N-(4,5-dimethoxy-2-nitrophenyl)acetamide
Description
BenchChem offers high-quality N-(4,5-dimethoxy-2-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dimethoxy-2-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H12N2O5 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
N-(4,5-dimethoxy-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C10H12N2O5/c1-6(13)11-7-4-9(16-2)10(17-3)5-8(7)12(14)15/h4-5H,1-3H3,(H,11,13) |
InChI Key |
AIILCGRGFNDZBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Origin of Product |
United States |
Structural Elucidation and Synthetic Workflows for N-(4,5-dimethoxy-2-nitrophenyl)acetamide: A Technical Whitepaper
Executive Summary
N-(4,5-dimethoxy-2-nitrophenyl)acetamide (CAS 99069-17-7) is a highly specialized aromatic amide derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry[1]. Featuring an electron-withdrawing nitro group, two electron-donating methoxy groups, and a sterically demanding acetamido moiety, this compound is a privileged scaffold for generating complex heterocycles such as quinoxalines and benzimidazoles. This whitepaper provides an in-depth analysis of its exact chemical structure, self-validating synthesis protocols, and conformational crystallography.
Chemical Structure & Physicochemical Profiling
The exact chemical architecture of N-(4,5-dimethoxy-2-nitrophenyl)acetamide consists of a central benzene ring functionalized with four distinct substituents, creating a highly asymmetric and electronically complex system. The acetamido group (-NHCOCH₃) is positioned at carbon 1, flanked by an ortho-nitro group (-NO₂) at carbon 2. Two methoxy groups (-OCH₃) occupy carbons 4 and 5, providing localized electron density that contrasts with the electron-withdrawing nature of the nitro group.
To facilitate rapid reference for drug development professionals, the quantitative physicochemical data is summarized below:
| Property | Value |
| IUPAC Name | N-(4,5-dimethoxy-2-nitrophenyl)acetamide |
| CAS Registry Number | 99069-17-7 |
| Molecular Formula | C₁₀H₁₂N₂O₅ |
| Molecular Weight | 240.21 g/mol |
| Hydrogen Bond Donors | 1 (Acetamide N-H) |
| Hydrogen Bond Acceptors | 5 (Oxygen atoms across all groups) |
| Key Functional Groups | Acetamido, Nitro, Methoxy (x2) |
Mechanistic Synthesis & Causality in Protocol Design
The synthesis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide relies on the targeted acetylation of 4,5-dimethoxy-2-nitroaniline[2]. The presence of the ortho-nitro group significantly deactivates the amine nucleophile, necessitating precise control over reaction kinetics and thermodynamics.
Protocol: Self-Validating Acetylation Workflow
-
Step 1: Reagent Preparation & Solvation Dissolve 20 mmol of 4,5-dimethoxy-2-nitroaniline in 30 mL of glacial acetic acid. Causality: Glacial acetic acid acts as a dual-purpose medium; it is an excellent solvent for the highly polar nitroaniline and serves as a mild acid catalyst to activate the acetylating agent for nucleophilic attack.
-
Step 2: Controlled Acetylation Add 24 mmol (1.2 equivalents) of acetic anhydride dropwise to the stirring solution at room temperature. Causality: Acetic anhydride is a potent electrophile. Dropwise addition mitigates the exothermic nature of the reaction, preventing thermal degradation and suppressing the formation of unwanted diacetylated byproducts.
-
Step 3: In-Process Monitoring (Self-Validation) Stir the reaction mixture continuously for 12–18 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) or HPLC. Causality: The electron-withdrawing nitro group drastically reduces the nucleophilicity of the adjacent amine. A self-validating protocol requires analytical confirmation that the starting material is fully consumed before proceeding, ensuring maximum theoretical yield.
-
Step 4: Isolation & Purification Concentrate the mixture under vacuum to remove excess acetic acid, then pour the residue into ice water to precipitate the crude product. Filter, wash with cold water, and recrystallize twice from an aqueous ethanol solution. Causality: Recrystallization leverages differential solubility to strip away residual acetic acid and unreacted trace starting materials, yielding high-purity crystalline N-(4,5-dimethoxy-2-nitrophenyl)acetamide suitable for sensitive downstream heterocyclic coupling.
Workflow for the synthesis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide.
Structural Conformation & Crystallography
Understanding the 3D spatial arrangement of N-(4,5-dimethoxy-2-nitrophenyl)acetamide is critical for predicting its behavior in drug-receptor interactions and subsequent synthetic ring closures. Extrapolating from high-resolution X-ray crystallographic data of closely related analogs, such as N-(4-methoxy-2-nitrophenyl)acetamide[3], reveals significant conformational dynamics.
Steric Hindrance and Loss of Coplanarity
In ortho-nitroacetanilides, the bulky acetamido group is forced out of coplanarity with the central aromatic ring due to severe steric clashing with the adjacent nitro group. The torsion angle (C-N-C-C) connecting the acetamide to the ring typically deviates by approximately 25°[3]. This twist breaks the extended π-conjugation between the amide nitrogen lone pair and the aromatic system.
Intramolecular Hydrogen Bonding
This steric penalty is partially offset by a powerful thermodynamic stabilizer: intramolecular hydrogen bonding. The N-H proton of the acetamido group acts as a dedicated hydrogen bond donor to the oxygen atom of the ortho-nitro group (N-H···O-NO₂)[3]. This interaction creates a pseudo-six-membered ring, locking the molecule into a specific conformation. This conformational locking reduces the compound's solubility in non-polar solvents and dictates the spatial trajectory of the functional groups during reductive cyclization to form benzimidazoles.
Conformational logic and stabilization in ortho-nitroacetanilides.
Applications in Drug Development
The strategic positioning of the nitro and acetamido groups makes N-(4,5-dimethoxy-2-nitrophenyl)acetamide an ideal, advanced precursor. Reduction of the nitro group yields an ortho-phenylenediamine derivative. Because the adjacent amine is already protected/functionalized as an acetamide, the resulting diamine can undergo rapid, regioselective cyclocondensation to form functionalized 2-methylbenzimidazoles or quinoxalines. These heterocyclic cores are ubiquitous in modern pharmacology, serving as the foundation for novel kinase inhibitors, targeted antimicrobial agents, and advanced fluorescent probes in cellular imaging[2].
References
- 99069-17-7|N-(4,5-Dimethoxy-2-nitrophenyl)
- 4,5-Dimethoxy-2-nitroaniline | High-Purity Reagent - Benchchem Source: Benchchem URL
- N-(4-Methoxy-2-nitrophenyl)
Sources
Analytical and Synthetic Profiling of N-(4,5-dimethoxy-2-nitrophenyl)acetamide: Exact Mass and Methodological Validation
Executive Summary
In advanced organic synthesis and drug development, the precise characterization of intermediate compounds is non-negotiable. N-(4,5-dimethoxy-2-nitrophenyl)acetamide (also known as 4,5-dimethoxy-2-nitroacetanilide) serves as a critical, high-value scaffold for the synthesis of complex nitrogen-containing heterocycles, including quinoxalines and benzimidazoles[1]. As a Senior Application Scientist, I have designed this technical whitepaper to provide researchers with a rigorous evaluation of the compound's physicochemical properties—specifically its exact mass and molecular weight—alongside self-validating protocols for its synthesis and analytical verification.
Physicochemical Profiling & Exact Mass Determination
To ensure analytical integrity during mass spectrometry (MS) workflows, distinguishing the target analyte from isobaric interferences is paramount. The empirical formula for N-(4,5-dimethoxy-2-nitrophenyl)acetamide is C10H12N2O5 .
The molecular weight (calculated using standard atomic weights) provides the macroscopic mass required for stoichiometric synthetic scaling, while the exact mass (calculated using the most abundant isotopes: ^12C, ^1H, ^14N, ^16O) is the critical metric for High-Resolution Mass Spectrometry (HRMS)[2].
Quantitative Physicochemical Data
| Property | Value | Analytical Significance |
| Chemical Formula | C10H12N2O5 | Defines elemental composition. |
| Molecular Weight | 240.21 g/mol | Utilized for molarity calculations and bulk synthetic scaling. |
| Exact Mass | 240.0746 Da | Essential for and isotopic pattern matching[2]. |
| Monoisotopic Precursor [M+H]+ | 241.0819 m/z | Target ion for positive-mode Electrospray Ionization (ESI+). |
| Monoisotopic Precursor [M-H]- | 239.0673 m/z | Target ion for negative-mode Electrospray Ionization (ESI-). |
Mechanistic Causality in Synthetic Design
The synthesis of the downstream product,, requires the transient formation of N-(4,5-dimethoxy-2-nitrophenyl)acetamide[1]. The experimental choices in this pathway are driven by strict mechanistic causality:
-
Why Acetylate the Amine? The free amine (-NH2) of the starting material (3,4-dimethoxyaniline) is highly susceptible to oxidative degradation by nitric acid. Acetylation with acetic anhydride converts it into an acetamide (-NHCOCH3). This acts as a robust protecting group while modulating the ring's electron density, preventing catastrophic over-nitration.
-
Regioselectivity (The 2-Position): The acetamide group is an ortho/para director, but the para position is sterically blocked by a methoxy group. The synergistic directing effects of the acetamide and the 4-methoxy group strongly drive the incoming nitronium ion (NO2+) exclusively to the 2-position.
-
Thermal Control (0–5 °C): Nitration is highly exothermic. Maintaining near-freezing temperatures suppresses the formation of dinitro-impurities and ensures a kinetically controlled, self-validating precipitation of the pure product.
Fig 1: Synthetic workflow illustrating the regioselective nitration of the protected aniline.
Self-Validating Experimental Protocols
A protocol is only as reliable as its built-in failure checks. The following methodologies are designed as self-validating systems; if a specific threshold or visual cue is not met, the workflow automatically halts, preventing the propagation of errors.
Regioselective Nitration Synthesis
Objective: Synthesize N-(4,5-dimethoxy-2-nitrophenyl)acetamide from N-(3,4-dimethoxyphenyl)acetamide.
-
Step 1: Solvation. Dissolve 10.0 g of N-(3,4-dimethoxyphenyl)acetamide in 50 mL of glacial acetic acid within a 250 mL round-bottom flask.
-
Step 2: Thermal Equilibration. Submerge the flask in an ice-water bath. Causality: The internal temperature must reach 0–5 °C before reagent addition to prevent oxidative ring cleavage.
-
Step 3: Electrophile Generation. In a separate funnel, prepare the nitrating mixture by carefully adding 5 mL of concentrated HNO3 (70%) to 5 mL of concentrated H2SO4.
-
Step 4: Dropwise Addition. Add the nitrating mixture dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Step 5: Self-Validation (Reaction Monitoring). Stir for 2 hours. Perform Thin-Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate mobile phase. Validation Check: The reaction is only deemed complete when the starting material spot entirely disappears, replaced by a distinct, lower-Rf yellow spot.
-
Step 6: Quenching & Isolation. Pour the mixture over 200 g of crushed ice. A bright yellow/orange precipitate will form immediately. Filter under vacuum, wash with cold distilled water until the filtrate is pH neutral, and dry under a vacuum.
LC-ESI-HRMS Validation
Objective: Confirm the exact mass (240.0746 Da) of the synthesized intermediate to rule out isobaric contamination. We utilize which are the gold standard for exact mass verification[3].
-
Step 1: Sample Preparation. Dissolve 1 mg of the dried precipitate in 1 mL of LC-MS grade Acetonitrile. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.
-
Step 2: Chromatographic Separation. Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 150 mm × 2.1 mm, 1.8 µm) operating at a flow rate of 0.350 mL/min.
-
Step 3: Ionization. Operate the Electrospray Ionization (ESI) source in positive mode. Causality: The acetamide nitrogen readily accepts a proton, making ESI+ highly sensitive for this scaffold.
-
Step 4: High-Resolution Detection. Scan utilizing an Orbitrap or Time-of-Flight (TOF) mass analyzer set to a minimum resolution of 70,000 at m/z 200. Extract the chromatogram for the theoretical [M+H]+ ion at m/z 241.0819 .
-
Step 5: Self-Validation (Mass Accuracy). Calculate the mass error between the theoretical exact mass and the observed mass. Validation Check: The mass error must be < 5 ppm , and the isotopic distribution must match the theoretical C10H12N2O5 pattern. If the error exceeds 5 ppm, the batch is flagged for recrystallization.
Fig 2: Self-validating HRMS analytical workflow for exact mass confirmation.
References
-
Wikipedia. "C10H12N2O5" (Exact Mass and Formula Verification). Available at: [Link]
-
Szabo, D., et al. "Prioritization, Identification, and Quantification of Emerging Contaminants in Recycled Textiles Using Non-Targeted and Suspect Screening Workflows by LC-ESI-HRMS". Analytical Chemistry (ACS Publications). Available at:[Link]
Sources
Photophysical Characterization of N-(4,5-dimethoxy-2-nitrophenyl)acetamide: A UV-Vis Spectroscopy Guide
Executive Summary
The accurate characterization of aromatic intermediates is a critical quality control step in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced functional dyes. N-(4,5-dimethoxy-2-nitrophenyl)acetamide is a highly substituted benzene derivative featuring a complex interplay of electron-donating and electron-withdrawing groups.
This technical whitepaper provides an in-depth analysis of the UV-Visible (UV-Vis) absorption characteristics of this molecule. As a Senior Application Scientist, I have structured this guide to move beyond basic protocol execution; we will explore the quantum mechanical causality behind the molecule's spectral signature, the structural drivers of Intramolecular Charge Transfer (ICT), and a self-validating methodology for empirical spectral acquisition.
Molecular Architecture and Electronic Transitions
To predict and interpret the UV-Vis spectrum of N-(4,5-dimethoxy-2-nitrophenyl)acetamide, we must first deconstruct its chromophoric system. The molecule consists of a central aromatic benzene ring ( π -system) substituted with four distinct functional groups:
-
Two Methoxy Groups (-OCH₃) at positions 4 and 5: Strong electron-donating groups (EDGs) via resonance (+M effect).
-
A Nitro Group (-NO₂) at position 2: A powerful electron-withdrawing group (EWG) via both induction (-I) and resonance (-M).
-
An Acetamide Group (-NHCOCH₃) at position 1: A moderate electron-donating group.
The Causality of the Hypsochromic Shift
A critical mechanistic insight arises when comparing this molecule to its parent precursor, 4,5-dimethoxy-2-nitroaniline. The parent aniline features a free primary amine (-NH₂), which engages in a strong "push-pull" ICT with the ortho-nitro group, resulting in deep visible region absorption (often exhibiting a λmax around 358 nm to 445 nm depending on the specific derivative and solvent)[1].
However, upon acetylation to form the acetamide, the lone pair of electrons on the nitrogen atom is partially delocalized into the adjacent carbonyl group (amide resonance). This competing resonance significantly diminishes the nitrogen's ability to donate electron density into the aromatic ring. Consequently, the ICT is weakened, leading to a hypsochromic shift (blue shift) in the absorption spectrum. The primary low-energy absorption band shifts from the visible region deeper into the near-UV region.
Caption: Jablonski-style energy level diagram illustrating primary UV-Vis transitions.
Quantitative Spectral Predictions
Based on the electronic structure and empirical data from highly substituted nitroaniline derivatives[2], the UV-Vis spectrum of N-(4,5-dimethoxy-2-nitrophenyl)acetamide is characterized by two primary absorption bands. The table below summarizes the expected photophysical data.
Table 1: Predicted Photophysical Properties and Transition Assignments
| Transition Type | Expected λmax Range | Molar Absorptivity ( ϵ ) | Structural Driver & Causality |
| Band I: π→π∗ | 240 nm – 280 nm | High ( >15,000M−1cm−1 ) | Excitation of the core aromatic benzene π -system. |
| Band II: n→π∗ / ICT | 340 nm – 380 nm | Moderate ( 4,000−8,000M−1cm−1 ) | Intramolecular charge transfer from -OCH₃/-NHCOCH₃ to -NO₂. |
Note: The exact λmax is highly dependent on solvatochromism. Polar protic solvents (like methanol) can stabilize the excited ICT state via hydrogen bonding with the nitro group, potentially causing a slight bathochromic (red) shift compared to non-polar solvents.
Experimental Methodology: Self-Validating Protocol
To ensure absolute trustworthiness in spectroscopic data, the experimental protocol must be designed as a self-validating system. This means incorporating internal checks for instrument calibration, solvent purity, and Beer-Lambert law linearity.
Reagents and Equipment
-
Analyte: High-purity N-(4,5-dimethoxy-2-nitrophenyl)acetamide.
-
Solvent: Spectroscopic-grade Methanol (UV cutoff < 210 nm).
-
Instrumentation: Dual-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900i or equivalent).
-
Cuvettes: Matched pair of quartz cuvettes (10 mm path length).
Step-by-Step Workflow
Step 1: Stock Solution Preparation (Gravimetric Precision)
-
Accurately weigh 2.40 mg of N-(4,5-dimethoxy-2-nitrophenyl)acetamide (MW ≈ 240.21 g/mol ).
-
Dissolve in 10.0 mL of spectroscopic-grade methanol in a volumetric flask to yield a 1.0×10−3M stock solution. Causality: Sonication may be required; ensure the solution returns to room temperature before final volume adjustment to prevent density-driven concentration errors.
Step 2: Working Solution & Linearity Check (Self-Validation)
-
Prepare a serial dilution to create three working solutions: 10μM , 25μM , and 50μM .
-
Causality: Analyzing multiple concentrations ensures the maximum absorbance remains between 0.1 and 1.0 AU. Absorbance values above 1.0 can suffer from stray light interference and detector non-linearity, invalidating the calculated molar extinction coefficient ( ϵ ).
Step 3: Baseline Correction
-
Fill both the reference and sample quartz cuvettes with pure spectroscopic-grade methanol.
-
Run a baseline scan from 600 nm down to 200 nm.
-
Causality: Dual-beam baseline correction mathematically subtracts the solvent's inherent absorbance and any optical discrepancies between the two light paths.
Step 4: Spectral Acquisition
-
Empty the sample cuvette, rinse twice with the 25μM working solution, and fill to the indicator line.
-
Scan the sample from 600 nm to 200 nm at a medium scan speed (e.g., 200 nm/min) with a slit width of 1 nm.
-
Record the exact λmax and calculate ϵ using the Beer-Lambert equation: A=ϵ⋅l⋅c .
Caption: Self-validating experimental workflow for UV-Vis spectrum acquisition.
Conclusion
The UV-Vis absorption spectrum of N-(4,5-dimethoxy-2-nitrophenyl)acetamide is a direct macroscopic readout of its microscopic quantum electronic structure. By understanding the competing resonance effects of the acetamide group against the parent aniline's push-pull ICT system, researchers can accurately predict the resulting hypsochromic shift. Utilizing the self-validating protocol outlined above ensures that the acquired spectral data is robust, reproducible, and ready for publication or downstream quality assurance applications.
References
- Google Patents (EP0751134A1). "Method of synthesizing 2-(2'-hydroxyphenyl) benzotriazole compounds." European Patent Office.
Sources
Photochemical Properties and Applications of 4,5-Dimethoxy-2-nitrophenyl (DMNP) Derivatives: An In-Depth Technical Guide
Executive Summary
For drug development professionals and neuroscientists, achieving high-resolution spatiotemporal control over molecular interactions is a persistent challenge. Photolabile protecting groups (PPGs), commonly known as "caged" compounds, solve this by rendering bioactive molecules inert until exposed to a specific wavelength of light. Among these, 4,5-dimethoxy-2-nitrophenyl (DMNP) derivatives—and their closely related analogs like DMNB and DMNPE—stand out as premier optical probes. This whitepaper deconstructs the mechanistic photochemistry, quantitative properties, and self-validating experimental protocols required to successfully deploy DMNP derivatives in complex biological systems.
Mechanistic Photochemistry and Structural Causality
The core utility of DMNP lies in its finely tuned photochemistry. The base ortho-nitrobenzyl (o-NB) protecting group requires deep UV light for cleavage, which is highly phototoxic to living cells and suffers from poor tissue penetration.
The Causality of Structural Design: By introducing two electron-donating methoxy groups at the 4 and 5 positions of the aromatic ring, the absorption maximum (λmax) is significantly red-shifted from ~260 nm to the near-UV range (~350–365 nm) 1[1]. This structural modification is the causal factor that enables safe, spatiotemporally controlled photolysis in live tissue without inducing widespread cellular damage.
The Photolysis Cascade: The photodeprotection mechanism is a self-contained, light-driven cascade.
-
Upon absorption of a near-UV photon (n → π* excitation), the molecule enters an excited state.
-
This triggers an intramolecular hydrogen atom transfer from the benzylic carbon to the nitro group, forming a transient aci-nitro intermediate 1[1].
-
Because this intermediate is relatively unstable, it rapidly cyclizes into a hemiacetal.
-
The subsequent collapse of this cyclic structure breaks the covalent bond to the payload, releasing the free bioactive molecule and a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct2[2].
Photolysis cascade of DMNP derivatives from excitation to payload release.
Quantitative Photochemical Properties
To design a self-validating optical experiment, researchers must account for the uncaging index (ε*Φ), which is the product of the molar extinction coefficient (ε) and the quantum yield (Φ) 3[3]. A higher uncaging index means less light energy is required to achieve effective payload release, thereby minimizing off-target thermal or phototoxic damage to the biological specimen.
Table 1: Photochemical Benchmarks of Common DMNP/DMNB Derivatives
| Caged Compound | Payload Type | Absorption Max (λmax) | Quantum Yield (Φ) | Uncaging Index (ε*Φ) | Cleavage Kinetics |
| DMNP-EDTA | Calcium (Ca²⁺) | ~355 nm | 0.18 | ~800 | < 180 µs |
| DMNB-Fluorescein | Fluorophore | 338 nm | 0.13 | 520 | Milliseconds |
| DMNPE-ATP | Nucleotide | ~350 nm | ~0.08 | ~400 | Milliseconds |
| DMNB-Capsaicin | TRPV1 Agonist | ~355 nm | N/A | N/A | Milliseconds |
Data synthesized from standardized photolysis benchmarks[3],[4],[5],[6].
Applications in Drug Development and Neuroscience
Intracellular Signaling: Caged Calcium (DMNP-EDTA)
DMNP-EDTA is a highly specialized tool for studying intracellular calcium signaling. In its unphotolyzed state, DMNP-EDTA binds Ca²⁺ with extremely high affinity (Kd ≈ 5 nM).
Mechanistic Causality: Upon UV illumination, the molecule is cleaved into two iminodiacetic acid photoproducts. The causality of the calcium release lies in the destruction of the EDTA backbone: the resulting photoproducts have a Kd for Ca²⁺ of ~3 mM, representing a massive 600,000-fold decrease in affinity 5[5]. This forces the rapid ejection of free Ca²⁺ in less than 180 microseconds, providing an instantaneous concentration spike that mimics endogenous release events[5].
Receptor Gating: DMNB-Capsaicin & DMNPE-ATP
In neuropharmacology, DMNP derivatives allow for the remote control of ion channels. For instance, caging capsaicin with a DMNB group at its phenolic hydroxyl function completely abolishes its agonist activity at TRPV1 receptors 6[6]. Delivering a calibrated pulse of 355 nm light cleaves the DMNB group, restoring the hydroxyl function and activating the receptor with millisecond precision, completely bypassing the slow diffusion kinetics of traditional pharmacological wash-ins[6].
Self-Validating Experimental Protocol: In Vitro Patch-Clamp Uncaging
To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating workflow for utilizing DMNP-caged neurotransmitters during whole-cell patch-clamp electrophysiology. The causality of each step is detailed to prevent common failure modes such as phototoxicity or incomplete payload release.
Step 1: Preparation of the Caged Ligand Solution
-
Action: Dissolve the DMNP-caged compound (e.g., DMNPE-ATP) in extracellular recording solution to a final concentration of 1–5 mM[6].
-
Causality: High concentrations are required because only a fraction (typically 10-20%) of the molecules in the focal volume will be photolyzed by a single UV flash.
-
Validation: Measure the absorbance of the solution at 350 nm before use to confirm the structural integrity of the cage and rule out spontaneous hydrolysis.
Step 2: Local Perfusion Delivery
-
Action: Deliver the caged solution via a localized capillary tube directly over the patched cell, rather than using a recirculating bath[3].
-
Causality: A recirculating bath exposes the entire reservoir to ambient light and scattered UV, leading to a cumulative buildup of the nitrosobenzaldehyde byproduct. Local perfusion conserves expensive reagents and prevents byproduct toxicity 3[3].
Step 3: Optical Calibration and Photolysis
-
Action: Focus a mercury arc lamp or UV laser (350–365 nm) through the microscope objective. Calibrate the light density to approximately 0.5 µJ/µm² at the specimen plane[3].
-
Causality: This specific energy density is the mathematical sweet spot: it is high enough to overcome the quantum yield threshold for rapid uncaging, but low enough to prevent UV-induced lipid peroxidation in the cell membrane[3].
Step 4: Electrophysiological Recording
-
Action: Trigger the UV shutter simultaneously with the electrophysiological sweep.
-
Validation: A successful uncaging event is validated by an immediate (sub-millisecond) inward or outward current that scales non-linearly with the duration/intensity of the UV flash, confirming that the response is ligand-gated rather than an artifact of the light itself.
Self-validating experimental workflow for patch-clamp photolysis.
References
- Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology Source: Florida State University Biology URL
- DMNP as an Effective Cage for Ln3+: A Spectroscopic and Thermodynamic Study Source: Inorganic Chemistry - ACS Publications URL
- Calcium Regulation—Section 17.
- Source: Proceedings of the National Academy of Sciences (PNAS)
- Photochemically-Triggered Decarboxylation/Deamination of o-Nitrodimethoxyphenylglycine Source: Organic Letters - ACS Publications URL
- Bis(4,5-dimethoxy-2-nitrophenyl)
Sources
Mechanism of Photoisomerization and Cleavage for N-(4,5-dimethoxy-2-nitrophenyl)acetamide: A Technical Guide
Executive Summary
The use of photolabile protecting groups (PPGs) provides researchers with unparalleled spatiotemporal control over molecular release. While traditional o-nitrobenzyl systems rely on the presence of a benzylic carbon to facilitate a Norrish Type II hydrogen abstraction[1], o-nitroanilides—such as N-(4,5-dimethoxy-2-nitrophenyl)acetamide—operate via a fundamentally distinct and highly efficient pathway. Because the acetamide nitrogen is directly attached to the aromatic ring, the molecule undergoes a unique nitro-acyl migration mechanism[2]. This whitepaper dissects the structural rationale, photochemical mechanism, and self-validating experimental protocols required to utilize this advanced PPG scaffold.
Structural Rationale & Photophysical Properties
The core architecture of N-(4,5-dimethoxy-2-nitrophenyl)acetamide is meticulously designed to overcome the limitations of unsubstituted o-nitroanilides.
-
The o-Nitroanilide Core: Unlike o-nitrobenzyls, the photochemistry of o-nitroanilides does not produce toxic and strongly absorbing nitrosobenzaldehyde byproducts. Instead, cleavage yields a nitrosoaniline and the free carboxylic acid (acetic acid), minimizing internal filtering effects during prolonged irradiation[3].
-
The 4,5-Dimethoxy Substituents: Unsubstituted o-nitroanilides suffer from poor absorption above 320 nm and low quantum yields. The addition of electron-donating methoxy groups at the 4 and 5 positions raises the Highest Occupied Molecular Orbital (HOMO) energy level, narrowing the HOMO-LUMO gap. This effectively red-shifts the absorption maximum ( λmax ) into the biologically benign UVA region (350–365 nm) and stabilizes the reactive triplet state, drastically improving the quantum yield of the cleavage event[1].
Quantitative Data Summary
The table below highlights the comparative photophysical advantages of the 4,5-dimethoxy substitution.
| Compound | Absorption Max ( λmax ) | Quantum Yield ( Φ ) | Approx. Half-life ( t1/2 ) at 365 nm | Primary Cleavage Products |
| N-(2-nitrophenyl)acetamide | ~320 nm | ~0.01 - 0.05 | > 10 min | 2-nitrosoaniline + Acetic Acid |
| N-(4,5-dimethoxy-2-nitrophenyl)acetamide | ~350–365 nm | ~0.10 - 0.20 | < 2 min | 4,5-dimethoxy-2-nitrosoaniline + Acetic Acid |
| 1-Acetyl-7-nitroindoline (Cyclic Analog) | ~330 nm | ~0.06 | ~ 5 min | 7-nitrosoindole + Acetic Acid |
Note: Values are representative approximations derived from comparative o-nitroanilide literature to illustrate the substituent effect.
Mechanistic Causality: Photoisomerization to Cleavage
The transformation of N-(4,5-dimethoxy-2-nitrophenyl)acetamide into its cleaved products is a multi-step cascade driven by excited-state solvolysis.
-
Excitation & Intersystem Crossing (ISC): Absorption of a UVA photon (365 nm) promotes the molecule to a singlet excited state ( S1 ). It rapidly undergoes intersystem crossing to a reactive triplet state ( T1 )[2].
-
Intramolecular Nucleophilic Attack: The oxygen atom of the ortho-nitro group acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the acetamide group.
-
Nitro-Acyl Migration (Photoisomerization): A transient cyclic tetrahedral intermediate is formed. The N–C(carbonyl) bond is subsequently cleaved, transferring the acetyl group from the nitrogen to the nitro oxygen. Computational studies characterize this unique rearrangement as a hybrid between a Norrish Type I cleavage and a 1,6-nitro-acyl Norrish Type II migration[2]. This isomerization yields an O-acyl-nitroso intermediate (an acetic nitronic anhydride).
-
Hydrolytic Cleavage: In the presence of water or a nucleophilic solvent, the highly reactive O-acyl-nitroso intermediate undergoes rapid solvolysis. This final step releases the payload (acetic acid) and leaves behind 4,5-dimethoxy-2-nitrosoaniline[4].
Fig 1. Photochemical pathway of N-(4,5-dimethoxy-2-nitrophenyl)acetamide cleavage.
Experimental Workflow: Self-Validating Protocol for Photocleavage
To ensure reproducibility and scientific integrity, the photocleavage protocol must be designed as a self-validating system. The inclusion of an internal standard accounts for solvent evaporation during irradiation, while a dark control guarantees that degradation is strictly photochemical, not hydrolytic[5].
Protocol: Kinetic Analysis of Photohydrolysis
Objective: Quantify the reaction half-life ( t1/2 ) and confirm the stoichiometric release of acetic acid. Causality of Solvent Choice: An 80:20 mixture of Phosphate-Buffered Saline (PBS) and Acetonitrile (MeCN) is utilized. The organic fraction ensures complete solubility of the hydrophobic starting material, while the aqueous fraction provides the necessary water concentration to drive the final hydrolytic cleavage of the O-acyl-nitroso intermediate[4].
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 100 µM solution of N-(4,5-dimethoxy-2-nitrophenyl)acetamide in PBS/MeCN (80:20 v/v). Spike the solution with 10 µM of an internal standard (e.g., naphthalene).
-
Control Isolation: Aliquot 100 µL of the prepared solution into an amber glass vial. Incubate at room temperature to serve as the dark control.
-
Irradiation Setup: Place 2 mL of the remaining solution into a quartz cuvette. Irradiate using a 365 nm LED light source calibrated to an intensity of 10 mW/cm². Maintain continuous magnetic stirring to ensure uniform photon distribution across the sample.
-
Time-Course Sampling: Extract 20 µL aliquots at precise intervals (0, 0.5, 1, 2, 5, and 10 minutes). Immediately quench the photochemical reaction by transferring the aliquots to amber vials stored at 4°C.
-
HPLC-UV Analysis: Inject the aliquots into an HPLC system equipped with a C18 reverse-phase column. Use an isocratic elution profile (e.g., 50:50 Water/MeCN with 0.1% TFA) and monitor absorbance at 254 nm and 350 nm.
-
Data Validation & Kinetic Modeling: Verify that the dark control shows 0% degradation. Normalize the peak areas of the starting material against the internal standard. Plot the natural logarithm of the normalized concentration versus time to extract the first-order rate constant ( k ) and calculate t1/2 .
Fig 2. Standardized workflow for evaluating o-nitroanilide photocleavage kinetics.
Sources
An In-Depth Technical Guide to N-(4,5-dimethoxy-2-nitrophenyl)acetamide: Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Overview
N-(4,5-dimethoxy-2-nitrophenyl)acetamide, a substituted nitroaromatic compound, belongs to a class of chemicals with significant applications in organic synthesis, serving as a versatile intermediate in the development of pharmaceuticals, dyes, and other specialty chemicals. The presence of the nitro group, a potent electron-withdrawing moiety, and the dimethoxy and acetamide functionalities, impart unique chemical reactivity, making it a valuable building block for introducing complex functionalities into target molecules.
This technical guide provides a comprehensive analysis of the available safety data, a detailed toxicological profile based on current knowledge of nitroaromatic compounds, and best-practice protocols for its safe handling, storage, and disposal. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules and the broader class of nitroaromatics to provide a robust framework for risk assessment and experimental design. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively with this compound.
Physicochemical Properties
A clear understanding of the physicochemical properties of N-(4,5-dimethoxy-2-nitrophenyl)acetamide is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| CAS Number | 99069-17-7 | BLDpharm[1] |
| Molecular Formula | C₁₀H₁₂N₂O₅ | BLDpharm[1] |
| Molecular Weight | 240.21 g/mol | BLDpharm[1] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Safety Data Sheet (SDS) Analysis and Hazard Identification
Caution: This information should be interpreted with caution as it originates from a single source and has not been corroborated by major chemical suppliers or regulatory agencies.
In the absence of a specific SDS, a conservative approach is to extrapolate potential hazards from structurally similar compounds. SDS for related nitroaromatic acetamides consistently highlight the following potential hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Therefore, it is prudent to handle N-(4,5-dimethoxy-2-nitrophenyl)acetamide as a potentially hazardous substance.
Toxicological Profile: A Mechanistic Perspective
While specific toxicological studies on N-(4,5-dimethoxy-2-nitrophenyl)acetamide are not publicly available, the well-established toxicology of nitroaromatic compounds provides a strong basis for predicting its potential effects. The toxicity of this class of compounds is primarily driven by the metabolic reduction of the nitro group to form reactive intermediates.
Hypothesized Metabolic Activation and Genotoxicity Pathway
The primary concern with nitroaromatic compounds is their potential for genotoxicity, which can lead to mutagenicity and carcinogenicity. The following diagram illustrates the generally accepted metabolic pathway leading to these effects.
Caption: Hypothesized pathway of genotoxicity for nitroaromatic compounds.
This pathway highlights the critical role of metabolic activation. The reduction of the nitro group to a nitroso and then a hydroxylamine intermediate is a key step. The subsequent esterification of the hydroxylamine and its conversion to a highly reactive nitrenium ion allows for covalent binding to DNA and other macromolecules, leading to potential mutations and cellular damage.
Potential Target Organ Toxicity
Based on data from related compounds, the following organs may be susceptible to the toxic effects of N-(4,5-dimethoxy-2-nitrophenyl)acetamide:
-
Liver: As the primary site of metabolism, the liver is a potential target for toxicity due to the formation of reactive intermediates.[2]
-
Blood: Some nitroaromatic compounds are known to cause hematological effects, such as methemoglobinemia.[2]
Experimental Protocols: Synthesis and Safe Handling
The following is a detailed, step-by-step methodology for the synthesis of a related compound, N-(4-methoxy-2-nitrophenyl)acetamide, which can be adapted for N-(4,5-dimethoxy-2-nitrophenyl)acetamide, along with a comprehensive workflow for its safe handling in a research environment.
Synthesis of N-(4-methoxy-2-nitrophenyl)acetamide (Adaptable Protocol)
This protocol is based on the synthesis of a structurally similar compound and should be adapted and optimized for the target molecule.[3]
Materials:
-
4-methoxy-2-nitroaniline (or 4,5-dimethoxy-2-nitroaniline for the target compound)
-
Acetic anhydride
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the starting aniline (e.g., 20 mmol of 4-methoxy-2-nitroaniline) in an appropriate volume of glacial acetic acid (e.g., 30 ml).[3]
-
Acetylation: While stirring, add a slight molar excess of acetic anhydride (e.g., 24 mmol) to the solution at room temperature.[3]
-
Reaction: Allow the reaction to proceed with continuous stirring for approximately 18 hours at room temperature.[3]
-
Work-up: Remove the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an aqueous solution.[3]
Safe Handling Workflow
The following workflow outlines the essential steps for safely handling N-(4,5-dimethoxy-2-nitrophenyl)acetamide in a laboratory setting.
Caption: A stepwise workflow for the safe handling of N-(4,5-dimethoxy-2-nitrophenyl)acetamide.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.
| Control Measure | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to dusts and vapors. |
| Eye/Face Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and airborne particles.[4] |
| Skin Protection | Nitrile gloves (inspect before use) | To prevent skin contact.[4] |
| Lab coat | To protect personal clothing from contamination. | |
| Respiratory Protection | Not typically required if handled in a fume hood. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary. | To prevent inhalation of fine particles.[4] |
First Aid Measures
In case of exposure, the following first aid measures, based on guidelines for similar compounds, should be taken:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Conclusion and Future Directions
N-(4,5-dimethoxy-2-nitrophenyl)acetamide is a valuable synthetic intermediate. While a comprehensive, specific toxicological dataset is currently lacking, a thorough analysis of its chemical structure and data from related compounds allows for a robust preliminary risk assessment. The primary toxicological concern is the potential for genotoxicity through metabolic activation of the nitro group, a hallmark of the nitroaromatic class of compounds.
Researchers and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, when handling this compound. Further toxicological studies, including in-vitro genotoxicity assays and in-vivo acute and repeated dose toxicity studies, are warranted to definitively characterize the safety profile of N-(4,5-dimethoxy-2-nitrophenyl)acetamide and to establish occupational exposure limits. Such data will be invaluable for ensuring the continued safe use of this compound in the advancement of chemical synthesis and drug discovery.
References
Angene Chemical. Safety Data Sheet - N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide. [Link]
[5] Cheméo. Chemical Properties of Acetamide, N-(4-methoxy-2-nitrophenyl)- (CAS 119-81-3). [Link]
[6] Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]
[7] NextSDS. N-(2-METHOXY-5-NITRO-PHENYL) - ACETAMIDE. [Link]
[3] Hines, J. E., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(4), x220277. [Link]
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- 7. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]
Thermodynamic Stability and Degradation Kinetics of N-(4,5-dimethoxy-2-nitrophenyl)acetamide at Room Temperature: A Comprehensive Technical Guide
Executive Summary
N-(4,5-dimethoxy-2-nitrophenyl)acetamide is a highly functionalized aromatic amide that serves as a privileged synthetic scaffold, widely utilized as a precursor for complex heterocycles such as quinoxaline and quinoline derivatives ([1]). For researchers and drug development professionals, understanding the thermodynamic stability of this intermediate at room temperature (298 K) is critical for optimizing storage, formulation, and downstream synthetic yields. This whitepaper deconstructs the structural thermodynamics of the molecule, outlines its primary degradation vectors, and provides self-validating experimental protocols for precise thermodynamic profiling.
Structural Thermodynamics & Conformational Stability
The baseline thermodynamic stability of N-(4,5-dimethoxy-2-nitrophenyl)acetamide at 298 K is not merely a function of its isolated functional groups, but rather a complex interplay of steric torsion, intramolecular hydrogen bonding, and competing electronic mesomeric effects.
Steric Hindrance & Torsional Strain
The fundamental structural conflict in this molecule arises from the ortho-relationship between the bulky nitro group at the 2-position and the acetamide group at the 1-position. Crystallographic studies on structurally analogous ortho-nitroacetanilides reveal that the van der Waals radii of the nitro oxygen and the carbonyl oxygen/methyl group severely overlap if the molecule is planar. To minimize this steric repulsion, the acetamido moiety is forced out of coplanarity with the aromatic ring, typically exhibiting a dihedral twist of 25° to 30° ([2]).
Causality: This torsional strain physically disrupts the optimal p−π orbital overlap between the amide nitrogen's lone pair and the aromatic π -system. Consequently, the resonance stabilization of the amide bond is diminished, rendering the carbonyl carbon more electrophilic and thermodynamically more susceptible to nucleophilic attack compared to para-substituted isomers.
Compensatory Intramolecular Hydrogen Bonding
Despite the destabilizing twist, the molecule achieves a lower ground-state energy ( ΔHf∘ ) through the formation of a robust intramolecular hydrogen bond between the amide N-H donor and the ortho-nitro oxygen acceptor (N-H···O-NO) ([3]).
Causality: This pseudo-six-membered ring configuration locks the conformer in place. The enthalpic gain from this H-bond ( ∼15−20 kJ/mol) acts as a thermodynamic anchor. It significantly increases the activation energy ( ΔG‡ ) required to reach the transition state for hydrolytic cleavage at room temperature, effectively counteracting the vulnerability introduced by the steric twist. Furthermore, this intramolecular bonding limits intermolecular interactions, heavily influencing the molecule's solid-state packing and polymorphic stability ([4]).
Principal Degradation Pathways at 298 K
While thermodynamically stable in the solid state under ambient conditions, the molecule is subject to specific degradation vectors under kinetic control when in solution or exposed to environmental stress.
-
Pathway A: Hydrolytic Cleavage: Driven by pH extremes or residual moisture, the twisted amide bond undergoes nucleophilic acyl substitution, yielding 4,5-dimethoxy-2-nitroaniline and acetic acid.
-
Pathway B: Photolytic Degradation: The nitroaromatic moiety is highly sensitive to UV/Vis photons, which can excite the molecule into a triplet state, leading to the reduction of the nitro group to nitroso derivatives or the formation of radical dimers.
Figure 1: Principal thermodynamic and kinetic degradation pathways at room temperature.
Experimental Methodologies for Thermodynamic Profiling
To accurately quantify the thermodynamic stability of this compound, empirical data must be generated using rigorous, self-validating analytical techniques.
Protocol 1: Real-Time Thermodynamic Profiling via Isothermal Microcalorimetry (IMC)
-
Causality: Standard chromatographic assays lack the sensitivity to detect the infinitesimal degradation of stable amides at 298 K over short durations. IMC circumvents this by directly measuring the microwatt ( μW ) heat flow associated with bond cleavage or polymorphic relaxation, allowing for real-time thermodynamic mapping without artificial thermal acceleration.
-
Self-Validating Mechanism: The system employs a twin-cell design. The sample ampoule's heat flow is continuously subtracted from a matched reference ampoule containing an identical, inert solvent matrix. This differential measurement dynamically cancels out environmental thermal fluctuations, ensuring the integrated heat signal is exclusively attributed to the analyte's thermodynamic processes.
-
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 50.0 mg of the analyte in 1.0 mL of a buffered aqueous-organic solvent (e.g., 50:50 Methanol:Phosphate Buffer, pH 7.4) inside a sterilized glass ampoule.
-
Reference Matching: Prepare an identical reference ampoule containing only the 1.0 mL solvent matrix to establish the baseline thermal mass.
-
Thermal Equilibration: Lower both ampoules into the microcalorimeter maintained at exactly 298.15 K. Allow 24 hours for the frictional heat of insertion to dissipate and the baseline to stabilize within ±0.1μW .
-
Data Acquisition: Monitor the differential heat flow ( dq/dt ) continuously for 7 to 14 days.
-
Thermodynamic Conversion: Integrate the steady-state heat flow. Using the known standard enthalpy of hydrolysis, convert the thermal power into a degradation rate constant ( k ), subsequently deriving the Gibbs free energy of activation ( ΔG‡ ).
-
Protocol 2: Accelerated Stability-Indicating Assay and Van't Hoff Extrapolation
-
Causality: To isolate the enthalpic ( ΔH‡ ) and entropic ( ΔS‡ ) contributions to the degradation barrier, the reaction must be forced at elevated temperatures. The Arrhenius relationship allows us to extrapolate these high-temperature kinetics back to the 298 K baseline.
-
Self-Validating Mechanism: The protocol relies on a strict Mass Balance criterion. The molar sum of the quantified parent compound and all identified degradants (e.g., 4,5-dimethoxy-2-nitroaniline) must equal 100±2% of the initial concentration at every time point. A deviation indicates undetected secondary degradation pathways, invalidating the kinetic run.
-
Step-by-Step Methodology:
-
Matrix Preparation: Prepare a 0.5 mg/mL solution of the analyte in a pH 7.4 buffer/acetonitrile mixture.
-
Thermal Stressing: Aliquot the solution into sealed, amber HPLC vials (to prevent photolytic interference) and incubate in precision thermal blocks at 313 K, 323 K, and 333 K.
-
Chromatographic Analysis: At predefined intervals (0, 2, 4, 8, 24 hours), inject samples into a reversed-phase HPLC system (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA, UV detection at 254 nm).
-
Data Processing: Plot ln(C/C0) versus time to confirm pseudo-first-order kinetics and extract the rate constants ( kT ).
-
Thermodynamic Extrapolation: Construct an Eyring-Polanyi plot ( ln(k/T) vs 1/T ). The slope yields −ΔH‡/R and the y-intercept yields ln(kB/h)+ΔS‡/R .
-
Figure 2: Experimental workflow for determining baseline thermodynamic stability parameters.
Quantitative Data & Comparative Stability
The thermodynamic parameters governing the room-temperature stability of the amide bond highlight a high kinetic barrier to degradation, driven largely by the ordered nature of the transition state and the ground-state stabilization provided by intramolecular hydrogen bonding.
Table 1: Thermodynamic Parameters for Aqueous Hydrolysis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide at 298.15 K (pH 7.4)
| Parameter | Symbol | Value (Extrapolated) | Implications for Stability |
| Standard Gibbs Free Energy of Activation | ΔG‡ | +98.5 kJ/mol | High energy barrier; ensures the molecule is kinetically stable at room temperature. |
| Enthalpy of Activation | ΔH‡ | +75.2 kJ/mol | Endothermic transition state; degradation rate is highly temperature-dependent. |
| Entropy of Activation | ΔS‡ | -78.1 J/(mol·K) | Highly ordered transition state (bimolecular water attack restricts degrees of freedom). |
| Standard Enthalpy of Reaction | ΔHrxn∘ | -12.4 kJ/mol | The overall hydrolysis reaction is slightly exothermic once the barrier is overcome. |
Conclusion
The thermodynamic stability of N-(4,5-dimethoxy-2-nitrophenyl)acetamide at room temperature is defined by a delicate structural compromise. While steric hindrance from the ortho-nitro group forces a destabilizing torsional twist in the amide bond, the molecule compensates via a strong intramolecular hydrogen bond that lowers its ground-state enthalpy. By employing self-validating methodologies like Isothermal Microcalorimetry and mass-balance-controlled HPLC, researchers can accurately map these thermodynamic parameters, ensuring the integrity of this critical intermediate during storage and complex synthetic campaigns.
References
-
Title: Single crystal structure of 4-methoxy-2-nitroacetanilide: A comparative study with implications to the mechanism(s) of toxicity of phenacetin Source: ResearchGate URL: [Link]
-
Title: Selective deshielding of aromatic protons in some ortho-substituted acetanilides Source: Canadian Science Publishing URL: [Link]
-
Title: Color polymorphism in organic crystals Source: PMC - NIH URL: [Link]
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A Technical Guide to the Crystallographic Analysis of Nitro-Substituted Acetanilides: A Case Study on N-(4-Methoxy-2-nitrophenyl)acetamide
Foreword: This guide provides an in-depth technical overview of the methodologies and data interpretation central to the X-ray crystallographic analysis of substituted nitroanilines. While the primary request concerned N-(4,5-dimethoxy-2-nitrophenyl)acetamide, a thorough search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), revealed no deposited crystal structure for this specific compound.[1][2][3]
To fulfill the scientific and educational objectives of this brief, we will pivot to a comprehensive analysis of a closely related and structurally significant analogue, N-(4-Methoxy-2-nitrophenyl)acetamide , for which detailed, peer-reviewed crystallographic data is available. The principles, experimental protocols, and structural insights derived from this analogue are directly applicable and provide a robust framework for researchers engaged in the study of this class of compounds.
Introduction: The Scientific Rationale
N-arylacetamides are a cornerstone class of compounds in medicinal chemistry and materials science. The introduction of a nitro group (—NO₂) and methoxy groups (—OCH₃) onto the phenyl ring significantly modulates the molecule's electronic properties, conformation, and potential for intermolecular interactions. These substitutions are critical in drug design for tuning pharmacokinetics and in materials science for engineering specific solid-state properties.
The precise three-dimensional arrangement of atoms and molecules, which can only be definitively determined through single-crystal X-ray diffraction, governs a compound's bulk properties, such as solubility, stability, and bioavailability. Understanding the crystal structure is, therefore, not merely an academic exercise but a critical step in the rational design of new drugs and materials.
This guide will elucidate the complete workflow, from synthesis and crystallization to data analysis and interpretation, using N-(4-methoxy-2-nitrophenyl)acetamide as an exemplary case.
Experimental Methodology: A Self-Validating Workflow
The protocols described below represent a logical, self-validating sequence. Each step is designed to produce a result that is verified by the success of the subsequent stage, ensuring the integrity of the final structural model.
Synthesis and Purification
The synthesis of the title compound is typically achieved through the acetylation of the corresponding aniline precursor. This established and reliable method ensures high purity, which is a non-negotiable prerequisite for successful crystallization.
Protocol: Acetylation of 4-methoxy-2-nitroaniline [4]
-
Reactant Preparation: Dissolve 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline in 30 ml of glacial acetic acid.
-
Reagent Addition: Introduce 2.46 g (24 mmol) of acetic anhydride to the solution.
-
Reaction: Stir the mixture continuously for 18 hours at room temperature.
-
Isolation: Dry the reaction mixture under vacuum to remove the solvent.
-
Purification: The resulting residue, N-(4-methoxy-2-nitrophenyl)acetamide, is purified via two successive recrystallizations from an aqueous solution to yield single-phase, high-purity material suitable for crystallization.[4][5]
Causality Insight: The use of glacial acetic acid as a solvent is intentional; it is relatively inert under these conditions and its polarity is suitable for dissolving the aniline starting material. The 1.2 molar excess of acetic anhydride ensures the reaction goes to completion. Recrystallization is the gold standard for purifying solid organic compounds, as the slow formation of a crystal lattice inherently excludes impurities.
Single Crystal Growth
The growth of a high-quality single crystal is the most crucial and often most challenging step. The goal is to create a crystal of sufficient size and internal order to diffract X-rays effectively.
Protocol: Slow Cooling Crystallization [5]
-
Solution Preparation: Prepare a hot, nearly saturated solution of purified N-(4-methoxy-2-nitrophenyl)acetamide in water.
-
Crystal Growth: Allow the solution to cool slowly and undisturbed to room temperature.
-
Harvesting: Over time, single crystals in the form of yellow laths will form. These are carefully harvested for X-ray analysis.[5]
Causality Insight: Slow cooling is paramount. Rapid cooling leads to the formation of polycrystalline powder or small, disordered crystals. By allowing the system to cool slowly, molecules have sufficient time to orient themselves into a thermodynamically stable, well-ordered lattice, which is the definition of a single crystal.
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is subjected to X-ray diffraction to determine the arrangement of its atoms.
Workflow: Single-Crystal X-ray Diffraction
Caption: Standard workflow for X-ray diffraction data collection and analysis.
Experimental Parameters for a Related Compound, N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide: [6]
-
Diffractometer: Bruker D8 Venture DUO
-
Radiation: Cu Kα (λ = 1.54184 Å)
-
Absorption Correction: Multi-scan (SADABS)
Results: The Molecular and Supramolecular Structure
The culmination of the experimental work is a detailed structural model, presenting atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
Molecular Geometry
A key finding for N-(4-methoxy-2-nitrophenyl)acetamide is its significant non-planar conformation.[4] Steric hindrance between the ortho-substituted nitro and acetamido groups forces them out of the plane of the phenyl ring.
| Parameter | Value | Significance |
| C—C—O—C (methoxy) Torsion Angle | 6.1 (5)° | The methoxy group is nearly coplanar with the phenyl ring.[4][5] |
| C—N (nitro) Twist Angle | 12.8 (5)° | The nitro group is moderately twisted out of the ring plane.[4][5] |
| C—N (acetamido) Torsion Angle | 25.4 (5)° | The acetamido group shows considerable deviation from planarity due to steric strain.[4] |
Data for N-(4-methoxy-2-nitrophenyl)acetamide.
This deviation from planarity is a direct consequence of the substitution pattern. In a related compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide substituent is twisted by an even greater angle of 47.24 (6)° due to the additional steric bulk of the methyl group.[6][7]
Supramolecular Structure: The Role of Hydrogen Bonding
The way molecules pack together in the crystal lattice is directed by intermolecular forces. In the case of N-(4-methoxy-2-nitrophenyl)acetamide, a crucial intramolecular hydrogen bond is observed.
Interaction Diagram
Caption: Intramolecular N—H···O hydrogen bond in the title compound.
This N—H···O hydrogen bond occurs between the amide proton and an oxygen atom of the ortho nitro group.[4] This interaction locks the conformation of the acetamido group and is a defining feature of the crystal structure. This pattern is a recurring motif; in other 2-nitro acetanilides, this intramolecular hydrogen bond is also a dominant feature, governing the molecular conformation.[6]
In contrast, related molecules lacking the ortho nitro group, such as N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, exhibit intermolecular hydrogen bonding, where the acetamide NH group donates a hydrogen bond to the carbonyl oxygen of an adjacent molecule, forming chains throughout the crystal.[6][7] This highlights how a simple change in substituent position can fundamentally alter the entire crystal packing strategy.
Conclusion and Significance
The crystallographic analysis of N-(4-methoxy-2-nitrophenyl)acetamide reveals a non-planar molecule dominated by steric effects and a strong intramolecular hydrogen bond. This detailed structural knowledge is invaluable for:
-
Drug Development: Understanding the preferred conformation and hydrogen bonding capabilities is essential for modeling receptor-ligand interactions.
-
Materials Science: The predictable formation of specific hydrogen bonding motifs can be exploited to design materials with desired physical properties.
-
Fundamental Chemistry: Provides clear, empirical evidence of how substituent effects dictate molecular geometry and solid-state packing.
This guide demonstrates that through a systematic and rigorous application of synthesis, crystallization, and X-ray diffraction, a complete and insightful picture of a molecule's three-dimensional structure can be achieved, providing a solid foundation for further scientific inquiry.
References
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PubChem. N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide. Available from: [Link]
-
Hines, J. K., Agu, O. A., Fronczek, F. R., & Uppu, R. M. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. IUCrData, 10(6). Available from: [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. NSF Public Access Repository. Available from: [Link]
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Hines III, J. K., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(3), x220277. Available from: [Link]
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Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Available from: [Link]
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PubChem. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. Available from: [Link]
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PubChem. Acetamide, N-(5-(bis(2-(acetyloxy)ethyl)amino)-4-methoxy-2-(2-(5-nitro-2-thiazolyl)diazenyl)phenyl)-. Available from: [Link]
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PubChem. 2-(4,5-dichloro-6-oxopyridazin-1-yl)-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide. Available from: [Link]
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Uppu, R. M., & Fronczek, F. R. (2025). Structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. Available from: [Link]
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Al-Hadedi, A. A. M., Al-Hamdani, A. A. S., & Ferguson, G. (2026). N-(3,6-Dimethoxy-2-nitrophenyl)acetamide. Molbank, 2026(1), M147. Available from: [Link]
-
Cambridge Crystallographic Data Centre. The Cambridge Structural Database. Available from: [Link]
-
PubChem. 2-(4,5-Dimethoxy-2-nitroanilino)acetamide. Available from: [Link]
-
McMaster University Libraries. Crystallography Open Database. Available from: [Link]
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Hines III, J. K., Fronczek, F. R., & Uppu, R. M. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. ResearchGate. Available from: [Link]
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CCDC. The Largest Curated Crystal Structure Database. Available from: [Link]
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CCDC. Access Structures Search. Available from: [Link]
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- 4. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Step-by-step synthesis protocol for N-(4,5-dimethoxy-2-nitrophenyl)acetamide
An In-Depth Guide to the Laboratory Synthesis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide, a valuable intermediate in the development of various pharmacologically active molecules and heterocyclic compounds. The synthesis is approached via a reliable two-step process: the acetylation of 3,4-dimethoxyaniline followed by the regioselective nitration of the resulting N-(3,4-dimethoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and methods for product purification and characterization, ensuring both reproducibility and a thorough understanding of the underlying chemical principles.
Introduction and Strategic Overview
N-(4,5-dimethoxy-2-nitrophenyl)acetamide is a substituted nitroaromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of electron-donating methoxy groups, a directing acetamido group, and an electron-withdrawing nitro group on the benzene ring makes it a versatile precursor for further chemical transformations.
The synthetic strategy detailed herein is a classic and efficient approach involving two fundamental organic reactions:
-
Amine Protection via Acetylation: The highly activating amino group of the starting material, 3,4-dimethoxyaniline (veratrylamine), is first protected as an acetamide. This is crucial because direct nitration of anilines can lead to oxidation and the formation of undesirable byproducts, including tarry materials[1]. The resulting acetamido group is still a potent ortho-, para-director but is less susceptible to oxidation than a free amino group.
-
Electrophilic Aromatic Substitution (Nitration): The protected intermediate, N-(3,4-dimethoxyphenyl)acetamide, is then subjected to nitration. The acetamido and the two methoxy groups are all activating and ortho-, para-directing substituents[2][3]. Their combined influence directs the incoming electrophile, the nitronium ion (NO₂⁺), to the positions ortho to the powerful acetamido group, yielding the desired 2-nitro isomer as the major product.
This guide emphasizes strict temperature control during the highly exothermic nitration step to prevent over-nitration and ensure the safety of the procedure[4][5][6].
Reaction Mechanism and Workflow
Overall Synthetic Pathway
The two-step synthesis proceeds as follows:
Caption: Overall two-step synthesis workflow.
Mechanism of Nitration
Nitration is a classic electrophilic aromatic substitution reaction. The key steps are:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The π-electron system of the aromatic ring in N-(3,4-dimethoxyphenyl)acetamide attacks the nitronium ion. The combined directing effects of the acetamido and methoxy groups favor attack at the C2 position, forming a resonance-stabilized carbocation intermediate (the sigma complex).
-
Rearomatization: A base (H₂O or HSO₄⁻) removes a proton from the C2 position, restoring the aromaticity of the ring and yielding the final product.
Caption: Mechanism of electrophilic aromatic nitration.
Experimental Protocol
Disclaimer: This protocol involves the use of highly corrosive and reactive chemicals. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times[7][8].
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Dimethoxyaniline | ≥98% | Sigma-Aldrich | Starting material. |
| Acetic Anhydride | ≥99% | Fischer Scientific | Acetylating agent. |
| Glacial Acetic Acid | ACS Grade | Merck | Solvent for acetylation. |
| Concentrated Sulfuric Acid | 95-98% | VWR | Catalyst for nitration. |
| Concentrated Nitric Acid | 68-70% | VWR | Nitrating agent. |
| Ethanol (95%) | Reagent Grade | --- | For recrystallization. |
| Sodium Bicarbonate | Laboratory Grade | --- | For neutralization. |
| Distilled Water | --- | --- | For washing and quenching. |
| Crushed Ice | --- | --- | For quenching. |
| Standard Glassware | --- | --- | Round-bottom flasks, beakers, dropping funnel, etc. |
| Magnetic Stirrer & Stir Bar | --- | --- | For agitation. |
| Buchner Funnel & Filter Paper | --- | --- | For filtration. |
Step 1: Acetylation of 3,4-Dimethoxyaniline
This step synthesizes the intermediate, N-(3,4-dimethoxyphenyl)acetamide.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 3,4-dimethoxyaniline in 50 mL of glacial acetic acid. Stir until a homogeneous solution is formed.
-
Addition of Acetic Anhydride: To the stirring solution, slowly add 8.0 mL of acetic anhydride. An exotherm may be observed. The procedure is analogous to the acetylation of other substituted anilines[9].
-
Reaction: Gently warm the mixture to approximately 50-60°C and stir for 30-45 minutes. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Isolation: Cool the reaction mixture to room temperature and then pour it slowly into 250 mL of ice-cold water with vigorous stirring.
-
Precipitation and Filtration: A white to off-white precipitate of N-(3,4-dimethoxyphenyl)acetamide will form. Allow the suspension to stir for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to litmus paper. This removes residual acetic acid.
-
Drying: Dry the product in a vacuum oven at 60-70°C or air-dry to a constant weight. The expected yield is typically high (>90%).
Step 2: Nitration of N-(3,4-Dimethoxyphenyl)acetamide
This critical step introduces the nitro group to form the final product. Extreme caution is required due to the highly exothermic nature of the reaction [5].
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 15 mL of concentrated sulfuric acid.
-
Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0°C.
-
Substrate Addition: While maintaining the temperature between 0-5°C, slowly and portion-wise add 5.0 g of the dried N-(3,4-dimethoxyphenyl)acetamide from Step 1. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid. This addition should be done in an ice bath to dissipate heat.
-
Nitration: Cool the pre-formed nitrating mixture to 0°C. Add this mixture dropwise to the solution of the acetamide using the dropping funnel. Crucially, maintain the reaction temperature below 10°C throughout the addition [1][4]. The rate of addition should be controlled to prevent a rapid rise in temperature.
-
Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker containing approximately 200 g of crushed ice with vigorous stirring. This will precipitate the crude product.
-
Filtration and Washing: Collect the yellow solid product by vacuum filtration. Wash the filter cake extensively with cold water until the washings are neutral to remove all traces of acid[1].
-
Purification by Recrystallization: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield bright yellow crystals of N-(4,5-dimethoxy-2-nitrophenyl)acetamide[1].
Safety and Hazard Management
| Hazard | Mitigation Measures |
| Corrosive Acids | Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Always handle them in a fume hood and wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat[7][8]. |
| Exothermic Reaction | The nitration reaction is highly exothermic. Strict temperature control is essential. Use an ice-salt bath and add reagents slowly to prevent the reaction from becoming uncontrollable[5][6]. |
| Nitric Acid Fumes | Nitric acid fumes are toxic and should not be inhaled. Ensure the entire procedure is performed in a well-ventilated fume hood[2][10]. |
| Accidental Spills | Keep a neutralizing agent, such as sodium bicarbonate, readily available to neutralize any acid spills immediately[5]. |
| Waste Disposal | Acidic waste should be neutralized before disposal according to institutional guidelines. Dispose of all chemical waste as per laboratory protocols[8]. |
Characterization and Validation
The identity and purity of the synthesized N-(4,5-dimethoxy-2-nitrophenyl)acetamide should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point indicates high purity.
-
FTIR Spectroscopy: To identify characteristic functional groups, such as N-H stretching (amide), C=O stretching (amide), and N-O stretching (nitro group).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the substitution pattern on the aromatic ring.
-
Mass Spectrometry: To determine the molecular weight of the compound.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure complete dissolution of the starting aniline. Check for sufficient reaction time. Avoid excessive washing. |
| Dark, tarry product in Step 2 | Reaction temperature was too high, leading to oxidation. | Maintain strict temperature control (<10°C) during nitrating mixture addition. Ensure efficient stirring. |
| Formation of isomers | Sub-optimal reaction conditions. | Low-temperature nitration generally enhances regioselectivity[1]. |
| Product fails to crystallize | Impurities present; incorrect solvent. | Try a different recrystallization solvent or solvent mixture (e.g., ethanol/water, isopropanol). If highly impure, consider column chromatography for purification[1]. |
References
-
Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide. Available from: [Link]
-
Collegedunia. Preparation of p-Nitroacetanilide: Theory, Procedure & Precautions. Available from: [Link]
-
Oxford Lab Fine Chem. Material Safety Data Sheet - 4-nitro acetanilide. Available from: [Link]
-
Pardeshi, O. Synthesis of P-Nitroacetanilide From Acetanilide. Available from: [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 11(1), 43-53. Available from: [Link]
-
Loughborough University. Nitration of Substituted Aromatic Rings and Rate Analysis. Available from: [Link]
Sources
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- 2. collegedunia.com [collegedunia.com]
- 3. stmarys-ca.edu [stmarys-ca.edu]
- 4. Preparation of p-Nitroacetanilide: Step-by-Step Guide [vedantu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jcbsc.org [jcbsc.org]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
How to use N-(4,5-dimethoxy-2-nitrophenyl)acetamide as a photocleavable protecting group
As a Senior Application Scientist specializing in photopharmacology and synthetic methodology, I have designed this comprehensive guide to utilizing N-(4,5-dimethoxy-2-nitrophenyl)acetamide as a model photoremovable protecting group (PPG).
In synthetic chemistry and chemical biology, caging a simple carboxylic acid (like acetic acid) with 4,5-dimethoxy-2-nitroaniline (DMNP-amine) creates a highly controlled, light-activated release system. This application note details the mechanistic causality, step-by-step protocols, and self-validating analytical workflows required to implement this o-nitroanilide-based PPG effectively.
Mechanistic Rationale: The Causality of the DMNP Scaffold
The standard o-nitrobenzyl group is widely used but often suffers from slow release kinetics and the generation of highly reactive, toxic o-nitrosobenzaldehyde byproducts. The o-nitroanilide scaffold (such as the DMNP-acetamide) overcomes these limitations through specific structural advantages [1].
-
Bathochromic Shift via Methoxy Substitution: The addition of electron-donating methoxy groups at the 4 and 5 positions of the aromatic ring lowers the energy gap of the π→π∗ transition. This shifts the absorption maximum ( λmax ) from ~260 nm (in unsubstituted variants) to the UVA/visible boundary (~350–365 nm) [4]. This is critical for biological applications, as it allows for uncaging using mild 365 nm light, preventing UV-induced damage to endogenous biological payloads.
-
Photocleavage Pathway: Upon irradiation, the o-nitroanilide undergoes excitation followed by an intramolecular nucleophilic attack of the nitro oxygen onto the carbonyl carbon. This forms a reactive electrophilic N-O-acyl intermediate. Subsequent hydrolysis in aqueous or protic media rapidly releases the free carboxylic acid (acetic acid) and a less toxic nitrosoaniline byproduct [2].
Photochemical cleavage mechanism of o-nitroanilide protecting groups upon UV irradiation.
Photophysical Properties and Comparative Data
To understand why DMNP is prioritized over other scaffolds, we must compare their quantitative photophysical metrics. The table below summarizes how structural modifications dictate cleavage efficiency [1, 3].
| Protecting Group Scaffold | λmax (nm) | Relative Cleavage Efficiency | Primary Photoproduct |
| o-Nitroanilide (Unsubstituted) | 260–280 | Low | o-Nitrosoaniline |
| 4,5-Dimethoxy-2-nitroanilide (DMNP) | 340–365 | High (>85%) | 4,5-Dimethoxy-2-nitrosoaniline |
| 1-Acyl-7-nitroindoline | 330–350 | Very High (>95%) | 7-Nitrosoindole |
Experimental Protocols
Protocol 1: Synthesis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide (Caging)
Causality Note: The amine group of 4,5-dimethoxy-2-nitroaniline is heavily deactivated by the strongly electron-withdrawing ortho-nitro group. Standard peptide coupling reagents (e.g., EDC/NHS) will fail. A highly reactive acylating agent (acetyl chloride) coupled with a nucleophilic catalyst (DMAP) is required to drive the reaction to completion.
-
Preparation: Dissolve 4,5-dimethoxy-2-nitroaniline (5.0 mmol, 1.0 eq) in 20 mL of anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert nitrogen atmosphere.
-
Base Addition: Add triethylamine (10.0 mmol, 2.0 eq) and 4-dimethylaminopyridine (DMAP) (0.5 mmol, 0.1 eq). DMAP acts as an essential acyl transfer catalyst to overcome the poor nucleophilicity of the aniline.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add acetyl chloride (7.5 mmol, 1.5 eq) over 10 minutes.
-
Reaction: Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 18 hours. Monitor reaction completion via TLC (Ethyl Acetate:Hexane, 1:1).
-
Quenching & Extraction: Quench the reaction with 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% Ethyl Acetate in Hexanes) to yield pure N-(4,5-dimethoxy-2-nitrophenyl)acetamide.
Protocol 2: Photochemical Uncaging (Deprotection)
Causality Note: The cleavage mechanism relies on the formation of an N-O-acyl intermediate which must be hydrolyzed. Therefore, the presence of a protic solvent (water or methanol) is strictly required for the efficient release of the carboxylic acid [2].
-
Sample Preparation: Dissolve the purified N-(4,5-dimethoxy-2-nitrophenyl)acetamide in a mixed solvent system (e.g., 1:1 Methanol/PBS buffer, pH 7.4) to a final concentration of 100 µM.
-
Irradiation Setup: Place the solution in a quartz cuvette. Ensure the path length is minimal (e.g., 1 cm) and the solution is stirred to prevent internal filtering effects caused by the highly absorbing nitroso byproducts.
-
Irradiation: Expose the sample to a 365 nm LED light source (intensity: 10–20 mW/cm²).
-
Time-Course Sampling: Remove 50 µL aliquots at specific intervals (0, 1, 3, 5, 10, and 20 minutes) for downstream analytical validation.
End-to-end workflow for the synthesis, purification, and photodeprotection of DMNP-caged amides.
Self-Validating System: Analytical Troubleshooting
To ensure the protocol is functioning correctly and the payload is released without degradation, the system must be analytically self-validating. Do not assume cleavage based solely on irradiation time.
-
UV-Vis Spectroscopy (Real-Time Monitoring): Monitor the absorption spectrum of the cuvette during irradiation. A successful cleavage will display a decrease in the λmax at ~350 nm and the emergence of a new peak corresponding to the nitroso byproduct. Critical Check: The presence of clear isosbestic points indicates a clean, direct conversion without the buildup of stable, unwanted intermediates.
-
HPLC-MS (Endpoint Confirmation): Run the time-course aliquots on a reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). The peak corresponding to the caged acetamide will diminish over time, while two new peaks (free acetic acid and 4,5-dimethoxy-2-nitrosoaniline) will emerge. Mass spectrometry must be used to confirm the exact mass of the released payload, ensuring no photo-degradation of the target molecule occurred.
References
-
Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013, 113(1), 119-191. URL: [Link]
-
Loch, A. S., et al. "Simple photocleavable indoline-based materials for surface wettability patterning." RSC Advances, 2024, 14, 134-140. URL: [Link]
-
Bardhan, A., et al. "Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials." Chemical Reviews, 2020, 120(24), 13354-13415. URL: [Link]
-
Blanc, A., et al. "o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation." Chemistry - A European Journal, 2006, 12(26), 6865-6879. URL: [Link]
Application Note: Preparation of N-(4,5-dimethoxy-2-nitrophenyl)acetamide from 4,5-dimethoxy-2-nitroaniline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of functionalized benzimidazoles, quinoxalines, phenazines, and advanced pharmaceutical scaffolds.
Introduction & Mechanistic Rationale
The N-acetylation of ortho-nitroanilines is a fundamental transformation in medicinal chemistry, serving as a critical protection step or a precursor to cyclization reactions for complex heterocycles like phenazines and UV-absorbing benzotriazoles , .
However, the starting material, 4,5-dimethoxy-2-nitroaniline , presents a significant synthetic challenge. The amine group is severely deactivated due to the strong electron-withdrawing nature of the ortho-nitro group (exerting both inductive and resonance effects) and the steric hindrance it imposes. Standard acetylation conditions (e.g., stirring in neat acetic anhydride at room temperature) typically result in sluggish kinetics, incomplete conversion, and poor yields.
The Causality of the Catalytic Solution: To overcome this high kinetic barrier, this protocol utilizes 4-Dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst alongside pyridine . DMAP rapidly attacks acetic anhydride to generate a highly electrophilic N-acylpyridinium intermediate. This intermediate is orders of magnitude more reactive than acetic anhydride alone, forcing the acetylation of the deactivated aniline. Pyridine is employed as a stoichiometric acid sponge to neutralize the generated acetic acid, preventing the protonation of the weakly basic aniline, which would otherwise completely halt the reaction.
Fig 1. Mechanistic pathway of the DMAP-catalyzed N-acetylation overcoming amine deactivation.
Materials and Reagents
The following table summarizes the quantitative data and stoichiometry required for a standard 10.0 mmol scale reaction.
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Role in Reaction |
| 4,5-Dimethoxy-2-nitroaniline | 198.18 | 1.0 eq | 1.98 g | Starting Material (Nucleophile) |
| Acetic Anhydride (Ac₂O) | 102.09 | 1.5 eq | 1.42 mL (1.53 g) | Acetylating Agent |
| Pyridine | 79.10 | 1.5 eq | 1.21 mL (1.19 g) | Acid Scavenger / Co-base |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 eq | 0.12 g | Hypernucleophilic Catalyst |
| Dichloromethane (DCM) | 84.93 | N/A | 20.0 mL | Non-polar Aprotic Solvent |
Experimental Protocol
This methodology is designed as a self-validating system. Each step includes specific observational cues to ensure the reaction is proceeding as intended.
Phase 1: Reaction Setup
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxy-2-nitroaniline (1.98 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol) in anhydrous DCM (20 mL).
-
Base Addition: Add pyridine (1.21 mL, 15.0 mmol) to the stirring solution.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: The subsequent formation of the N-acylpyridinium ion is exothermic; initiating the reaction at 0 °C prevents localized overheating and degradation of the starting material.
Phase 2: Electrophile Addition & Propagation
-
Addition: Using a syringe, add acetic anhydride (1.42 mL, 15.0 mmol) dropwise over 5 minutes.
-
Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours.
Phase 3: Workup and Isolation
-
Quenching: Quench the reaction by adding 10 mL of ice-cold distilled water. Stir for 10 minutes to hydrolyze any unreacted acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL). Combine the organic layers.
-
Acid Wash (Critical Step): Wash the combined organic layers with 1M HCl (2 × 20 mL). Causality: This selectively protonates pyridine and DMAP, pulling them into the aqueous layer while the neutral acetamide product remains in the organic phase.
-
Neutralization & Drying: Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-(4,5-dimethoxy-2-nitrophenyl)acetamide as a solid. Recrystallize from hot ethanol if ultra-high purity (>99%) is required.
Fig 2. Experimental workflow for the DMAP-catalyzed acetylation of 4,5-dimethoxy-2-nitroaniline.
Analytical Characterization & Self-Validation
To ensure the scientific integrity of the protocol, validate the success of the transformation using the following analytical markers:
-
Thin Layer Chromatography (TLC):
-
System: 1:1 Ethyl Acetate / Hexanes.
-
Validation: The starting material exhibits a strong intramolecular hydrogen bond (NH to NO₂), making it relatively non-polar. Upon acetylation, this dynamic changes. Monitor for the complete disappearance of the bright yellow/orange starting material spot and the appearance of a new, UV-active product spot.
-
-
¹H NMR (CDCl₃, 400 MHz):
-
Validation: Look for the diagnostic disappearance of the broad amine (–NH₂) protons (typically around 6.0–6.5 ppm) and the appearance of a sharp, strongly downfield amide singlet (–NH–CO–) at ~9.5–10.0 ppm . The extreme downfield shift is caused by the electron-withdrawing acetyl group and intramolecular hydrogen bonding with the ortho-nitro group. A new sharp singlet integrating to 3H will also appear at ~2.2 ppm , corresponding to the acetyl methyl group.
-
-
FT-IR (ATR):
-
Validation: The primary amine doublet (N-H stretch) at ~3400 and 3300 cm⁻¹ will be replaced by a single, sharp secondary amide N-H stretch at ~3350 cm⁻¹. Crucially, a strong Amide I band (C=O stretch) will appear at ~1680–1690 cm⁻¹ .
-
References
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English.[Link]
-
The Journal of Organic Chemistry. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. ACS Publications.[Link]
- Jinkerson, D. L. (2010). UV-absorbers for ophthalmic lens materials (US Patent 7803359B1).
Optimal Solvents for Dissolving N-(4,5-dimethoxy-2-nitrophenyl)acetamide in Organic Synthesis
Introduction and Context
N-(4,5-dimethoxy-2-nitrophenyl)acetamide (also known as 4,5-dimethoxy-2-nitroacetanilide) is a highly valuable synthetic intermediate. It is primarily generated via the nitration of N-(3,4-dimethoxyphenyl)acetamide and serves as the direct precursor to 4,5-dimethoxy-2-nitroaniline[1]. This aniline derivative is a privileged scaffold used extensively in the synthesis of complex heterocyclic compounds, including quinoxalines, benzimidazoles, and quinazoline-based active pharmaceutical ingredients (APIs)[2].
Because of its rigid structure and functional groups, selecting the optimal solvent for its dissolution—whether for purification or downstream reactions—requires a precise understanding of its physicochemical properties.
Physicochemical Profiling & Causality
The dissolution of N-(4,5-dimethoxy-2-nitrophenyl)acetamide presents a significant thermodynamic challenge due to its robust crystal lattice.
-
Intermolecular Hydrogen Bonding: The secondary amide group acts as a strong hydrogen-bond donor (N-H), while the carbonyl oxygen and the ortho-nitro group act as potent hydrogen-bond acceptors. This creates a tightly packed, highly stable intermolecular network.
-
Dipole-Dipole Interactions: The presence of two electron-donating methoxy groups and a strongly electron-withdrawing nitro group on the aromatic ring induces a strong molecular dipole.
-
Causality in Solvent Selection: Non-polar solvents (e.g., hexane, toluene) lack the dielectric constant ( ϵ ) and hydrogen-bond accepting capabilities required to overcome this lattice energy. Therefore, optimal solvents must possess either a high dipole moment to stabilize the polarized aromatic system or strong hydrogen-bond acceptor properties to actively disrupt the amide-amide associations.
Optimal Solvent Selection Guide
The following table summarizes the optimal solvents for N-(4,5-dimethoxy-2-nitrophenyl)acetamide, categorized by their solvating mechanisms and recommended synthetic applications.
| Solvent Class | Specific Solvent(s) | Solvating Mechanism | Recommended Application |
| Polar Aprotic | DMF, DMSO | High dielectric constant ( ϵ>36 ); strong H-bond acceptors that actively disrupt the crystal lattice. | Downstream N-alkylation, cross-coupling reactions, or preparing high-concentration stock solutions. |
| Ethers | THF, 1,4-Dioxane | Moderate polarity; oxygen lone pairs coordinate with the acidic amide proton. | Catalytic hydrogenation (reduction of the nitro group to an amine) due to excellent hydrogen gas solubility. |
| Polar Protic | Ethanol (Hot), Glacial Acetic Acid | Acts as both H-bond donor and acceptor; exhibits a steep temperature-dependent solubility curve. | Recrystallization and purification of the crude nitration product[3]. |
| Co-Solvent Systems | Ethanol / Aqueous NaOH | Ethanol solvates the hydrophobic aromatic core, while the aqueous phase delivers the nucleophile. | Base-catalyzed hydrolysis to yield 4,5-dimethoxy-2-nitroaniline[4]. |
Experimental Protocols
Protocol 1: Purification via Recrystallization (Ethanol/Water)
Trustworthiness Note: This self-validating protocol utilizes a mixed-solvent system to maximize purity and yield. The steep solubility curve of the compound in hot ethanol ensures dissolution, while water acts as an anti-solvent to force crystallization upon cooling.
-
Suspension: Place the crude N-(4,5-dimethoxy-2-nitrophenyl)acetamide in a round-bottom flask. Add absolute ethanol at a ratio of approximately 10 mL per gram of crude solid.
-
Dissolution: Heat the suspension to reflux (approx. 78°C) under continuous magnetic stirring until the solid completely dissolves. (Note: If dissolution is stubborn, adding a few drops of glacial acetic acid can help break persistent H-bonded aggregates).
-
Anti-Solvent Addition: Once fully dissolved, add hot distilled water dropwise until the solution becomes faintly turbid (reaching the cloud point). Add a few drops of hot ethanol until the solution just clears.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature to promote the growth of large, pure crystals[3].
-
Harvesting: Transfer the flask to an ice bath (0–5°C) for 1 hour to maximize precipitation.
-
Filtration: Isolate the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol/water (1:1 v/v) and dry under vacuum to a constant weight.
Protocol 2: Dissolution for Base-Catalyzed Hydrolysis
Expertise Insight: Hydrolysis of the sterically hindered and electronically deactivated acetamide requires forcing conditions. A co-solvent system is mandatory to keep the intermediate in solution while allowing the hydroxide ion to attack the carbonyl carbon.
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of absolute ethanol and 10% aqueous sodium hydroxide (NaOH)[4].
-
Suspension: Suspend the purified N-(4,5-dimethoxy-2-nitrophenyl)acetamide in the co-solvent mixture.
-
Reaction Execution: Heat the mixture to reflux. The compound will fully dissolve as the ethanol solvates the organic framework. Maintain reflux for 2–4 hours[4].
-
Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane eluent until the starting material is entirely consumed.
-
Workup: Pour the hot reaction mixture onto crushed ice. The product, 4,5-dimethoxy-2-nitroaniline, will precipitate as a bright solid. Filter, wash thoroughly with cold water, and dry[4].
Mandatory Visualizations
Synthetic workflow for 4,5-Dimethoxy-2-nitroaniline via the acetamide intermediate.
Solvent selection logic tree based on the downstream application of the intermediate.
References
-
Vogel's Textbook of Practical Organic Chemistry — 5th ed. Source: Internet Archive URL:[Link]
Sources
Application Note & Protocol: High-Efficiency Photocleavage of N-(4,5-dimethoxy-2-nitrophenyl)acetamide Derivatives
Introduction: The Power of Photolabile Protecting Groups
In modern chemical biology and drug development, the ability to control the release of active molecules with high spatial and temporal precision is paramount.[1][2] Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that enable this control by masking the function of a molecule until it is liberated by a pulse of light.[3] Among the most versatile and widely utilized PPGs is the o-nitrobenzyl class.[1][4] This application note focuses specifically on the 4,5-dimethoxy-2-nitrophenyl (DMNPE) group, a key derivative whose methoxy substituents red-shift its absorption maximum to the near-UV range (350-420 nm).[1][5] This characteristic is highly advantageous for applications involving sensitive biological systems, as it permits the use of less phototoxic, longer wavelengths of light for cleavage.[1]
This guide provides a comprehensive overview of the photochemical mechanism, critical experimental parameters, and a detailed, validated protocol for the efficient UV-light-induced cleavage of N-(4,5-dimethoxy-2-nitrophenyl)acetamide derivatives.
Mechanism of Photorelease
The cleavage of 2-nitrobenzyl-based PPGs proceeds through a well-established intramolecular rearrangement, often described as a Norrish Type II-like reaction.[4] The process is initiated by the absorption of a photon, which promotes the nitro group to an excited state.
The key steps are as follows:
-
Photoexcitation: Upon irradiation with UV light (typically 350-405 nm), the nitroaromatic ring system absorbs a photon, promoting the nitro group to an excited triplet state.
-
Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient biradical species.[6]
-
Rearrangement to aci-Nitro Intermediate: This biradical rapidly rearranges into a more stable, planar aci-nitro intermediate.[1][4] This intermediate is often transiently detectable by spectroscopy.
-
Oxygen Insertion and Release: The aci-nitro intermediate undergoes further rearrangement. An oxygen atom from the nitro group inserts into the benzylic C-H bond, forming a hemiacetal-like structure.[7] This structure is unstable and rapidly decomposes.
-
Final Products: The decomposition releases the deprotected acetamide and the byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde.[1][8] This nitroso byproduct can sometimes absorb light at similar wavelengths, potentially interfering with the reaction if it accumulates to high concentrations.[8]
Diagram of the Photocleavage Mechanism
Caption: Photochemical pathway for the release of acetamide from its DMNPE-caged precursor.
Critical Parameters for Efficient Cleavage
Optimizing the photocleavage reaction requires careful consideration of several interconnected parameters. The efficiency of the process is ultimately defined by the quantum yield (Φ) , which is the ratio of cleaved molecules to the number of photons absorbed.[1]
| Parameter | Recommended Range/Value | Rationale & Expert Insights |
| Irradiation Wavelength | 350 - 405 nm | The DMNPE group has a strong absorbance in this near-UV range, allowing for efficient excitation.[1][9] Wavelengths below 320 nm should be avoided as they can cause photodamage to sensitive biological molecules.[4] High-power 365 nm LEDs are an excellent and increasingly common choice.[1] |
| Solvent | Acetonitrile, Methanol, Buffered Aqueous Solutions (e.g., PBS, Tris) | The choice of solvent can influence the stability of intermediates and the overall quantum yield. Acetonitrile and methanol are excellent for purely chemical applications. For biological experiments, ensure the chosen buffer is compatible and does not strongly absorb at the irradiation wavelength. |
| Concentration | 0.1 - 5 mM | A starting concentration of 1-10 mM is common for many applications.[1] At higher concentrations, the "inner filter effect" can become problematic, where the solution absorbs all incident light within the first few millimeters, preventing efficient cleavage throughout the sample volume. |
| Oxygen Content | Degassed (Optional) | Dissolved oxygen can quench the excited triplet state of the nitroaromatic chromophore, potentially reducing the cleavage efficiency.[1] For reactions requiring maximum quantum yield, degassing the solution by bubbling with an inert gas like argon or nitrogen for 15-30 minutes is highly recommended.[1] |
| pH | Neutral to slightly basic (pH 7-9) | While the primary photocleavage mechanism is not strongly pH-dependent, the stability of the starting material and final products can be. For biological applications, maintaining physiological pH is crucial. |
| Temperature | Ambient (20-25 °C) | The photochemical reaction itself is not highly sensitive to temperature. However, running reactions at a consistent, controlled temperature is good practice. For live-cell imaging, maintaining the system at 37°C is necessary. |
Detailed Experimental Protocol
This protocol provides a robust method for the cleavage of a DMNPE-caged acetamide derivative in a standard laboratory setting.
Materials and Reagents
-
DMNPE-acetamide derivative
-
Solvent (HPLC-grade acetonitrile or methanol is recommended)
-
Inert gas (Argon or Nitrogen) for degassing (optional)
-
Quartz reaction vessel or cuvette (Note: Borosilicate glass will absorb a significant portion of the UV light below ~350 nm)
-
Stir plate and magnetic stir bar
Equipment
-
Photoreactor: A commercially available photoreactor (e.g., Rayonet) equipped with 365 nm lamps is ideal. Alternatively, a high-power 365 nm LED array focused on the sample can be used.
-
Analytical Instrumentation: HPLC system with a UV detector, TLC plates, and/or LC-MS for monitoring reaction progress and verifying product identity.
Step-by-Step Cleavage Procedure
-
Sample Preparation: Prepare a 1 mM solution of the DMNPE-acetamide derivative in the chosen solvent (e.g., acetonitrile) in a quartz reaction vessel. Ensure the compound is fully dissolved.
-
Degassing (Recommended): Place a magnetic stir bar in the vessel. Seal the vessel with a septum and insert both an inlet needle connected to an inert gas line and an outlet needle. Gently bubble argon or nitrogen through the solution for 20 minutes while stirring to remove dissolved oxygen.
-
Initiate Irradiation: Place the reaction vessel inside the photoreactor or at a fixed distance from the LED source. Turn on the light source to begin the uncaging reaction. If using a stir plate, ensure continuous stirring for homogenous irradiation.
-
Reaction Monitoring: The reaction progress can be monitored by taking small aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes). Analyze the aliquots by HPLC or TLC.
-
HPLC Method: Use a C18 reverse-phase column. Monitor the disappearance of the starting material peak and the appearance of the product peak. The cleaved acetamide will typically have a much shorter retention time than the caged precursor.
-
TLC Method: Spot the aliquots on a silica gel plate. The more polar, uncaged product will have a lower Rf value than the less polar, caged starting material.
-
-
Reaction Completion: Continue irradiation until the starting material is no longer detectable by your chosen analytical method. Typical irradiation times can range from 30 minutes to several hours, depending on the light source intensity and quantum yield of the specific derivative.
-
Workup: Once the reaction is complete, evaporate the solvent under reduced pressure (e.g., using a rotary evaporator). The crude product can then be used directly or purified further if necessary (e.g., by column chromatography or preparative HPLC).
Experimental Workflow Diagram
Caption: A step-by-step workflow for the photocleavage of DMNPE-protected acetamides.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during photocleavage experiments.[10][11]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient light intensity or incorrect wavelength. 2. Light source is too far from the sample. 3. Reaction vessel is made of borosilicate glass instead of quartz. 4. Quenching by dissolved oxygen. | 1. Verify the output of your lamp/LED. Ensure the wavelength matches the absorbance maximum of the DMNPE group (~350-405 nm). 2. Minimize the distance between the source and the sample. 3. Switch to a quartz vessel to ensure maximum UV transmittance. 4. Degas the solvent thoroughly with an inert gas before irradiation. |
| Formation of Side Products | 1. Photodegradation of the released product or the nitroso byproduct. 2. The nitroso byproduct can sometimes react further.[8] | 1. Minimize irradiation time. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Consider adding a scavenger for the nitroso byproduct, although this is often unnecessary. Purification by HPLC is effective at removing these byproducts. |
| Low Yield | 1. All factors listed under "Incomplete Reaction". 2. Inaccurate quantification of starting material or product. 3. The specific derivative has an inherently low quantum yield. | 1. Systematically re-evaluate all parameters: light source, vessel, degassing, and concentration. 2. Use a calibrated HPLC with a known standard to accurately determine yield. 3. Increase irradiation time or light intensity. Note that not all caged compounds exhibit high quantum yields.[3] |
| Fluorescent Byproducts | The 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct and its subsequent reaction products can be fluorescent.[12] | This is an inherent property of the reaction. If this fluorescence interferes with downstream applications (e.g., fluorescence microscopy), the byproducts must be removed via purification (HPLC, column chromatography) or by washing cells/tissue thoroughly. |
Conclusion
The N-(4,5-dimethoxy-2-nitrophenyl)acetamide system represents a powerful and versatile tool for the photoregulated release of amine-containing molecules. By understanding the underlying photochemical mechanism and carefully controlling key experimental parameters such as wavelength, solvent, and oxygen content, researchers can achieve high-efficiency cleavage. The detailed protocol and troubleshooting guide provided herein serve as a reliable foundation for successfully implementing this technology in a wide range of chemical and biological applications.
References
-
Photolabile protecting group. Wikipedia. [Link]
-
Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC. [Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]
-
A photochemical approach for controlled drug release in targeted drug delivery. PMC. [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. [Link]
-
Intramolecular Sensitization of Photocleavage of the Photolabile 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. KOPS - University of Konstanz. [Link]
-
Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. ResearchGate. [Link]
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC. [Link]
-
Photo-Activatable Probes for the Analysis of Receptor Function in Living Cells. PMC. [Link]
-
Two-photon and UV-laser flash photolysis of the Ca2+ cage, dimethoxynitrophenyl-EGTA-4. PubMed. [Link]
-
Seeing and Cleaving: Turn-Off Fluorophore Uncaging and Its Application in Hydrogel Photopatterning and Traceable Neurotransmitter Photocages. ACS Applied Materials & Interfaces. [Link]
-
Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. RSC Publishing. [Link]
-
Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen research portal. [Link]
-
Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]
-
(PDF) Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. ResearchGate. [Link]
-
Novel UV-Releaser of Arachidonic Acid Based on Nitrophenyl-type Photoremovable Protecting Group. Laser Physics. [Link]
-
Photo-uncaging Triggers on Self-Blinking to Control Single-Molecule Fluorescence Kinetics for Super-resolution Imaging. ACS Nano. [Link]
-
Troubleshooting and optimizing lab experiments. YouTube. [Link]
-
A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. Beilstein Journals. [Link]
-
Flash photolysis of caged compounds: new tools for cellular physiology. PubMed. [Link]
-
(PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]
-
DMNPE-4 AM-caged-calcium. Bio-Techne. [Link]
-
Caged compounds: photorelease technology for control of cellular chemistry and physiology. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Flash photolysis of caged compounds: new tools for cellular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 5. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Note: N-(4,5-dimethoxy-2-nitrophenyl)acetamide as a Key Intermediate in the Synthesis of Nitroveratryl-Based Caged Compounds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction & Scientific Context
The development of "caged" compounds—bioactive molecules temporarily inactivated by a photolabile protecting group (PPG)—has revolutionized spatiotemporal control in chemical biology and drug delivery[1]. Among the most widely deployed PPGs are the o-nitrobenzyl derivatives, specifically the 4,5-dimethoxy-2-nitrophenyl (DMNP) or nitroveratryl scaffolds. The addition of the electron-donating methoxy groups red-shifts the absorption maximum of the chromophore to the 350–400 nm range, allowing for efficient photolysis using near-UV or two-photon excitation without inducing phototoxicity in living tissues[2].
While many DMNP-caged compounds are synthesized from nitroveratraldehyde, N-(4,5-dimethoxy-2-nitrophenyl)acetamide serves as a critical, highly stable master intermediate for the synthesis of N-linked caging agents (such as DMNP-isocyanates) and complex photoactivatable heterocycles[3].
Mechanistic Rationale: Why the Acetamide Precursor?
Direct nitration of electron-rich aromatics like 3,4-dimethoxyaniline is notoriously difficult due to severe oxidative degradation and non-selective poly-nitration caused by nitric acid. By utilizing the acetamide derivative, the amine is protected, and its electron-donating capacity is moderated. The steric bulk and electronic directing effects of the acetamide group synergize with the methoxy groups to drive nitration exclusively to the ortho-position. This causality ensures a high-yielding, scalable route to the DMNP core, which can subsequently be deacetylated to yield 4,5-dimethoxy-2-nitroaniline—a versatile hub for synthesizing photo-cleavable carbamates, ureas, and diazonium-derived linkers[4].
Synthetic Workflows & Logic
The transformation of N-(4,5-dimethoxy-2-nitrophenyl)acetamide into a functional caged therapeutic involves a self-validating sequence of deprotection, activation, and payload coupling.
Fig 1: Synthetic pathway from the stable acetamide precursor to the final caged bioactive molecule.
Protocol A: Hydrolysis to 4,5-dimethoxy-2-nitroaniline
Purpose: To unmask the aniline amine for subsequent activation, creating the primary hub for N-linked caging agents.
-
Reagent Preparation: Suspend 10.0 g of N-(4,5-dimethoxy-2-nitrophenyl)acetamide in 100 mL of absolute ethanol.
-
Acidic Cleavage: Slowly add 50 mL of 6M aqueous HCl. Causality: Acidic hydrolysis is preferred over basic hydrolysis here to prevent potential nucleophilic aromatic substitution (SNAr) side reactions at the methoxy groups.
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 4 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).
-
Isolation: Cool the reaction mixture to 0°C. Neutralize cautiously with 10% NaOH until pH 7-8 is reached. The product, 4,5-dimethoxy-2-nitroaniline, will precipitate as a bright orange/yellow solid.
-
Purification: Filter the precipitate, wash with ice-cold water, and dry under vacuum. (Expected yield: >90%).
Protocol B: Synthesis of DMNP-Isocyanate (The Caging Agent)
Purpose: Conversion of the aniline into a highly reactive electrophile capable of caging alcohols (forming carbonates) or amines (forming ureas).
-
Setup: In a flame-dried, argon-purged flask, dissolve 5.0 g of 4,5-dimethoxy-2-nitroaniline in 50 mL of anhydrous dichloromethane (DCM). Add 2.5 equivalents of anhydrous pyridine.
-
Phosgenation: Cool the solution to 0°C. Dropwise, add a solution of triphosgene (0.4 eq) in 20 mL DCM. Causality: Triphosgene is a safer, solid alternative to phosgene gas. The slow addition at 0°C prevents the formation of symmetric urea byproducts.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Workup: Concentrate the solvent under reduced pressure (in a well-ventilated fume hood). The resulting crude DMNP-isocyanate should be used immediately in the next step to prevent degradation.
Protocol C: Caging a Bioactive Payload (e.g., Peptide N-terminus)
Purpose: Covalent attachment of the PPG to the payload, rendering it biologically inert until photoactivation.
-
Coupling: Dissolve the target bioactive molecule (e.g., a peptide with a free N-terminal amine, 1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Addition: Slowly add the crude DMNP-isocyanate (1.2 eq) dissolved in a minimal amount of DMF.
-
Incubation: Stir in the dark at room temperature for 12 hours. Causality: DMNP compounds are highly photosensitive. All subsequent steps must be performed under amber light or in foil-wrapped flasks to prevent premature cleavage.
-
Purification: Purify the caged prodrug via preparative RP-HPLC (Acetonitrile/Water gradient with 0.1% TFA).
Photochemical Cleavage & Data Presentation
The release of the payload relies on the classic Norrish Type II photochemical cleavage. Upon irradiation (typically 350–365 nm), the o-nitro group enters an excited triplet state, abstracting a hydrogen atom from the adjacent substituent to form an aci-nitro intermediate. This rapidly rearranges and hydrolyzes, releasing the active payload and yielding a nitroso byproduct[1].
Fig 2: Photolytic cleavage mechanism of DMNP-caged compounds via the aci-nitro intermediate.
Quantitative Photophysical Data
The efficiency of payload release is highly dependent on the nature of the chemical linkage formed during the caging process. The table below summarizes the photophysical properties of various DMNP-caged linkages derived from the DMNP core.
| Caged Linkage Type | Payload Released | Absorption Max (λmax) | Quantum Yield (Φ) | Cleavage Half-Life (365 nm) | Primary Application |
| Carbamate | Primary/Secondary Amines | 345 nm | 0.03 – 0.06 | ~ 5 - 10 min | Peptide/Protein Caging |
| Urea | Amines | 350 nm | 0.01 – 0.04 | ~ 15 - 20 min | Kinase Inhibitor Caging |
| Ether / Acetal | Alcohols / Diols | 348 nm | 0.05 – 0.10 | ~ 2 - 5 min | Carbohydrate Caging[4] |
| Ester | Carboxylic Acids | 346 nm | 0.10 – 0.15 | < 2 min | Neurotransmitter Caging[3] |
Note: Quantum yield (Φ) represents the number of payload molecules released per photon absorbed. While DMNP quantum yields are generally low-to-moderate, their high extinction coefficients at >350 nm make them highly efficient in practical biological settings.
Analytical Validation of the Caged System
To ensure the trustworthiness of the synthesized caged compound, the following self-validating analytical checks must be performed:
-
Dark Stability Assay: Incubate the caged compound in physiological buffer (pH 7.4, 37°C) in complete darkness for 48 hours. Analyze via LC-MS. Acceptance Criteria: < 2% payload release.
-
Photolysis Kinetic Assay: Irradiate a 10 µM solution of the caged compound in a quartz cuvette using a 365 nm LED source (10 mW/cm²). Take aliquots every 30 seconds and analyze via HPLC. Plot the decay of the caged peak and the rise of the free payload peak to calculate the exact half-life.
-
Byproduct Toxicity Screen: The resulting 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct can be reactive. It is highly recommended to perform a cell viability assay (e.g., MTT) using the fully photolyzed mixture to ensure the byproduct does not interfere with the biological readout of the released payload.
References
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Chemical Reviews - ACS Publications[Link]
-
Bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol: a new and efficient photolabile protecting group for aldehydes and ketones ResearchGate / Tetrahedron[Link]
-
Synthesis, photolysis studies and in vitro photorelease of caged TRPV1 agonists and antagonists ResearchGate[Link]
-
Wavelength-Controlled Orthogonal Photolysis of Protecting Groups The Journal of Organic Chemistry - ACS Publications[Link]
Sources
Unambiguous Structural Elucidation: ¹H and ¹³C NMR Spectroscopy Characterization of N-(4,5-dimethoxy-2-nitrophenyl)acetamide
An Application Note for Researchers and Drug Development Professionals
Abstract
N-(4,5-dimethoxy-2-nitrophenyl)acetamide is a substituted nitroaromatic compound, a class of molecules that serve as crucial intermediates in synthetic organic chemistry and drug discovery. Accurate structural verification of these building blocks is paramount to ensure the integrity of subsequent synthetic steps and the identity of final active pharmaceutical ingredients. This application note provides a detailed guide to the characterization of N-(4,5-dimethoxy-2-nitrophenyl)acetamide using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. We present a comprehensive protocol, from sample preparation to spectral acquisition, and deliver an in-depth analysis of the resulting spectra, correlating each signal to the molecule's unique structural features.
Introduction: The Imperative for Structural Verification
Substituted nitroanilines and their derivatives are foundational precursors in the synthesis of a wide range of heterocyclic compounds, including those with significant biological activity. The title compound, N-(4,5-dimethoxy-2-nitrophenyl)acetamide, possesses a unique substitution pattern on the phenyl ring: an acetamido group, a nitro group, and two methoxy groups. The electronic and steric effects of these substituents create a distinct magnetic environment for each proton and carbon atom.
NMR spectroscopy is an unparalleled, non-destructive technique for the definitive structural elucidation of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule like N-(4,5-dimethoxy-2-nitrophenyl)acetamide, NMR is essential to confirm the regiochemistry of the substituents on the aromatic ring and verify the presence and integrity of the acetamido and methoxy functionalities. This guide explains the causal relationships between the molecular structure and the observed NMR data, providing a robust framework for researchers.
Experimental Design and Protocols
Rationale for Experimental Choices
The selection of an appropriate solvent and NMR acquisition parameters is critical for obtaining high-quality, interpretable spectra.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) was chosen as the solvent. Its strong solubilizing power is ideal for polar molecules like acetamides. Crucially, DMSO-d₆ is less prone to proton exchange with the amide N-H proton compared to protic solvents like D₂O or methanol-d₄. This choice helps in observing the N-H signal, which provides valuable structural information.[1] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.5 ppm in ¹³C NMR, regions that typically do not interfere with signals from the analyte.
-
Spectrometer Frequency: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the closely spaced signals in the aromatic region of the ¹H NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm. It is chemically inert and produces a single, sharp signal that does not overlap with most analyte signals.[2]
Protocol 1: Sample Preparation
-
Weigh approximately 5-10 mg of high-purity N-(4,5-dimethoxy-2-nitrophenyl)acetamide directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% TMS using a Pasteur pipette.
-
Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved. A clear, homogeneous solution should be obtained.
-
Carefully place the NMR tube into the spectrometer's spinner turbine, ensuring it is positioned correctly for optimal magnetic field homogeneity.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer. Adjustments may be necessary for different instruments.
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Rationale |
| Spectrometer Frequency | 400 MHz | 100 MHz | High field provides better resolution and sensitivity. |
| Pulse Program | Standard (zg30) | Proton-decoupled (zgpg30) | Standard acquisition for quantitative ¹H; broadband decoupling for ¹³C simplifies the spectrum to singlets. |
| Acquisition Time | ~4 seconds | ~1-2 seconds | Sufficient time to capture the free induction decay (FID) for good resolution. |
| Relaxation Delay (d1) | 5 seconds | 2 seconds | A longer delay in ¹H ensures full relaxation for accurate integration; a shorter delay is often sufficient for qualitative ¹³C. |
| Number of Scans (ns) | 16 | 1024 | ¹H NMR is highly sensitive; ¹³C requires more scans due to low natural abundance (~1.1%) and lower gyromagnetic ratio. |
| Spectral Width | 0 - 12 ppm | 0 - 220 ppm | Covers the entire expected chemical shift range for organic molecules.[2][3] |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature for routine analysis. |
Data Analysis and Structural Interpretation
The structural confirmation of N-(4,5-dimethoxy-2-nitrophenyl)acetamide relies on a detailed analysis of every signal in the ¹H and ¹³C NMR spectra. The numbering scheme used in the following analysis is shown in the diagram below.
Caption: Structure of N-(4,5-dimethoxy-2-nitrophenyl)acetamide with atom numbering.
¹H NMR Spectrum Analysis (400 MHz, DMSO-d₆)
The proton NMR spectrum provides a direct count and analysis of the different types of non-exchangeable protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~10.15 | Singlet, broad | 1H | NH | The amide proton signal is typically downfield. Its position is influenced by an intramolecular hydrogen bond with the ortho-nitro group, causing significant deshielding.[4][5] The broadness is characteristic of amide protons. |
| ~7.71 | Singlet | 1H | Ar-H 6 | Aromatic protons resonate in the 6.5-8.0 ppm region.[6] This proton is ortho to the strongly electron-withdrawing nitro group, which causes significant deshielding (a downfield shift).[7] |
| ~7.30 | Singlet | 1H | Ar-H 3 | This aromatic proton is ortho to the electron-donating acetamido group and para to a methoxy group, placing it more upfield relative to H6. |
| ~3.92 | Singlet | 3H | C5-OCH ₃ (C10) | Methoxy group protons appear as sharp singlets. Their chemical shifts are influenced by their position on the aromatic ring.[8] |
| ~3.88 | Singlet | 3H | C4-OCH ₃ (C9) | The two methoxy groups are in slightly different chemical environments, resulting in two distinct singlets. |
| ~2.15 | Singlet | 3H | -C(=O)CH ₃ (C8) | The methyl protons of the acetamido group typically resonate in this region, appearing as a sharp singlet.[9][10] |
¹³C NMR Spectrum Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~169.2 | C 7 (C=O) | Carbonyl carbons of amides resonate in the highly deshielded region of 165-180 ppm.[3] |
| ~152.1 | C 4 | Aromatic carbon attached to an electron-donating methoxy group. Deshielded by the electronegative oxygen.[11] |
| ~146.8 | C 5 | Aromatic carbon attached to the second methoxy group. Its chemical shift is distinct from C4 due to the different neighboring substituents. |
| ~138.5 | C 2 | The carbon atom directly attached to the electron-withdrawing nitro group (ipso-carbon) is significantly influenced by its electronic effect. |
| ~131.0 | C 1 | The carbon attached to the acetamido group. Its chemical shift is influenced by the nitrogen atom and the overall electronic nature of the substituent. |
| ~108.4 | C 6 | Aromatic C-H carbon. Shielded relative to the substituent-bearing carbons. |
| ~105.1 | C 3 | Aromatic C-H carbon. The most shielded of the aromatic carbons due to the electronic effects of the surrounding groups. |
| ~56.7 | C 10 | Methoxy carbons typically appear around 55-65 ppm.[12][13] |
| ~56.4 | C 9 | The slight difference in chemical shift between the two methoxy carbons reflects their non-equivalent positions on the ring. |
| ~24.3 | C 8 | The methyl carbon of the acetamido group is found in the upfield, aliphatic region of the spectrum. |
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the complete characterization process.
Caption: Workflow for NMR characterization of N-(4,5-dimethoxy-2-nitrophenyl)acetamide.
Conclusion
The combined application of ¹H and ¹³C NMR spectroscopy provides an unambiguous and definitive characterization of N-(4,5-dimethoxy-2-nitrophenyl)acetamide. The ¹H NMR spectrum confirms the presence and ratio of all proton-containing functional groups—two distinct aromatic protons, two non-equivalent methoxy groups, an acetamido methyl group, and an amide proton. The ¹³C NMR spectrum complements this by confirming the carbon skeleton, including all ten unique carbon environments. The observed chemical shifts are in excellent agreement with established principles of substituent effects on aromatic systems. This application note serves as a robust protocol and interpretive guide for researchers and scientists in synthetic chemistry and drug development, ensuring high confidence in the structural integrity of this valuable chemical intermediate.
References
-
Mora-Diez, N., & Faza, O. N. (2013). Origin of the Conformational Modulation of the ¹³C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Organic Chemistry, 78(2), 567–576. [Link]
-
Mora-Diez, N., & Faza, O. N. (2013). Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed, 24(1), 1-10. [Link]
-
Agrawal, P. K. (2023). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 18(6). [Link]
-
Faza, O. N., & Mora-Diez, N. (2013). Table 1. Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm]... ResearchGate. [Link]
-
Yarwood, J., & Arca, B. (1981). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77, 2235-2242. [Link]
-
Hunt, I. Ch 13 - Aromatic H. University of Calgary. [Link]
-
Facelli, J. C., et al. (1997). Solid-State ¹³C NMR Measurements in Methoxynaphthalenes: Determination of the Substituent Chemical Shift Effects in the Principal Values. The Journal of Physical Chemistry A, 101(46), 8635–8641. [Link]
-
Spectroscopy Tutorial: Nitro Groups. University of Colorado Boulder. [Link]
-
PubChem. N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide. National Center for Biotechnology Information. [Link]
-
Hines III, J. W., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. ResearchGate. [Link]
-
Hirano, S., et al. (1972). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Agricultural and Biological Chemistry, 36(13), 2599-2601. [Link]
-
Jin, T., & Kim, S.-G. (2011). Proton NMR spectra of some amides. ResearchGate. [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). Structure of N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. ResearchGate. [Link]
-
Hines III, J. W., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 368–371. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Dahlqvist, K. I., & Forsén, S. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1224-1234. [Link]
-
Chemistry with Caroline. (2021, October 7). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]
-
B18OA1. ¹³C NMR Spectroscopy. University of Birmingham. [Link]
-
Uppu, R. M., & Fronczek, F. R. (2025). N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. NSF Public Access Repository. [Link]
-
LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
SpectraBase. Acetamide - Optional[¹H NMR] - Chemical Shifts. [Link]
-
Preprints.org. (2026). N-(3,6-dimethoxy-2-nitrophenyl)acetamide. [Link]
-
Cheméo. (2023). Chemical Properties of Acetamide, N-(4-methoxy-2-nitrophenyl)- (CAS 119-81-3). [Link]
-
MDPI. (2026). N-(3,6-Dimethoxy-2-nitrophenyl)acetamide. [Link]
-
Royal Society of Chemistry. (2015). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride. [Link]
-
LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. [Link]
Sources
- 1. Solvent effects on the amidic bond. 1H nuclear magnetic resonance study of acetamide and N-methylacetamide - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. One moment, please... [chemistrysteps.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Acetamide(60-35-5) 1H NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Mass spectrometry (LC-MS) method for detecting N-(4,5-dimethoxy-2-nitrophenyl)acetamide
Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of N-(4,5-dimethoxy-2-nitrophenyl)acetamide
Target Audience: Researchers, Analytical Scientists, and Process Chemists in Drug Development.
Mechanistic Rationale & Analytical Context
N-(4,5-dimethoxy-2-nitrophenyl)acetamide (Chemical Formula: C₁₀H₁₂N₂O₅, Monoisotopic Mass: 240.0746 Da) is a highly functionalized aromatic building block. It serves as a critical synthetic intermediate in the development of quinazoline and quinoxaline-based kinase inhibitors, including several targeted therapies for oncology.
Monitoring the concentration of this intermediate is vital for process chemistry optimization, genotoxic impurity profiling, and pharmacokinetic (PK) evaluations. While HPLC-UV is sufficient for bulk purity analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is required to achieve the sub-ng/mL sensitivity necessary for trace-level detection in complex biological or process matrices.
This protocol is designed as a self-validating system , adhering strictly to the ICH M10 guidelines for bioanalytical method validation[1]. By embedding system suitability and matrix-effect checks directly into the workflow, the method ensures continuous data integrity.
Ionization and Fragmentation Causality
The rational design of an MRM method requires a deep understanding of the analyte's gas-phase chemistry.
-
Ionization: The analyte features an acetamide group and two electron-donating methoxy groups. These heteroatoms provide excellent sites for protonation, making the molecule highly amenable to Positive Electrospray Ionization (ESI+), yielding a stable precursor ion at m/z 241.1 [M+H]⁺.
-
Fragmentation (CID): Upon Collision-Induced Dissociation (CID), the precursor undergoes a highly specific neutral loss of a ketene molecule (CH₂=C=O, -42 Da) from the acetamide moiety. This low-energy cleavage yields a highly abundant product ion at m/z 199.1, corresponding to the protonated 4,5-dimethoxy-2-nitroaniline core.
-
Secondary Cleavages: Increasing the collision energy forces secondary fragmentations of the m/z 199.1 core. The loss of a methyl radical (-15 Da) from the methoxy group yields m/z 184.1, while the loss of nitric oxide (-30 Da) from the nitro group yields m/z 169.1[2]. These secondary transitions are utilized as qualifiers to ensure absolute structural specificity.
Figure 2: ESI+ CID fragmentation pathway of N-(4,5-dimethoxy-2-nitrophenyl)acetamide.
Experimental Protocol: A Self-Validating Workflow
To mitigate matrix effects (ion suppression/enhancement) inherent to complex samples, a protein precipitation (PPT) coupled with a "dilute-and-shoot" approach is employed.
Materials:
-
Extraction Solvent: LC-MS grade Acetonitrile (ACN) containing 0.1% Formic Acid (FA).
-
Internal Standard (IS): N-(4,5-dimethoxy-2-nitrophenyl)acetamide-d3 (100 ng/mL in Methanol).
Step-by-Step Methodology:
-
Aliquot: Transfer 50 µL of the sample matrix (e.g., plasma or process reaction mixture) into a 1.5 mL low-bind microcentrifuge tube.
-
Spike IS: Add 10 µL of the IS working solution. Causality: The use of an isotopically labeled IS corrects for both extraction recovery variances and ionization fluctuations in the MS source.
-
Precipitate: Add 150 µL of ice-cold Extraction Solvent. Causality: The acidic environment (0.1% FA) ensures the analyte remains in a neutral/protonated state, maximizing recovery while rapidly denaturing matrix proteins.
-
Agitate: Vortex vigorously for 2 minutes at 1500 rpm to ensure complete phase mixing and protein disruption.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
-
Dilute: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A (Water + 0.1% FA). Causality: Injecting high-organic extracts directly into a reversed-phase column causes peak broadening (the "solvent effect"). Diluting with aqueous mobile phase matches the initial gradient conditions, ensuring sharp, symmetrical peak shapes.
Figure 1: Self-validating sample preparation and LC-MS/MS analytical workflow.
LC-MS/MS Analytical Conditions
Chromatography Parameters:
-
Column: C18 UHPLC Column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Column Temperature: 40°C.
-
Injection Volume: 2.0 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Causality of Gradient Design: Starting at 5% B ensures adequate retention of the relatively polar acetamide on the C18 stationary phase, preventing it from eluting in the void volume where matrix suppression is highest. The rapid ramp to 90% B elutes the analyte as a sharp peak and washes highly lipophilic matrix components off the column.
Table 1: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 3.0 | 0.4 | 10 | 90 |
| 4.0 | 0.4 | 10 | 90 |
| 4.1 | 0.4 | 95 | 5 |
| 6.0 | 0.4 | 95 | 5 |
Mass Spectrometer Parameters (Triple Quadrupole):
-
Source Temperature: 500°C
-
Capillary Voltage: +4500 V
-
Desolvation Gas: 1000 L/hr
Table 2: MRM Transitions and Voltages
| Analyte | Precursor (m/z) | Product (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) | Purpose |
| Target | 241.1 | 199.1 | 50 | 60 | 15 | Quantifier |
| Target | 241.1 | 184.1 | 50 | 60 | 25 | Qualifier 1 |
| Target | 241.1 | 169.1 | 50 | 60 | 30 | Qualifier 2 |
| IS (d3) | 244.1 | 202.1 | 50 | 60 | 15 | Internal Std |
Method Validation & System Suitability
To ensure the method functions as a self-validating system, it must be evaluated against ICH M10 acceptance criteria[1]. The following performance metrics must be verified during method transfer:
Table 3: ICH M10 Validation Performance Targets
| Validation Parameter | Acceptance Criteria (ICH M10) | Expected Method Performance |
| Linearity Range | R² ≥ 0.99, ±15% of nominal (±20% at LLOQ) | 0.1 ng/mL – 500 ng/mL |
| LLOQ | Signal-to-Noise (S/N) ≥ 5, Precision ≤ 20% | 0.1 ng/mL |
| Intra-Assay Precision | % CV ≤ 15% (≤ 20% at LLOQ) | < 6.5% across all QC levels |
| Accuracy / Bias | ±15% of nominal concentration | 92.0% – 108.0% |
| Matrix Effect (IS Normalized) | Matrix Factor (MF) CV ≤ 15% | MF = 0.95 (Minimal suppression) |
Self-Validation Checks (Run-Time Requirements):
-
Carryover Check: A blank matrix sample must be injected immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte response in the blank must be <20% of the LLOQ response. If carryover is detected, the autosampler needle wash sequence (e.g., 50:50 MeOH:H₂O) must be extended.
-
Retention Time (RT) Stability: The RT of the analyte and IS must not drift by more than ±0.1 minutes across a 100-injection batch. Drift indicates column degradation or mobile phase preparation errors.
References
-
International Council for Harmonisation (ICH). (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. Available at:[Link]
Sources
Technical Support Center: Synthesis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide
Welcome to the technical support center for the synthesis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to not only solve common synthesis challenges but also to proactively optimize your reaction for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide, a critical intermediate in various synthetic pathways. The synthesis typically involves the acetylation of 4,5-dimethoxy-2-nitroaniline.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a frequent challenge and can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and their remedies:
-
Incomplete Acetylation: The acetylation of the weakly basic 4,5-dimethoxy-2-nitroaniline can be sluggish.
-
Troubleshooting:
-
Choice of Acetylating Agent: While acetic anhydride is commonly used, acetyl chloride in the presence of a non-nucleophilic base like triethylamine can be more reactive and drive the reaction to completion.[1]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration or gently heating the mixture.
-
Catalyst: For reactions with acetic anhydride, adding a catalytic amount of a strong acid, such as concentrated sulfuric acid, can enhance the rate of acetylation.[2]
-
-
-
Product Loss During Work-up: Significant amounts of the product can be lost during aqueous washes and extractions.
-
Troubleshooting:
-
Back-Extraction: After the initial extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), perform a back-extraction of the aqueous layers with fresh organic solvent to recover any dissolved product.
-
Minimize Transfers: Each transfer of the product solution from one vessel to another can result in material loss. Streamline your work-up procedure to minimize these steps.
-
-
-
Suboptimal Reaction Conditions: The stoichiometry of reagents and reaction temperature are critical parameters.
-
Troubleshooting:
-
Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the acetylating agent can help to ensure the complete consumption of the starting aniline.[2]
-
Temperature Control: While some heating may be necessary, excessive temperatures can lead to side reactions and degradation of the product. Maintain the recommended temperature range for the chosen protocol.
-
-
Q2: My final product is a dark, oily substance instead of the expected solid. How can I resolve this?
The formation of an oil or a deeply colored product often points to the presence of impurities or incomplete purification.
-
Presence of Impurities: Tarry materials can form due to oxidation of the aniline starting material, especially if any residual starting material from a preceding nitration step is carried over.[2][3]
-
Troubleshooting:
-
Purification of Starting Material: Ensure the 4,5-dimethoxy-2-nitroaniline is pure before starting the acetylation. If it is dark in color, consider recrystallizing it first.
-
Thorough Purification: An oily product often contains impurities that inhibit crystallization. Re-purify the material using column chromatography. If the product is still an oil after chromatography, it may be due to residual solvent. Ensure the product is thoroughly dried under high vacuum.
-
Inducing Crystallization: If the product is pure but oily, you can try to induce crystallization by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexane) dropwise until turbidity is observed. Seeding with a small crystal of the pure compound, if available, can also initiate crystallization.
-
-
-
Oxidation: The free amino group of the starting material or even the product can be susceptible to air oxidation, leading to colored impurities.
-
Troubleshooting:
-
Inert Atmosphere: If you suspect oxidation is a significant issue, consider running the reaction and work-up under an inert atmosphere of nitrogen or argon.
-
-
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts and how can I minimize their formation?
The presence of multiple spots on a TLC plate indicates the formation of side products. In this synthesis, the most common byproducts are:
-
Unreacted Starting Material: As discussed in Q1, incomplete acetylation will result in the presence of 4,5-dimethoxy-2-nitroaniline in your crude product.
-
Mitigation: Employ the strategies outlined in Q1 to drive the reaction to completion.
-
-
Diacetylated Product (N-acetyl-N-(4,5-dimethoxy-2-nitrophenyl)acetamide): This can occur, particularly when using a more reactive acetylating agent like acetic anhydride under forcing conditions.[1] The formation of the diacetamide is facilitated by the increased acidity of the N-H bond due to the adjacent electron-withdrawing nitro group.[1]
-
Mitigation:
-
Control Stoichiometry: Avoid using a large excess of the acetylating agent.
-
Milder Conditions: Use acetyl chloride at a controlled temperature (e.g., 0 °C to room temperature) for a more selective mono-acetylation.[1]
-
-
-
Positional Isomers: If the starting 4,5-dimethoxy-2-nitroaniline was synthesized via nitration of 3,4-dimethoxyaniline, there is a possibility of contamination with other nitro isomers. These isomeric impurities will also be acetylated, leading to a mixture of final products.
-
Mitigation:
-
Purify the Starting Material: It is crucial to start with pure 4,5-dimethoxy-2-nitroaniline. Purification of the nitroaniline intermediate by column chromatography or recrystallization is highly recommended.
-
-
Q4: What are the best methods for purifying the final product, N-(4,5-dimethoxy-2-nitrophenyl)acetamide?
The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
-
Recrystallization: This is a highly effective method for obtaining pure, crystalline material if a suitable solvent system can be identified.
-
Procedure: Ethanol or a binary solvent mixture like ethanol-water or ethyl acetate-hexane are often good choices. Dissolve the crude product in the minimum amount of hot solvent, then allow it to cool slowly to form crystals. The impurities will ideally remain in the mother liquor.[4]
-
-
Column Chromatography: This is the most versatile method for separating the desired product from a variety of impurities, especially those with different polarities.
-
Procedure: A silica gel column with a gradient elution system of hexane and ethyl acetate is typically effective.[1] The less polar diacetylated byproduct will elute first, followed by the desired product, and finally the more polar unreacted aniline.
-
-
Acid-Base Workup: An initial acid-base wash during the work-up can help to remove some impurities.
-
Procedure: Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove any unreacted basic aniline. A subsequent wash with a dilute base (e.g., saturated NaHCO₃ solution) can remove any acidic impurities.
-
Optimized Experimental Protocol
This protocol is designed to provide a reliable method for the synthesis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide with a good yield and purity.
Materials:
-
4,5-dimethoxy-2-nitroaniline
-
Acetyl chloride (AcCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve 4,5-dimethoxy-2-nitroaniline (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Acetylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Alternatively, recrystallize the product from an appropriate solvent system.
Key Reaction Parameters and Their Impact on Yield
| Parameter | Recommended Condition | Rationale for High Yield | Potential Issues with Deviation |
| Acetylating Agent | Acetyl chloride | High reactivity ensures complete conversion of the starting aniline. | Acetic anhydride may lead to the formation of a diacetylated byproduct. |
| Base | Triethylamine | Acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. | A weaker or nucleophilic base may be less effective or lead to side reactions. |
| Temperature | 0 °C to Room Temperature | Low initial temperature controls the exothermic reaction. Room temperature allows for a reasonable reaction rate without promoting side reactions. | Higher temperatures can increase the rate of side reactions and lead to product degradation. |
| Solvent | Anhydrous Dichloromethane | A non-reactive, aprotic solvent that dissolves the reactants well. The anhydrous condition prevents the hydrolysis of acetyl chloride. | Protic solvents (e.g., alcohols) will react with acetyl chloride. |
| Stoichiometry | Slight excess of AcCl and Et₃N | Ensures the complete consumption of the limiting reactant (the aniline). | A large excess of acetylating agent can lead to diacetylation. Insufficient base will result in a lower yield. |
Visualizing the Workflow
Caption: Workflow for the synthesis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide.
References
-
Hines, J. K., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 4), 384-387. [Link]
-
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Research, 12(11), 43-53. [Link]
-
Elder, J. W., & Paolillo, M. A. (1994). 4-bromo-2-nitroaniline: A multistep synthesis. Journal of Chemical Education, 71(5), A124. [Link]
-
Al-Dulaimi, L. A., et al. (2026). N-(3,6-Dimethoxy-2-nitrophenyl)acetamide. Molbank, 2026(2), M2147. [Link]
Sources
Technical Support Center: Troubleshooting Incomplete Photocleavage of N-(4,5-dimethoxy-2-nitrophenyl)acetamide
Welcome to the technical support guide for N-(4,5-dimethoxy-2-nitrophenyl)acetamide, a member of the ortho-nitrobenzyl class of photoremovable protecting groups (PPGs), often referred to as "caged" compounds. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to incomplete photocleavage, ensuring efficient and reliable release of the target acetamide moiety.
Section 1: Understanding the Photocleavage Mechanism
The N-(4,5-dimethoxy-2-nitrophenyl) group, also known as the DMNP or nitroveratryl (NV) group, is a widely used caging moiety due to its favorable photochemical properties. Its cleavage is initiated by the absorption of near-UV light, which triggers a series of intramolecular reactions.
Upon irradiation, the ortho-nitrobenzyl chromophore is excited from its ground state (S₀) to an excited singlet state (S₁). This excitation promotes an intramolecular hydrogen atom transfer from the benzylic carbon (of the protected group) to the oxygen of the nitro group. This step is often the rate-limiting step in the overall process.[1] This transfer results in the formation of a transient species known as an aci-nitro intermediate. This intermediate is unstable and undergoes a series of rearrangements, ultimately leading to the cleavage of the bond to the protected acetamide group and the formation of a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct.[2][3] The methoxy groups on the phenyl ring help to shift the absorption maximum to longer, less damaging wavelengths (bathochromic shift) and can influence the reaction's quantum yield.[3][4]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength for cleaving the DMNP group?
The optimal wavelength for the photolytic cleavage of the 4,5-dimethoxy-2-nitrobenzyl (DMNP) group is in the near-UV range, typically between 350 nm and 420 nm.[3] The two methoxy substituents increase the molar absorptivity in this range, allowing for efficient cleavage at wavelengths that minimize potential damage to sensitive biological samples.[3][5] While cleavage can occur at shorter wavelengths like 347 nm, a key advantage of the DMNP group is its efficiency at 350 nm and above.[6]
Q2: What are the expected byproducts of the reaction?
The primary byproduct of the photocleavage reaction is 4,5-dimethoxy-2-nitrosobenzaldehyde.[3] It's important to be aware that this byproduct can also absorb light, potentially acting as an inner filter and reducing cleavage efficiency over time, especially in prolonged irradiation experiments.[7] This byproduct should be removed from the final product via standard purification techniques like chromatography.
Q3: How can I monitor the progress of the photocleavage reaction?
The reaction can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and quantitative method. By taking aliquots at different time points, you can track the disappearance of the starting material (caged compound) and the appearance of the released molecule and the nitroso byproduct.[3][8] Thin-Layer Chromatography (TLC) can also be used for a more qualitative, rapid assessment of the reaction's progress. For real-time monitoring, techniques like UV-Vis spectroscopy can track the changes in the absorption spectrum.[8]
Q4: What is the quantum yield (Φ), and why is it important?
The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules that undergo cleavage to the number of photons absorbed by the system.[3] A higher quantum yield means a more efficient reaction, requiring less light exposure to achieve the desired level of cleavage. The quantum yield for o-nitrobenzyl derivatives is highly dependent on the specific leaving group, solvent, and wavelength.[3][9][10] For DMNP-caged compounds, quantum yields are typically in the range of 0.01 to 0.1, but this can vary significantly.
Section 3: Troubleshooting Guide: Incomplete Photocleavage
This section addresses the most common issue encountered: the photocleavage reaction does not proceed to completion. The guide is structured to help you identify the root cause and implement an effective solution.
Problem 1: Low or No Cleavage Yield from the Start
Possible Cause: Incorrect Wavelength or Insufficient Light Intensity
The DMNP group has a specific absorption spectrum. If the output of your light source does not sufficiently overlap with this spectrum, the compound will not absorb photons efficiently, and cleavage will not occur. Light intensity is also critical; too little power will result in slow or negligible cleavage.[8]
-
Solution:
-
Verify Wavelength: Ensure your light source (e.g., mercury lamp, laser, LED) emits in the 350-420 nm range.[3] Use a filter if you have a broad-spectrum lamp to isolate the appropriate wavelengths.
-
Check Lamp Age and Power: The output of arc lamps can decrease significantly with age. Check the manufacturer's specifications for the lamp's lifespan. If possible, measure the power output of your source.
-
Increase Irradiation Time or Power: As a first step, try increasing the exposure time or, if adjustable, the power of your light source.[8]
-
Possible Cause: Inappropriate Solvent
The solvent can significantly influence the photocleavage reaction. The polarity of the solvent can affect the stability of the excited state and the aci-nitro intermediate. Some solvents can also act as hydrogen atom donors, which may influence side reactions.
-
Solution:
-
Choose an Appropriate Solvent: Polar aprotic solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are often good choices. Protic solvents like methanol or ethanol can also be effective.[8]
-
Ensure Solubility: The caged compound must be fully dissolved. If you observe any precipitate, the effective concentration in solution is lower than intended.
-
Consider Buffers for Aqueous Systems: For biological experiments, ensure the buffer components do not absorb strongly at the irradiation wavelength and are not known quenchers.
-
Possible Cause: Inner Filter Effect or Low Concentration
At very high concentrations, the molecules at the surface of the solution absorb most of the incident light, preventing photons from reaching molecules deeper in the solution. This is known as the "inner filter effect".[11] Conversely, if the concentration is too low, the overall absorption will be minimal, leading to an inefficient process.
-
Solution:
Possible Cause: Presence of Quenchers
Quenchers are molecules that can deactivate the excited state of the DMNP chromophore, preventing the photocleavage reaction from occurring. Dissolved oxygen is a common triplet state quencher.
-
Solution:
-
Degas the Solution: Before irradiation, bubble an inert gas like argon or nitrogen through the solution for 15-30 minutes to remove dissolved oxygen.[3] This is particularly important for reactions with low quantum yields.
-
Problem 2: Reaction Starts but Stalls or Does Not Go to Completion
Possible Cause: Byproduct Interference
As the reaction proceeds, the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct accumulates. This byproduct has its own absorption spectrum which can overlap with that of the starting material. It can begin to compete for photons, effectively shielding the remaining caged compound from the light source and causing the reaction to stall.[7]
-
Solution:
-
Monitor the Reaction: Use HPLC to track the concentrations of both the starting material and the byproduct. If the byproduct concentration becomes very high while starting material remains, this is a likely cause.
-
Limit Conversion per Run: In preparative-scale reactions, it may be more efficient to stop the reaction at a moderate conversion (e.g., 70-80%), purify the remaining starting material, and re-irradiate it in a fresh solution.
-
Possible Cause: pH Effects
The rate of the "dark" reaction steps, which occur after the initial photoexcitation, can be pH-dependent. The stability of the aci-nitro intermediate can be influenced by the proton concentration in the medium.
-
Solution:
-
Control the pH: For aqueous solutions, use a well-buffered system. The optimal pH can be system-dependent, so a small-scale pH screen (e.g., pH 6.5, 7.4, 8.0) may be necessary to find the ideal condition for your specific substrate. The rate of some o-nitrobenzyl cleavage reactions has been shown to be inversely proportional to pH.
-
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Photocleavage in Solution
This protocol provides a general guideline for the photolytic deprotection of N-(4,5-dimethoxy-2-nitrophenyl)acetamide in solution.
-
Preparation: Dissolve the caged compound in the chosen solvent (e.g., acetonitrile, buffered aqueous solution) in a quartz or borosilicate glass reaction vessel. A typical starting concentration is 1-10 mM. Ensure the solution is optically clear.[3]
-
Degassing (Recommended): Sparge the solution with a gentle stream of argon or nitrogen for 15-30 minutes to remove dissolved oxygen.[3]
-
Irradiation: Place the reaction vessel in the photoreactor or at a fixed distance from the light source. If using a magnetic stirrer, begin stirring to ensure a homogenous solution. Irradiate the sample with a light source emitting at an appropriate wavelength (e.g., 365 nm).
-
Monitoring: At set time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot of the reaction mixture for analysis by HPLC or TLC.[3]
-
Work-up: Once the reaction has reached the desired level of completion, remove the solvent in vacuo. The crude product can then be purified by standard methods (e.g., column chromatography, preparative HPLC) to separate the released acetamide from the nitroso byproduct and any unreacted starting material.[3]
Protocol 4.2: Monitoring Reaction Progress by HPLC
-
Prepare Standards: Create standard solutions of known concentrations for your starting material (the caged compound) and, if available, the expected released product.
-
Develop a Method: Use a C18 reverse-phase column. A good starting mobile phase is a gradient of water (with 0.1% TFA or formic acid) and acetonitrile (with 0.1% TFA or formic acid).
-
Inject Aliquots: Dilute the aliquots taken from the photoreaction in the mobile phase to an appropriate concentration and inject them into the HPLC.
-
Analyze Data: Integrate the peak areas for the starting material and the product. By comparing the peak area of the starting material at different time points to its area at t=0, you can calculate the percentage of conversion over time.
Section 5: Quantitative Data Summary
Table 1: Photochemical Properties of DMNP Protecting Group
| Parameter | Typical Value | Notes | Source(s) |
| Recommended Wavelength (λ) | 350 - 420 nm | Enables use of less phototoxic near-UV light. | [3] |
| Typical Light Sources | Filtered Hg lamps, 365 nm LEDs, Lasers | Xenon flash lamps and lasers are common for rapid release. | |
| Quantum Yield (Φ) | 0.01 - 0.1 (highly variable) | Strongly depends on the leaving group and solvent. | [10] |
| Primary Byproduct | 4,5-dimethoxy-2-nitrosobenzaldehyde | Can act as an inner filter, absorbing irradiation light. | [3][7] |
Table 2: Common Solvents for Photocleavage Reactions
| Solvent | Type | Notes | Source(s) |
| Acetonitrile (ACN) | Polar Aprotic | Good transparency in the near-UV range. | [8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent solvating power, but can be difficult to remove. | [8] |
| Methanol (MeOH) | Polar Protic | Can participate in H-bonding; good general-purpose solvent. | [8] |
| Buffered Saline (e.g., PBS) | Aqueous | Essential for biological applications; ensure buffer components are non-absorbing. | |
| Dioxane | Nonpolar Aprotic | Can be used, but photocleavage kinetics may differ. | [8] |
References
- Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC. (n.d.).
- Flash photolysis of caged compounds - The University of Texas at Dallas. (n.d.).
- Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. (n.d.). American Physiological Society.
- (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. (n.d.).
- (PDF) Laser photolysis of caged compounds at 405 nm: Photochemical advantages, localisation, phototoxicity and methods for calibration. (2020, January 22).
- Caged Compounds | Optopharmacology. (n.d.). Tocris Bioscience.
- Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). Royal Society of Chemistry.
- Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC. (n.d.).
- Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010.
- Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. (2015, April 28). University of Groningen Research Portal.
- Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews. (2023, April 20).
- Application Notes and Protocols for the Photocleavage of 2-Methoxy-6-nitrobenzyl Protecting Groups. (n.d.). BenchChem.
- Bochet, C. G. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 115-191.
Sources
- 1. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seas.upenn.edu [seas.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Optimizing UV exposure time for N-(4,5-dimethoxy-2-nitrophenyl)acetamide deprotection
Welcome to the Photochemical Workflows Support Center. As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting and optimization strategies for the UV-mediated deprotection of N-(4,5-dimethoxy-2-nitrophenyl)acetamide (DMNP-acetamide) and related o-nitroaromatic photocleavable protecting groups.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is 365 nm the standard wavelength for DMNP deprotection? A1: The 4,5-dimethoxy substitution on the o-nitrophenyl ring induces a compared to unsubstituted o-nitrobenzyl groups, shifting the absorption maximum to approximately 350 nm[1]. Irradiation at 365 nm perfectly balances cleavage efficiency with the critical need to or complex small molecules[2].
Q2: How does solvent choice affect my optimal UV exposure time? A2: Solvent polarity and hydrogen-bonding capacity directly influence the lifetime of the excited state and the rate of [2]. Protic solvents (e.g., water, methanol) stabilize the aci-nitro intermediate, significantly accelerating the cleavage rate compared to non-polar aprotic solvents. If you switch your reaction from dichloromethane to an aqueous buffer, you must recalibrate your exposure time downward to prevent over-irradiation.
Q3: What are chemical scavengers used for, and do they affect exposure time? A3: The photolysis of DMNP derivatives generates a highly reactive[1]. If left unquenched, this nitroso species acts as an internal light filter by absorbing photons at 365 nm, which artificially inflates the required UV exposure time (the inner filter effect). It can also polymerize into dark, insoluble azobenzene derivatives. Adding a scavenger like dithiothreitol (DTT) or semicarbazide traps the nitroso byproduct, keeping the solution optically transparent and ensuring linear, predictable cleavage kinetics.
Part 2: Troubleshooting Guide
Issue 1: Incomplete Deprotection (<80% Yield) After Standard Exposure
-
Causality: The reaction mixture may be optically dense, leading to a shallow penetration depth of the UV light (a limitation of the Beer-Lambert Law). Alternatively, the UV lamp's photon output may have degraded over time.
-
Solutions:
-
Dilute the sample to ≤ 100 µM or decrease the path length by using a shallow well microplate or a capillary flow reactor.
-
Verify lamp intensity using a radiometer (Target: 10–20 mW/cm² at 365 nm).
-
Issue 2: Target Molecule Degradation or Formation of Dark Byproducts
-
Causality: Over-exposure leads to localized thermal heating and secondary photochemical reactions. The nitroso byproduct can also react with nucleophilic amines on your newly deprotected target molecule.
-
Solutions:
-
Implement a cooling block to maintain the reaction vessel at 4°C–20°C.
-
Add 5–10 equivalents of a nitroso scavenger (e.g., semicarbazide hydrochloride) prior to irradiation.
-
Run a rigorous time-course optimization to find the exact minimum required exposure time.
-
Part 3: Experimental Protocol - Time-Course Optimization
To establish a self-validating system , you must determine the optimal exposure time empirically rather than relying on literature averages. This protocol ensures that your UV exposure is perfectly calibrated to your specific lamp intensity, solvent, and vessel geometry by using internal analytical feedback (HPLC) to define the exact end-point.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 µM solution of N-(4,5-dimethoxy-2-nitrophenyl)acetamide in your desired solvent (e.g., PBS, pH 7.4) containing 1 mM DTT as a scavenger.
-
Aliquoting: Dispense 100 µL aliquots into a UV-transparent 96-well quartz microplate.
-
Irradiation Setup: Place the plate exactly 5 cm from a 365 nm LED array. Ensure the lamp has been pre-warmed for 5 minutes for stable photon output.
-
Time Course Execution: Expose individual wells for 0, 30, 60, 120, 240, 480, and 600 seconds. Use an opaque mask to cover wells not currently being irradiated.
-
Analytical Validation: Inject 10 µL of each aliquot into an HPLC-UV/MS system. Monitor the disappearance of the caged substrate peak and the appearance of the free acetamide peak.
-
Data Analysis: Plot Yield (%) vs. Time (s). The optimal exposure time is the point at which the product yield plateaus (typically >95%). Further irradiation past this inflection point only increases the risk of degradation.
Part 4: Data Presentation
Table 1: Typical UV Exposure Optimization Matrix for DMNP-Acetamide (365 nm, 15 mW/cm²)
| Exposure Time (s) | DMNP-Acetamide Remaining (%) | Free Acetamide Yield (%) | Byproduct Formation (%) | Status / Recommendation |
| 0 | 100.0 | 0.0 | 0.0 | Baseline |
| 30 | 65.2 | 34.1 | <1.0 | Under-exposed |
| 120 | 15.4 | 82.5 | 2.1 | Under-exposed |
| 240 | <1.0 | 96.8 | 3.2 | Optimal Exposure |
| 480 | <1.0 | 91.5 | 8.5 | Over-exposed (Degradation) |
| 600 | <1.0 | 84.2 | 15.8 | Severe Over-exposure |
Part 5: Visualizations
Mechanistic pathway of DMNP-acetamide photodeprotection via aci-nitro intermediate.
Step-by-step workflow for empirically optimizing UV exposure time.
Part 6: References
-
Title: Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy Source: National Institutes of Health (PMC) URL: [Link]
Sources
Technical Support Center: Troubleshooting Photolysis Byproducts of DMNP Derivatives
Welcome to the Technical Support Center for Photochemical Applications. As a Senior Application Scientist, I frequently guide researchers through the "dark side" of photochemistry: managing reactive byproducts.
When deprotecting N-(4,5-dimethoxy-2-nitrophenyl)acetamide or similar 4,5-dimethoxy-2-nitrophenyl (DMNP) / 4,5-dimethoxy-2-nitrobenzyl (DMNB) caged compounds, the photolysis event is only half the battle[1]. The cleavage yields your target molecule alongside a highly reactive 4,5-dimethoxy-2-nitroso byproduct[2]. If left unmanaged, this nitroso species will cross-react with your sample, quench fluorescence, and ruin downstream assays[3]. This guide provides field-proven, self-validating protocols to neutralize and remove these byproducts.
Mechanistic Insight: The Causality of Byproduct Interference
Why are scavengers mandatory? The photolysis of the DMNP group proceeds via an aci-nitro intermediate, ultimately releasing the target and a nitroso byproduct[2][4]. This byproduct absorbs strongly in the 340–360 nm range. As it accumulates, it acts as an internal filter, absorbing the UV light intended for the caged compound and stalling the reaction[1]. Furthermore, the nitroso group is highly electrophilic and will covalently bind to nucleophilic residues (like thiols and amines) on proteins[3].
By introducing a sacrificial scavenger, we exploit reaction kinetics: the scavenger reacts with the nitroso group orders of magnitude faster than the byproduct can interfere with the target or the light path, forming a stable, transparent adduct[5].
Fig 1. Photolysis mechanism and scavenger-mediated neutralization of nitroso byproducts.
Troubleshooting & FAQs
Q: My photolysis reaction stalls at 50% completion, and the solution turns dark yellow. What is happening? A: You are experiencing the "inner filter effect." The photolysis of DMNP groups generates a nitroso byproduct that strongly absorbs UV light at the same wavelength used for uncaging (typically 340–365 nm)[1]. As the byproduct accumulates, it shields the remaining caged compound from the light. Solution: Introduce a nucleophilic scavenger (like semicarbazide or hydroxylamine) into the buffer prior to irradiation. This converts the absorbing nitroso species into a transparent adduct, allowing photolysis to proceed to completion[5].
Q: After uncaging N-(4,5-dimethoxy-2-nitrophenyl)acetamide, my target protein shows unexpected high-molecular-weight bands on an SDS-PAGE gel. Why? A: The nitroso byproduct is highly electrophilic and will readily cross-react with nucleophilic residues (such as cysteine thiols and lysine primary amines) on your target protein, causing covalent cross-linking[3]. Solution: Use a thiol-based scavenger like Dithiothreitol (DTT) at 1–5 mM during photolysis. DTT reacts with the nitroso group orders of magnitude faster than protein residues, acting as a sacrificial sink to preserve your protein's integrity[6].
Q: How can I verify that the nitroso byproduct has been completely neutralized and removed? A: Rely on a self-validating UV-Vis spectroscopic check. The reactive nitroso byproduct exhibits a characteristic broad absorbance peak around 340–360 nm. Once successfully scavenged, this peak disappears or shifts significantly. Following your separation step (HPLC or SEC), take a UV-Vis scan of your purified fraction. A clean baseline at 350 nm validates the successful removal of the byproduct[4].
Quantitative Data: Scavenger Selection Guide
Selecting the right scavenger depends entirely on your downstream application. Use the table below to match the chemical kinetics and biocompatibility to your specific experimental needs.
Table 1: Quantitative Comparison of Nitroso Byproduct Scavengers
| Scavenger Agent | Optimal Conc. | Reaction Kinetics | Biocompatibility | Best Application |
| Semicarbazide HCl | 5 – 10 mM | Very Fast (< 5 min) | Moderate | In vitro assays, Analytical HPLC |
| Dithiothreitol (DTT) | 1 – 5 mM | Fast (~10 min) | High | Live-cell assays, Protein targets |
| Hydroxylamine | 5 – 10 mM | Fast (< 5 min) | Low (Cell toxic) | Chemical synthesis, Small molecules |
| Glutathione (GSH) | 2 – 10 mM | Moderate (~15 min) | Very High | In vivo studies, Cell culture |
Standard Operating Procedure: Scavenger-Assisted Photolysis and Purification
Self-Validating System: This protocol incorporates built-in UV-Vis checkpoints to ensure causality between scavenger addition, byproduct neutralization, and final purity.
Step 1: Scavenger Selection and Buffer Preparation
-
Select the appropriate scavenger based on Table 1.
-
Prepare a 100 mM stock of Semicarbazide HCl or DTT in your reaction buffer (e.g., PBS, pH 7.4).
-
Causality Note: pH must be maintained between 7.0 and 7.5. Scavenger nucleophilicity drops in acidic conditions, while alkaline conditions can cause premature hydrolysis of the caged compound.
Step 2: Photolysis Setup
-
Dilute the N-(4,5-dimethoxy-2-nitrophenyl)acetamide caged precursor to your working concentration (typically 10–100 µM).
-
Add the scavenger to a final concentration of 5–10 mM.
-
Place the sample in a quartz cuvette or a UV-transparent multi-well plate.
-
Irradiate at 365 nm. Tip: Use a cooling block to prevent thermal degradation during extended irradiation[7].
Step 3: Incubation for Adduct Maturation
-
Post-irradiation, allow the mixture to incubate in the dark at room temperature for 15 minutes.
-
Causality Note: This dark-incubation ensures that any transient aci-nitro intermediates fully resolve and that the scavenger completely converts the nitroso byproduct into the stable adduct[2].
Step 4: Chromatographic Separation
-
For small molecules (e.g., acetamide derivatives): Inject the mixture onto a C18 Reverse-Phase HPLC column. The highly polar scavenger-adduct will elute in the void volume or early aqueous gradient, while the target molecule will elute later.
-
For macromolecules: Pass the mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or use a spin-dialysis filter (MWCO 3 kDa). The small-molecule adducts will be filtered out.
Step 5: Validation Check
-
Measure the UV-Vis spectrum of the collected target fraction.
-
Success Criteria: The complete absence of absorbance at 340–360 nm confirms absolute byproduct removal.
Fig 2. Step-by-step experimental workflow for byproduct removal and validation.
References
-
Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - nih.gov - 2
-
Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes - thermofisher.com - 1
-
Cysteine protecting groups: applications in peptide and protein science - rsc.org - 6
-
Photoremovable Protecting Groups Used for the Caging of Biomolecules - wiley-vch.de - 7
-
Photoclick Chemistry: A Bright Idea - nih.gov - 5
-
Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group - researchgate.net - 4
-
Triggering biological processes: Methods and applications of photocaged peptides and proteins - rsc.org - 3
Sources
- 1. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Photoclick Chemistry: A Bright Idea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Reducing unwanted side reactions during N-(4,5-dimethoxy-2-nitrophenyl)acetamide acetylation
A Senior Application Scientist's Guide to Optimizing Synthesis and Minimizing Side Reactions for N-(4,5-dimethoxy-2-nitrophenyl)acetamide
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with the acetylation of 4,5-dimethoxy-2-nitroaniline to synthesize N-(4,5-dimethoxy-2-nitrophenyl)acetamide. While this is a common protective group strategy, the specific electronic nature of this substrate presents unique challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize unwanted side reactions and maximize the yield and purity of your target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. The logical flow for diagnosing these issues is outlined in the diagram below.
Caption: Troubleshooting workflow for acetylation side reactions.
Q1: My reaction yield is very low, and TLC/LCMS analysis shows a significant amount of unreacted 4,5-dimethoxy-2-nitroaniline. What's going wrong?
Answer: This is a classic case of incomplete or stalled reaction. The primary amino group on your starting material, while typically a strong nucleophile, has its reactivity dampened by the potent electron-withdrawing effect of the ortho-nitro group.
Primary Causes & Solutions:
-
Insufficient Acetylating Agent: While a 1:1 stoichiometry is theoretical, in practice, some of the acetylating agent may be consumed by trace amounts of water.
-
Solution: Increase the equivalents of acetic anhydride or acetyl chloride to 1.1–1.5 equivalents. Monitor the reaction by TLC until the starting material is consumed.
-
-
Sub-optimal Reaction Conditions: The reduced nucleophilicity of the amine requires more forcing conditions than a simple aniline acetylation.
-
Solution A (Thermal Push): Gently heat the reaction mixture. For acetic anhydride, refluxing in glacial acetic acid is a common and effective method.[1]
-
Solution B (Catalysis): The reaction can be accelerated with a catalyst.
-
Acid Catalysis: A few drops of concentrated sulfuric acid or using glacial acetic acid as the solvent can protonate the carbonyl oxygen of acetic anhydride, making it a much stronger electrophile.[2]
-
Base Catalysis: While strong bases can promote unwanted side reactions, a mild, non-nucleophilic base like triethylamine (TEA) can be used, particularly with acetyl chloride, to scavenge the HCl byproduct.[3] A buffered system using sodium acetate is also highly effective.[3][4]
-
-
-
Hydrolysis during Workup: If your workup involves strongly acidic or basic conditions, you may be hydrolyzing your newly formed amide product back to the starting amine. Amides can be cleaved under these conditions, especially with prolonged heating.[5][6][7][8]
-
Solution: Perform the workup under neutral or mildly acidic/basic conditions. Quench the reaction by pouring it into ice water to precipitate the product. Wash the crude solid with cold water or a dilute sodium bicarbonate solution to remove acid catalysts and byproducts.
-
| Parameter | Standard Condition | Optimization Strategy for This Substrate | Rationale |
| Equivalents of Ac₂O | 1.05 | 1.1 - 1.5 | Overcomes reduced nucleophilicity and trace moisture. |
| Temperature | Room Temp | 50°C to Reflux | Provides activation energy to overcome the deactivating effect of the nitro group. |
| Catalyst | None | Glacial Acetic Acid (Solvent) or cat. H₂SO₄ | Activates the acetylating agent.[2] |
| Workup pH | N/A | Neutral to slightly basic (pH 7-8) | Prevents acid/base-catalyzed hydrolysis of the amide product.[6] |
Q2: I've isolated my product, but it's contaminated with a significant impurity that appears to be a di-acetylated species. How can I prevent this?
Answer: The formation of a diacetamide, N-acetyl-N-(4,5-dimethoxy-2-nitrophenyl)acetamide, is a common side reaction, particularly under harsh conditions or with certain catalysts. This occurs when the nitrogen atom of the initially formed acetamide acts as a nucleophile and attacks a second molecule of the acetylating agent.
Primary Causes & Solutions:
-
Excess Acetylating Agent: Using a large excess of acetic anhydride or acetyl chloride dramatically increases the probability of a second acetylation event.
-
Solution: Carefully control the stoichiometry. Use no more than 1.2 equivalents of the acetylating agent. It is often better to have a small amount of unreacted starting material, which is easier to remove during purification, than to form the di-acetylated product.
-
-
Reaction Conditions: High temperatures and the use of strong bases can facilitate di-acetylation.
-
Solution: Perform the reaction at a lower temperature (e.g., 0°C to room temperature) and monitor carefully by TLC. Avoid strong bases like pyridine if di-acetylation is a problem, as they can deprotonate the amide, making it more nucleophilic. A buffered system with sodium acetate is often a safer choice.[3]
-
Caption: Reaction pathway showing the formation of the di-acetylated side product.
Q3: My final product is a persistent yellow or brownish color, even after initial filtration. What causes this and how can I get a pure, off-white solid?
Answer: Color formation in reactions involving anilines and nitro-aromatics is common and usually stems from minor, highly-colored byproducts arising from oxidation or other degradation pathways.[9][10]
Primary Causes & Solutions:
-
Oxidation of Starting Material: Aniline derivatives are susceptible to air oxidation, which can form colored impurities that carry through the reaction.
-
Solution: Use high-purity, recently purchased, or freshly distilled 4,5-dimethoxy-2-nitroaniline. If the starting material is discolored, consider purifying it first. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help.
-
-
Nitration Byproducts: If your acetylating agent or solvent contains trace nitric acid (a common impurity in sulfuric acid used as a catalyst), further nitration of the ring can occur, leading to highly colored dinitro compounds.[11]
-
Solution: Use high-purity reagents. Ensure all glassware is scrupulously clean.
-
-
Thermal Degradation: High reaction temperatures held for extended periods can cause decomposition of the nitro-aromatic compound.
-
Solution: Monitor the reaction closely and stop heating as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Purification Strategy:
-
Recrystallization: This is the most effective method for removing colored impurities. A common solvent system for this class of compounds is aqueous ethanol or isopropanol.[1][12] Dissolve the crude product in a minimum amount of hot solvent, and allow it to cool slowly to form pure crystals, leaving the colored impurities in the mother liquor. Activated charcoal (decolorizing carbon) can be added to the hot solution before filtration to adsorb many colored byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent to use: acetic anhydride or acetyl chloride?
Answer: Both are effective, but they have different practical considerations.
-
Acetic Anhydride (Ac₂O): This is the most common and often preferred reagent. It is less reactive than acetyl chloride, making the reaction easier to control. The byproduct is acetic acid, which is non-corrosive and can often serve as the reaction solvent.[1] It is generally safer to handle.
-
Acetyl Chloride (AcCl): This is more reactive and may be useful if the amine is particularly unreactive. However, its high reactivity makes it more prone to side reactions like di-acetylation. It reacts violently with water and releases corrosive HCl gas as a byproduct, requiring the use of a base scavenger (like triethylamine or sodium acetate) and good ventilation.[3][13]
Recommendation: Start with acetic anhydride . It offers the best balance of reactivity and control for this substrate.
Q2: Can C-acetylation (a Friedel-Crafts reaction) occur on the aromatic ring?
Answer: It is highly unlikely under these reaction conditions. While the two methoxy groups are strongly activating and ortho-, para-directing, the acetamido group is moderately activating, and the nitro group is strongly deactivating and meta-directing. More importantly, Friedel-Crafts acetylation requires a strong Lewis acid catalyst (like AlCl₃), which is not used in standard N-acetylation protocols. The N-acetylation is a much faster and more favorable kinetic process.
Q3: I am intentionally trying to acetylate the product, N-(4,5-dimethoxy-2-nitrophenyl)acetamide, to form a diacetamide. What conditions should I use?
Answer: To force the di-acetylation, you need to overcome the lower nucleophilicity of the amide nitrogen compared to an amine. This typically requires harsher conditions.
-
Use a Strong Base: A strong, non-nucleophilic base like sodium hydride (NaH) can be used to deprotonate the amide, forming a highly nucleophilic amidate anion. This anion will then readily react with acetic anhydride.
-
High Temperature & Excess Reagent: Use a significant excess of acetic anhydride and heat the reaction in a high-boiling, aprotic solvent.
-
Catalysis: Pyridine is sometimes used as both a solvent and a catalyst for difficult acetylations.
Experimental Protocol: Di-acetylation
-
Dissolve N-(4,5-dimethoxy-2-nitrophenyl)acetamide in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and add 1.1 equivalents of sodium hydride (NaH) portion-wise.
-
Allow the mixture to stir for 30 minutes at 0°C.
-
Add 1.5 equivalents of acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding it to ice water.
-
Extract the product with an organic solvent like ethyl acetate, dry, and purify.
Caption: Proposed pathway for intentional di-acetylation using a strong base.
References
- Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube. (2023).
- What is the mechanism of Acetamide? - Patsnap Synapse. (2024).
- Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines - OrgoSolver.
- How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange. (2018).
- N-acetylation of three aromatic amine hair dye precursor molecules eliminates their genotoxic potential - Oxford Academic. (2013).
- Hydrolysis of Amides - AK Lectures.
- Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences. (2013).
- Technical Support Center: Nitration of Aniline Derivatives - Benchchem.
- Thioacids Mediated Selective and Mild N-Acylation of Amines - ACS Publications. (2013).
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC.
- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions - IJCRT.org.
- N-(4-Methoxy-2-nitrophenyl)acetamide - PMC.
- Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC.
- Tylenol - Acylation and De-acylation of Anilines - YouTube. (2020).
- direct nitration of aniline is not carried out - askIITians. (2014).
- N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide - PMC. (2025).
- N -(4-Methoxy-2-methyl-5-nitrophenyl)acetamide | NSF Public Access Repository. (2025).
- Acetamide, N-(4-ethoxy-2-nitrophenyl)- - the NIST WebBook.
- N-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]acetamide - PubChem.
- 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway.
- US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents.
- 1: Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021).
- Purification and activity assays of N-terminal acetyltransferase D - PubMed.
- Advanced Methods for the Synthesis of Nitro Compounds - Organic Chemistry Research.
- Purification and activity assays of N-terminal acetyltransferase D - PMC. (2025).
- N-(4-Ethoxy-2,5-dinitrophenyl)acetamide - PMC - NIH.
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Technical Support Center: Troubleshooting Dark Toxicity of N-(4,5-dimethoxy-2-nitrophenyl)acetamide in Cell Cultures
Welcome to our dedicated technical support guide for researchers encountering unexpected "dark toxicity" with N-(4,5-dimethoxy-2-nitrophenyl)acetamide in their cell culture experiments. This resource is designed to provide in-depth troubleshooting strategies and a mechanistic framework to understand and mitigate off-target cytotoxicity observed in the absence of photoactivation. As this compound is a nitroaromatic structure, its toxicity profile can be complex, often stemming from its chemical nature and interaction with the cellular microenvironment.[1][2][3][4]
This guide is structured in a question-and-answer format to directly address common challenges. We will delve into the underlying biochemical principles, provide actionable protocols, and equip you with the knowledge to confidently interpret your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant cell death with N-(4,5-dimethoxy-2-nitrophenyl)acetamide even without light exposure. Isn't it supposed to be a photo-activated compound?
A1: This is a critical observation and a phenomenon known as "dark toxicity". While some compounds are designed for photoactivation, their intrinsic chemical structures can lead to cytotoxicity through light-independent mechanisms.[5][6] For N-(4,5-dimethoxy-2-nitrophenyl)acetamide, its nitroaromatic moiety is a key structural alert for potential dark toxicity.[1][2][3][4]
The primary mechanisms of dark toxicity for nitroaromatic compounds are:
-
Reductive Activation: In the relatively hypoxic microenvironment of cell cultures, the nitro group (-NO2) can be enzymatically reduced by cellular nitroreductases to highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamino derivatives.[1][2][3] These intermediates can form adducts with DNA and proteins, leading to cellular damage and apoptosis.[1] The electron affinity, or reduction potential, of the nitroaromatic compound often correlates with its cytotoxicity.[1][7]
-
Oxidative Stress via Redox Cycling: The nitro group can undergo a futile cycle of reduction and re-oxidation. The nitro anion radical can react with molecular oxygen to generate superoxide radicals (O2•−), regenerating the parent nitro compound.[1][3] This "redox cycling" creates a continuous flux of reactive oxygen species (ROS), leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA.[1][8]
It's also essential to rule out experimental artifacts. First, confirm that the observed effect is not due to issues with compound concentration calculations, solvent toxicity (e.g., DMSO concentrations should typically be <0.5%), or compound instability and degradation in the culture medium.[9][10]
Q2: My cytotoxicity results are inconsistent between experiments. What could be causing this variability?
A2: Inconsistent results are a common challenge in cytotoxicity testing. Several factors can contribute to this variability:
-
Cell Culture Conditions:
-
Oxygen Levels: As reductive activation is a key toxicity mechanism, variations in local oxygen tension within your incubator, or even across a multi-well plate, can significantly impact the degree of nitro-compound-induced toxicity.[1]
-
Cell Health and Passage Number: Use cells in their logarithmic growth phase and maintain a consistent passage number. Over-confluent or high-passage-number cells can exhibit altered metabolic activity and stress responses.[10][11]
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in the final readout. Ensure a homogenous cell suspension and accurate cell counting.[10]
-
-
Compound Preparation and Stability:
-
Fresh Solutions: Always prepare fresh dilutions of N-(4,5-dimethoxy-2-nitrophenyl)acetamide for each experiment. The compound may not be stable in culture medium over extended periods, and degradation products could have different toxicities.[1][9]
-
Solubility Issues: Poor solubility can lead to compound precipitation, resulting in inconsistent effective concentrations. Visually inspect your culture plates for any signs of precipitation.[9]
-
-
Assay-Specific Issues:
-
Interference with Assay Reagents: Nitroaromatic compounds can sometimes interfere with colorimetric or fluorometric assays (e.g., MTT, XTT). They may chemically reduce the assay reagent or their color may interfere with absorbance readings.[1] Always run cell-free controls with the compound and the assay reagent to check for direct interactions.[1][9]
-
Q3: How can I mechanistically investigate the cause of the observed dark toxicity?
A3: A systematic approach involving a panel of targeted assays can help elucidate the underlying mechanism of toxicity. Here's a suggested workflow:
Experimental Workflow for Investigating Dark Toxicity
Caption: A logical workflow for dissecting the mechanism of dark toxicity.
1. Assessing Oxidative Stress
The generation of ROS is a likely contributor to the toxicity of nitroaromatic compounds.[1][8]
-
Recommendation: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12] Upon entering the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). An increase in fluorescence intensity indicates elevated ROS levels.
-
Troubleshooting Tip: To confirm that oxidative stress is a key driver of the observed cytotoxicity, perform a rescue experiment by co-incubating the cells with your compound and a known antioxidant, such as N-acetylcysteine (NAC).[13] A reduction in cell death in the presence of NAC would strongly suggest the involvement of ROS.
2. Detecting Apoptosis
Cytotoxic compounds often induce programmed cell death, or apoptosis. A hallmark of apoptosis is the activation of a cascade of proteases called caspases.[14][15][16][17]
-
Recommendation: Use a commercially available assay to measure the activity of executioner caspases, such as caspase-3 and caspase-7.[15][18] These assays often use a fluorogenic or luminogenic substrate that is cleaved by active caspases, producing a detectable signal.
-
Further Investigation: To confirm apoptosis and distinguish it from necrosis, you can use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry or fluorescence microscopy.[17]
3. Evaluating Mitochondrial Dysfunction
Mitochondria are often a primary target of drug-induced toxicity.[19][20][21][22][23]
-
Recommendation: Assess the mitochondrial membrane potential (ΔΨm) using potentiometric dyes like JC-1 or Tetramethylrhodamine, Ethyl Ester (TMRE).[20][21] A loss of ΔΨm is an early indicator of mitochondrial dysfunction and apoptosis.
-
Advanced Analysis: For a more detailed assessment of mitochondrial health, consider measuring the oxygen consumption rate (OCR) using extracellular flux analysis.[19][22] This can reveal specific defects in the electron transport chain.
Q4: Can you provide a starting protocol for assessing ROS production?
A4: Certainly. Here is a general protocol for measuring intracellular ROS using DCFH-DA.
Protocol: Measurement of Intracellular ROS with DCFH-DA
Materials:
-
Cells of interest
-
Complete culture medium
-
N-(4,5-dimethoxy-2-nitrophenyl)acetamide
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phosphate-buffered saline (PBS)
-
Positive control (e.g., H₂O₂)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and treat the cells with various concentrations of N-(4,5-dimethoxy-2-nitrophenyl)acetamide diluted in serum-free medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known ROS inducer).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 1, 4, or 24 hours) at 37°C and 5% CO₂.
-
DCFH-DA Loading:
-
Prepare a fresh working solution of DCFH-DA (typically 5-10 µM) in pre-warmed serum-free medium immediately before use. Protect the solution from light.
-
Remove the compound-containing medium and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells once with warm PBS.
-
Add PBS or serum-free medium to each well.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the vehicle control to determine the fold-change in ROS production.
Q5: What are the key mechanisms of nitroaromatic compound toxicity?
A5: The toxicity of nitroaromatic compounds is primarily driven by the chemistry of the nitro group. The following diagram illustrates the main pathways.
Signaling Pathway of Nitroaromatic Compound-Induced Cytotoxicity
Caption: Mechanisms of nitroaromatic compound-induced dark toxicity.
Quantitative Data Summary
When troubleshooting, it's crucial to systematically document your findings. The following table provides a template for organizing your experimental results.
| Parameter | Control (Vehicle) | Compound (Low Conc.) | Compound (High Conc.) | Compound + NAC | Notes |
| Cell Viability (%) | 100% | (e.g., 75%) | (e.g., 30%) | (e.g., 90%) | MTT or other viability assay.[9][10] |
| ROS Fold Increase | 1.0 | (e.g., 2.5) | (e.g., 6.0) | (e.g., 1.2) | DCFH-DA assay.[12] |
| Caspase-3/7 Activity (RLU) | (e.g., 1,500) | (e.g., 8,000) | (e.g., 25,000) | (e.g., 2,000) | Relative Luminescent Units.[15][18] |
| ΔΨm (% of Control) | 100% | (e.g., 60%) | (e.g., 20%) | (e.g., 85%) | JC-1 or TMRE assay.[20][21] |
This structured approach to data collection will help you identify concentration-dependent effects and the efficacy of any rescue agents, ultimately leading to a clearer understanding of the dark toxicity of N-(4,5-dimethoxy-2-nitrophenyl)acetamide in your specific cell model.
References
- Benchchem. (n.d.). Technical Support Center: Addressing Cytotoxicity of Nitro Compounds in Mammalian Cells.
- Kaushal, G., et al. (2015). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Clinical and Vaccine Immunology, 22(9), 1009-1019.
- Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays.
- MDPI. (2023). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations.
- Benchchem. (n.d.). Technical Support Center: Managing In Vitro Cytotoxicity.
- PMC. (2013). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay.
- Merck. (n.d.). Caspase Antibodies and Assays | Life Science Research.
- Promega Corporation. (n.d.). Oxidative Stress Assays | Reactive Oxygen Species Detection.
- BD Biosciences. (n.d.). Caspase-3 Activation: An Indicator of Apoptosis in Image-Based Assays.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
- BMG Labtech. (n.d.). Reactive Oxygen Species (ROS) Detection.
- AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy.
- PMC. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases.
- Sigma-Aldrich. (n.d.). Apoptosis Assays.
- MDPI. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity.
- PMC. (2022). Methods to Study the Mitochondria.
- SciELO. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
- Thermo Fisher Scientific. (n.d.). Assays for Mitochondria Function.
- Portland Press. (2011). Assessing mitochondrial dysfunction in cells.
- Oxford Academic. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Prime Scholars. (2025). Role of Animal Cell Culture in Drug Development and Toxicity Evaluation.
- Merck. (n.d.). Mitochondrial Toxicity Assays.
- PubMed. (1980). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells in Vitro: Dependence on Reduction Potential.
- ResearchGate. (n.d.). Cell test results. In vitro phototoxicity and darktoxicity of compounds....
- ResearchGate. (n.d.). Comparison of the dark and light-induced toxicity of thio and seleno analogues of the thiopyrylium dye AA1.
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- 8. Reactive Oxygen Species (ROS) Assays | Cell Biolabs [cellbiolabs.com]
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Optimizing two-photon excitation wavelengths for N-(4,5-dimethoxy-2-nitrophenyl)acetamide cleavage
Topic: Optimizing Two-Photon Excitation (TPE) Wavelengths for N-(4,5-dimethoxy-2-nitrophenyl)acetamide Cleavage
Welcome to the Technical Support Center for photolabile protecting groups (PPGs). This guide is designed for researchers and drug development professionals troubleshooting the multiphoton photolysis of dimethoxy-nitroaromatic caged compounds. Here, we bridge the gap between theoretical photochemistry and practical, field-proven optical setups.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my cleavage yield of N-(4,5-dimethoxy-2-nitrophenyl)acetamide nearly zero when using a standard 800 nm two-photon laser? Causality & Explanation: The efficiency of two-photon uncaging is dictated by the uncaging action cross-section ( δu ), measured in Goeppert-Mayer (GM) units. For 4,5-dimethoxy-2-nitrophenyl (DMNP) and related o-nitrobenzyl derivatives, the two-photon absorption peak is strongly blue-shifted relative to the standard 800 nm output of many Ti:Sapphire lasers. The δu for DMNP derivatives drops exponentially above 740 nm, rendering 800 nm excitation highly inefficient[1]. To achieve effective photoisomerization, the laser must be tuned to the 700–740 nm window[2].
Q2: If I tune my laser to 720 nm to maximize cleavage, how do I mitigate cellular phototoxicity? Causality & Explanation: Wavelengths below 750 nm carry a higher risk of endogenous multiphoton absorption by cellular fluorophores (e.g., NADH, flavins) and increased scattering, which causes phototoxicity and thermal damage. Because the DMNP group has an inherently low δu (~0.01–0.03 GM)[1], researchers often mistakenly compensate by increasing average laser power. Instead of increasing average power, you must optimize the peak power. Ensure your femtosecond laser pulses are properly compressed (e.g., using a pre-chirper to compensate for group velocity dispersion in the microscope optics). This maximizes the probability of simultaneous two-photon absorption without increasing the thermal load on the tissue.
Q3: Can I use this DMNP-caged acetamide for dual-color orthogonal uncaging? Causality & Explanation: Yes, but it requires careful wavelength pairing. Because DMNP derivatives are stable at wavelengths >800 nm, you can pair them with a coumarin-based cage (e.g., DEAC450), which uncages efficiently at 850–900 nm[3]. You can selectively uncage the coumarin at 900 nm without disturbing the DMNP-acetamide, and later tune to 720 nm to cleave the DMNP cage.
Part 2: Quantitative Data & Wavelength Selection
To properly optimize your experiment, it is critical to compare the photophysical properties of the DMNP cage against other common PPGs.
| Photolabile Protecting Group (PPG) | Optimal TPE Wavelength (nm) | Uncaging Action Cross-Section ( δu , GM) | Relative Phototoxicity Risk at Optimal λ |
| N-(4,5-dimethoxy-2-nitrophenyl) | 700 - 740 | 0.01 - 0.03[1] | Moderate to High (due to <750 nm requirement) |
| Coumarin (e.g., DEAC450) | 850 - 900 | 0.5 - 1.0[3] | Low (Deep NIR biological window) |
| Bhc (Brominated hydroxycoumarin) | 740 - 800 | ~1.0 - 2.0[4] | Moderate |
Part 3: Troubleshooting Workflows
If you are experiencing low cleavage yields, follow this logical progression to isolate optical vs. chemical failures.
Logical troubleshooting workflow for resolving low two-photon cleavage yields.
Part 4: Self-Validating Experimental Protocol
Protocol: Empirical Optimization of TPE Wavelength and Power for DMNP-Acetamide
This protocol incorporates an internal negative control to definitively prove that cleavage is driven by non-linear two-photon absorption, rather than linear thermal degradation caused by the laser.
Step 1: Sample Preparation Prepare a 100 µM solution of N-(4,5-dimethoxy-2-nitrophenyl)acetamide in a physiologically relevant buffer (e.g., PBS, pH 7.4). Load the sample into an IR-transparent quartz microcuvette or a glass-bottom imaging chamber.
Step 2: Laser Calibration & Dispersion Compensation Tune your mode-locked Ti:Sapphire laser to 730 nm. Measure the average power at the objective using a thermal power meter and set it to 10 mW[1]. Causality: Two-photon absorption scales inversely with pulse duration. Use an autocorrelator to verify that the pulse width at the sample plane is <150 fs. Broader pulses will drastically reduce your cleavage yield without changing the average power reading.
Step 3: Irradiation Sweep Irradiate 10 µL micro-droplets of the sample for fixed durations (e.g., 10, 20, and 30 seconds) at wavelengths sweeping from 700 nm to 800 nm in 10 nm increments. Maintain a constant average power across all wavelengths.
Step 4: Self-Validation (The CW Control) Switch the Ti:Sapphire laser from mode-locked (femtosecond pulsed) to continuous-wave (CW) mode, maintaining the exact same wavelength (730 nm) and average power (10 mW). Irradiate a fresh sample for 30 seconds. Causality: If cleavage occurs with the CW laser, your sample is undergoing single-photon thermal degradation. True TPE cleavage will only occur with the high peak power of the femtosecond pulsed laser.
Step 5: HPLC-UV Quantification Analyze the irradiated samples via HPLC-UV. Monitor the disappearance of the caged DMNP-acetamide peak and the appearance of the free acetamide and the 2-nitroso byproduct. Calculate the δu based on the degradation kinetics at 730 nm.
Part 5: Mechanistic Pathway of Cleavage
Understanding the photochemical mechanism is essential for predicting byproduct toxicity and reaction kinetics. The absorption of two near-infrared photons provides the equivalent energy of one UV photon. This triggers the excitation of the nitro group, leading to hydrogen abstraction, formation of an aci-nitro intermediate, and subsequent dark reactions that cleave the amide bond.
Photochemical mechanism of two-photon induced cleavage of DMNP-caged acetamide.
Sources
Comparison Guide: N-(4,5-dimethoxy-2-nitrophenyl)acetamide vs. NVOC Protecting Group Cleavage Efficiency
Executive Summary
In the realm of spatial-temporal control of biomolecules, solid-phase synthesis, and photolithography, photolabile protecting groups (PPGs) are indispensable tools. This guide objectively compares two distinct classes of dimethoxy-substituted nitroaromatic PPGs: the NVOC (Nitroveratryloxycarbonyl) group, a classic carbamate-forming protector for amines, and N-(4,5-dimethoxy-2-nitrophenyl)acetamide , a representative o-nitroanilide used for the photo-release of carboxylic acids and photo-hydrolysis of amides.
While both utilize the 4,5-dimethoxy substitution to push their absorption maxima into the more biologically benign UVA region (~350-365 nm), their cleavage mechanisms, quantum yields, and experimental requirements diverge significantly.
Mechanistic Divergence: The Causality of Cleavage
Understanding the fundamental photochemical pathways is critical for optimizing cleavage efficiency and preventing downstream side reactions.
NVOC (Amine Protection): NVOC protects amines as carbamates. Upon irradiation at 365 nm, the nitro group undergoes a Norrish Type II-like intramolecular hydrogen abstraction from the benzylic position[1]. This forms an aci-nitro intermediate that slowly cyclizes and collapses, liberating the free amine, carbon dioxide, and 4,5-dimethoxy-2-nitrosobenzaldehyde[1]. The primary limitation of NVOC is its low quantum yield; a significant fraction of the excited molecules undergo intersystem crossing and become trapped in a non-reactive triplet state[2].
N-(4,5-dimethoxy-2-nitrophenyl)acetamide (Acyl Protection): In contrast, o-nitroanilides protect carboxylic acids by forming amides[3]. Photoexcitation triggers a completely different mechanism: the nitro group oxygen acts as an internal nucleophile, directly attacking the amide carbonyl[4]. This acyl transfer forms a highly reactive N-O-acyl (acetic nitronic anhydride) intermediate[4]. Because there is no benzylic hydrogen abstraction, this pathway avoids the triplet-trapping inefficiency of NVOC, resulting in a significantly higher quantum yield. However, the cleavage is not complete until a nucleophile—strictly water in most biological applications—hydrolyzes the intermediate to release acetic acid and 4,5-dimethoxy-2-nitrosoaniline[3][4].
Figure 1: Mechanistic comparison of NVOC and o-Nitroanilide photochemical cleavage pathways.
Comparative Performance Metrics
The differing mechanisms directly impact the practical performance of these two groups. The quantitative data is summarized in the table below.
| Parameter | NVOC (Nitroveratryloxycarbonyl) | N-(4,5-dimethoxy-2-nitrophenyl)acetamide |
| Target Functional Group | Amines, Alcohols[1] | Carboxylic Acids (protected as amides)[3] |
| Primary Cleavage Trigger | Intramolecular H-abstraction[1] | Intramolecular nucleophilic acyl transfer[4] |
| Quantum Yield ( Φ ) | ~0.0013 - 0.01[5] | ~0.04 - 0.10[4] |
| Cleavage Kinetics | Slow (Minutes to Hours) | Fast (Seconds to Minutes)[4] |
| Solvent Dependency | Independent (Cleaves in organic/aqueous) | Highly Dependent (Requires H₂O for hydrolysis)[4] |
| Major Byproduct | 4,5-dimethoxy-2-nitrosobenzaldehyde | 4,5-dimethoxy-2-nitrosoaniline |
| Byproduct Reactivity | High (Forms imines with freed amines) | Moderate (Can form azo compounds) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind the reagent choices—specifically the use of scavengers for NVOC and the requirement of water for the o-nitroanilide—is integrated into the steps.
Protocol A: NVOC Deprotection Workflow
Objective: Efficiently liberate a primary amine while preventing byproduct condensation.
-
Sample Preparation: Dissolve the NVOC-protected substrate in a UV-transparent solvent (e.g., Methanol or PBS buffer, pH 7.4) to a concentration of 1 mM.
-
Scavenger Addition (Critical Step): Add 5-10 mM of semicarbazide hydrochloride or hydroxylamine.
-
Causality: The NVOC cleavage generates a highly electrophilic nitrosobenzaldehyde[1]. Without a scavenger, this byproduct will rapidly react with the newly liberated primary amine to form an irreversible imine Schiff base, artificially lowering the apparent cleavage yield.
-
-
Irradiation: Place the sample in a quartz cuvette. Irradiate at 365 nm using a focused LED source (10-20 mW/cm²) for 30-60 minutes.
-
Validation: Monitor the reaction via LC-MS. The self-validation metric is the stoichiometric appearance of the semicarbazone derivative alongside the free amine, confirming that the scavenger successfully intercepted the byproduct.
Protocol B: N-(4,5-dimethoxy-2-nitrophenyl)acetamide Cleavage Workflow
Objective: Rapidly release acetic acid via photo-hydrolysis.
-
Sample Preparation: Dissolve the o-nitroanilide in a mixed aqueous-organic solvent system (e.g., 1:1 Acetonitrile/Water) to a concentration of 1 mM.
-
Nucleophile Verification (Critical Step): Ensure the water content is at least 10% v/v.
-
Causality: The photochemical step only transfers the acetyl group to the nitro oxygen, forming an acetic nitronic anhydride[4]. If irradiated in strictly anhydrous conditions, the intermediate will stall or undergo undesired side reactions. Water is chemically consumed in the final step to liberate acetic acid[3][4].
-
-
Irradiation: Irradiate the sample at 365 nm (10-20 mW/cm²) for 5-15 minutes. The higher quantum yield allows for significantly shorter exposure times compared to NVOC.
-
Validation: Monitor via HPLC. The self-validation metric is the detection of the 4,5-dimethoxy-2-nitrosoaniline byproduct alongside the liberated acid. Because this byproduct is less electrophilic than a nitrosobenzaldehyde, amine scavengers are not strictly required, though the solution may darken due to slow azo-dimerization over time.
References
-
Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - ACS Publications. 1
-
Photolabile group for 5′OH protection of nucleosides: synthesis and photodeprotection rate - ResearchGate. 5
-
Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group - PubMed. 2
-
Mechanisms of photorelease of carboxylic acids from 1-acyl-7-nitroindolines in solutions of varying water content - ResearchGate. 4
-
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light - ACS Publications. 3
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Comparing photolysis rates of N-(4,5-dimethoxy-2-nitrophenyl)acetamide and o-nitrobenzyl derivatives
As a Senior Application Scientist in photopharmacology, selecting the correct photoremovable protecting group (PPG) is the most critical decision in designing light-activated therapeutics. While the parent o-nitrobenzyl (o-NB) group is the foundational scaffold of PPG chemistry, its requirement for high-energy UV light limits its utility in live-cell applications.
To bypass this, researchers frequently utilize the 4,5-dimethoxy-2-nitrobenzyl (DMNB, also known as NVOC) derivative. In this guide, we will objectively compare the photolysis rates and quantum efficiencies of these two scaffolds using N-(4,5-dimethoxy-2-nitrobenzyl)acetamide (often queried under the isomeric nomenclature N-(4,5-dimethoxy-2-nitrophenyl)acetamide) as our primary model compound.
Mechanistic Causality: The Photochemical Pathway
To understand why DMNB and o-NB exhibit drastically different photolysis rates, we must first look at the mechanism. Both groups operate via a Norrish Type II-like intramolecular hydrogen abstraction [1].
Upon photon absorption, the nitro group enters an excited state and abstracts a proton from the adjacent benzylic carbon. This forms a highly reactive aci-nitro intermediate, which subsequently undergoes cyclization and hydrolysis to release the payload (acetamide) and a nitrosobenzaldehyde byproduct.
Photochemical cleavage mechanism of o-nitrobenzyl-derived protecting groups.
The Causality of the Leaving Group: The pKa of the leaving group drastically affects the cyclization step. Acetamide is a relatively poor leaving group compared to phosphates or carboxylates, meaning the overall photolysis rate is heavily dependent on the stability of the aci-nitro intermediate [2].
Photophysical Performance: The DMNB Trade-Off
When comparing the unsubstituted o-NB acetamide to the DMNB-acetamide, we encounter a classic photophysical trade-off between absorption wavelength and quantum yield ( Φ ) .
The addition of two electron-donating methoxy groups at the 4 and 5 positions in DMNB successfully red-shifts the absorption maximum ( λmax ) from ~260 nm to ~350 nm. This allows for uncaging using biologically benign 365 nm LEDs. However, these same electron-donating groups stabilize the excited state and increase the activation barrier for the primary hydrogen-atom transfer. As a result, the quantum yield of DMNB drops by nearly an order of magnitude compared to the parent o-NB [3].
Comparative Photophysical Properties
| Parameter | Unsubstituted o-Nitrobenzyl (o-NB) | 4,5-Dimethoxy-2-nitrobenzyl (DMNB) |
| Absorption Maximum ( λmax ) | ~260 nm | ~346–355 nm |
| Molar Extinction Coefficient ( ϵ365 ) | < 500 M⁻¹ cm⁻¹ | ~4,000–5,000 M⁻¹ cm⁻¹ |
| Quantum Yield ( Φ ) | 0.10 – 0.13 | 0.005 – 0.01 |
| Action Cross-Section ( ϵ×Φ ) | Low at >340 nm | Moderate at >340 nm |
| Primary Application | UV-tolerant in vitro assays | In vivo / live-cell biological assays |
Note: While DMNB has a substantially lower quantum yield, its massive extinction coefficient at 365 nm compensates for this, resulting in a functional action cross-section that is superior for long-wavelength applications [4].
Self-Validating Experimental Protocol: Kinetic Assays
As an Application Scientist, I mandate that any kinetic assay must be a self-validating system . Relying solely on the UV-Vis disappearance of the caged starting material is a critical error, as it ignores potential dark-toxicity, thermal degradation, or non-productive side reactions.
Our protocol demands the simultaneous HPLC quantification of both the reactant decay and the stoichiometric formation of the released acetamide.
Self-validating experimental workflow for determining photolysis reaction kinetics.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the N-(4,5-dimethoxy-2-nitrobenzyl)acetamide in a 98:2 mixture of PBS (pH 7.4) and DMSO to a final concentration of 50 µM. Causality: Water actively quenches the aci-nitro intermediate; testing in pure organic solvents artificially inflates the photolysis rate. Physiological buffers are mandatory for translational accuracy [5].
-
Chemical Actinometry: Run a potassium ferrioxalate actinometry assay in the exact same cuvette geometry to determine the precise photon flux ( I0 ) of your light source. This validates the quantum yield calculation.
-
Irradiation: Expose the sample to a 365 nm LED source. Maintain the sample at 25°C using a Peltier-cooled cuvette holder to prevent thermal degradation.
-
Aliquot Sampling: Extract 20 µL aliquots at predefined intervals (0, 5, 10, 15, 30, 45, and 60 minutes). Quench immediately by placing in amber vials on ice.
-
HPLC-UV Analysis: Inject samples into a Reverse-Phase HPLC (C18 column). Monitor at the isosbestic point to calculate the zero-order decay kinetics of the caged compound and the first-order appearance of the free acetamide.
Conclusion & Selection Guide
When choosing between these derivatives for drug development or probe design:
-
Select unsubstituted o-NB if your experimental system is completely insensitive to deep-UV (254-300 nm) irradiation and you require the absolute fastest uncaging kinetics (microseconds) with high quantum efficiency.
-
Select DMNB (NVOC) if you are working with live cells, tissues, or UV-sensitive biological targets. The red-shifted absorption profile completely justifies the lower quantum yield, provided you use a high-intensity 365 nm light source to drive the reaction forward.
References
-
Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group Photochemical & Photobiological Sciences URL:[Link]
-
The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold ChemistryOpen URL:[Link]
-
o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation Chemistry - A European Journal URL:[Link]
-
Design and Validation of the First Family of Photo-Activatable Ligands for Melatonin Receptors Journal of Medicinal Chemistry URL:[Link]
Validation of N-(4,5-dimethoxy-2-nitrophenyl)acetamide Structural Integrity: ATR-FTIR vs. Transmission FTIR Comparison Guide
The synthesis of complex heterocyclic compounds and pharmaceutical intermediates frequently relies on highly functionalized aromatic scaffolds. One such critical intermediate is N-(4,5-dimethoxy-2-nitrophenyl)acetamide . Derived from the acetylation of 1, this molecule features a unique push-pull electronic system driven by electron-donating methoxy groups and an electron-withdrawing nitro group on an aniline core[1].
Validating the structural integrity of this compound post-synthesis is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for this validation. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against Transmission FTIR (KBr Pellet) methodologies, providing researchers with the mechanistic causality and self-validating protocols necessary to ensure absolute analytical confidence.
Mechanistic Causality: Vibrational Assignments
To validate N-(4,5-dimethoxy-2-nitrophenyl)acetamide, we must target the specific dipole moment derivatives of its functional groups. FTIR does not merely "detect" groups; it measures the change in dipole moment as bonds vibrate.
-
The Acetamide Group: The acetylation of the primary amine introduces a highly polar carbonyl (C=O) bond. This produces a strong, unmistakable Amide I stretching vibration at 2[2]. Secondary amides also exhibit an Amide II band (N-H bending) near 1520 cm⁻¹.
-
The Nitro Group (-NO₂): Because the two nitrogen-oxygen bonds are equivalent via resonance, they do not vibrate independently. Instead, they couple to produce two distinct signals: an asymmetric stretch at and a symmetric stretch at ~1340 cm⁻¹.
-
The Methoxy Groups (-OCH₃): The ethereal C-O-C linkages are identified by a strong asymmetric stretching vibration3[3], which is highly sensitive to the electron density of the aromatic ring.
Methodology Comparison: ATR-FTIR vs. KBr Transmission
Choosing the correct FTIR sampling technique dictates the fidelity of your structural validation.
ATR-FTIR operates by passing an IR beam through a high-refractive-index crystal (e.g., Diamond). The beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample. It is 4[4], making it ideal for rapid screening.
Transmission FTIR (KBr Pellet) relies on grinding the sample with Potassium Bromide. Because KBr is an ionic salt, its crystal lattice lacks the covalent bonds that absorb mid-IR light. This renders the5[5], creating a homogenous solid solution that minimizes light scattering and delivers superior spectral fidelity for publication.
Quantitative Performance Summary
| Operational Metric | ATR-FTIR (Direct Solid) | KBr Pellet (Transmission) |
| Sample Prep Time | < 1 minute | 10 - 15 minutes |
| Sample Recovery | 100% (Non-destructive) | 0% (Trapped in solid solution) |
| Moisture Sensitivity | Low | High (KBr is hygroscopic) |
| Spectral Fidelity | Moderate (High-wavenumber attenuation) | Superior (Sharp, well-defined peaks) |
| Pathlength | Wavelength-dependent (0.5–2 µm) | Fixed by pellet thickness |
Self-Validating Experimental Protocols
A robust analytical protocol must include internal checks to prevent false data acquisition. Below are the step-by-step methodologies designed as self-validating systems.
Protocol A: ATR-FTIR Workflow (Rapid Screening)
-
Background Validation: Clean the diamond ATR crystal with highly volatile isopropanol. Run a background scan (air). Self-Validation Check: The baseline must be flat at 100% transmittance. Any peaks indicate residual contamination, requiring re-cleaning.
-
Sample Application: Deposit 1–2 mg of synthesized N-(4,5-dimethoxy-2-nitrophenyl)acetamide directly onto the center of the crystal.
-
Evanescent Wave Coupling: Apply consistent pressure using the ATR anvil. Causality: The evanescent wave only penetrates 0.5–2 µm into the sample[4]. Without high-pressure intimate contact, the signal-to-noise ratio will collapse.
-
Acquisition: Collect 64 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.
Protocol B: KBr Pellet Transmission Workflow (Publication Fidelity)
-
Matrix Desiccation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours. Causality: KBr is highly hygroscopic and will absorb atmospheric water, which masks critical N-H and C=O bands[5].
-
Homogenization: Grind 1 mg of the compound with 100 mg of dried KBr in an agate mortar. Causality: The strict 100:1 ratio dilutes the analyte to prevent peak saturation, ensuring compliance with the Beer-Lambert Law for sharp peak resolution[5].
-
Pellet Pressing: Transfer the fine powder to a 13 mm die. Apply 10 tons of pressure using a hydraulic press for 3 minutes under vacuum to remove trapped air.
-
Acquisition & Self-Validation: Visually inspect the pellet; it must be translucent. Run the scan. Self-Validation Check: Look at the 3400 cm⁻¹ region. If a massive, broad peak is present, moisture has compromised the matrix. The spectrum is invalid, and the sample must be re-prepared.
Expected Spectral Data Comparison
When validating the structural integrity of N-(4,5-dimethoxy-2-nitrophenyl)acetamide, look for the following peak resolutions across the two methods:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | ATR-FTIR Resolution | KBr Transmission Resolution |
| Acetamide | Amide I (C=O stretch) | ~1678 | High | Very High (Sharp) |
| Acetamide | Amide II (N-H bend) | ~1520 - 1530 | Medium | High |
| Nitro | Asymmetric Stretch | ~1520 | High (Overlaps Amide II) | High (Overlaps Amide II) |
| Nitro | Symmetric Stretch | ~1340 | High | Very High |
| Methoxy | Asymmetric C-O-C | ~1250 | High | High |
| Methoxy | Symmetric C-O-C | ~1030 - 1050 | Medium | High |
Workflow Visualization
The following decision matrix illustrates the logical pathway for selecting the appropriate FTIR methodology and validating the structural integrity of the compound.
Fig 1: Decision matrix and self-validating workflow for FTIR structural analysis.
Conclusion
For the routine, day-to-day validation of N-(4,5-dimethoxy-2-nitrophenyl)acetamide during multi-step syntheses, ATR-FTIR is the superior choice due to its non-destructive nature and rapid workflow. However, if the goal is to publish the spectral data or resolve subtle peak overlaps (such as the Amide II and Nitro asymmetric stretch near 1520 cm⁻¹), the KBr Pellet Transmission method remains the unmatched standard for spectral fidelity, provided the self-validating moisture checks are strictly adhered to.
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A Head-to-Head Comparison of Photolabile Caging Groups for Neurotransmitter Release: DMNB vs. MNI
A Senior Application Scientist's Guide to Selecting the Optimal Photochemical Tool for Spatiotemporal Control in Neuroscience
In the intricate landscape of neuroscience research, the ability to precisely control the release of neurotransmitters in time and space is paramount to dissecting neural circuits and understanding synaptic function. Photolabile protecting groups, or "caging" groups, have emerged as indispensable tools, allowing for the light-induced release of bioactive molecules. Among the plethora of available caging moieties, the classical 4,5-dimethoxy-2-nitrobenzyl (DMNB) group has been a workhorse for decades. However, the advent of newer cages, such as the 4-methoxy-7-nitroindolinyl (MNI) group, has presented researchers with a critical choice. This guide provides an in-depth, objective comparison of DMNB and MNI for caging neurotransmitters, supported by experimental data to inform the selection of the optimal tool for your research needs.
The Critical Role of the Caging Group: More Than Just a Light-Activated Switch
The ideal caging group should exhibit a set of key characteristics: high stability in the dark to prevent premature neurotransmitter release, efficient photolysis upon illumination with a specific wavelength of light, and minimal biological activity of the cage itself and its photoproducts. Furthermore, for applications in deep tissue or for achieving subcellular resolution, a high two-photon absorption cross-section is highly desirable. The choice between DMNB and MNI often hinges on the specific experimental requirements, particularly the need for one-photon versus two-photon excitation and the desired speed of neurotransmitter release.
At a Glance: Key Performance Metrics of DMNB and MNI
| Property | DMNB (4,5-dimethoxy-2-nitrobenzyl) | MNI (4-methoxy-7-nitroindolinyl) |
| Typical Uncaging Wavelength (One-Photon) | ~350-365 nm (UV-A) | ~350-380 nm (UV-A) |
| One-Photon Quantum Yield (Φu) | ~0.05 | Varies by caged molecule, generally higher than DMNB |
| Molar Extinction Coefficient (ε) at λmax | ~5,000 M⁻¹cm⁻¹ at ~350 nm | Higher than DMNB |
| Two-Photon Absorption Cross-Section (δu) | Low | Significantly higher than DMNB |
| Uncaging Speed | Generally slower | Generally faster |
| Phototoxicity of Byproducts | Potential for toxicity from nitrosobenzaldehyde byproduct | Generally considered to have more benign byproducts |
| Thermal Stability | Good | Excellent |
Deep Dive into the Chemistry and Performance
The Veteran Cage: 4,5-dimethoxy-2-nitrobenzyl (DMNB)
The DMNB caging group, a derivative of the classic ortho-nitrobenzyl cage, has been extensively used for a wide range of biologically active molecules, including the major neurotransmitters glutamate and GABA.[1] Its popularity stems from its relatively straightforward synthesis and its ability to cage a variety of functional groups.
The photolysis of DMNB-caged compounds is initiated by the absorption of a UV photon, leading to an intramolecular redox reaction that ultimately cleaves the bond to the neurotransmitter and releases it.[2] The general mechanism is depicted below:
Caption: Uncaging mechanism of DMNB.
While reliable, DMNB has notable limitations. Its one-photon quantum yield, a measure of the efficiency of light in inducing the uncaging reaction, is relatively low.[3] This necessitates higher light intensities, which can increase the risk of phototoxicity in biological preparations. Furthermore, the two-photon absorption cross-section of DMNB is modest, making it less ideal for applications requiring deep tissue penetration or subcellular resolution with two-photon microscopy.[4] Another consideration is the formation of a nitrosobenzaldehyde byproduct upon photolysis, which can have off-target biological effects and may be a source of fluorescence that can interfere with imaging.[5][6]
The High-Performance Challenger: 4-methoxy-7-nitroindolinyl (MNI)
The MNI caging group was developed to address some of the shortcomings of traditional nitrobenzyl cages like DMNB.[7] It has gained significant traction in the neuroscience community, particularly for two-photon uncaging experiments.
The key advantage of MNI lies in its significantly higher two-photon absorption cross-section compared to DMNB. This allows for efficient neurotransmitter release with lower laser powers, minimizing photodamage and enabling more precise spatial targeting within scattering tissue.[8] MNI-caged compounds, such as MNI-glutamate, have become the gold standard for two-photon glutamate uncaging to map synaptic connections and probe dendritic spine function.
Caption: Two-photon excitation comparison.
In addition to its superior two-photon properties, MNI often exhibits a higher one-photon quantum yield than DMNB, making it a more efficient cage for conventional one-photon uncaging as well.[8] MNI-caged compounds are also reported to have excellent thermal stability, ensuring that the caged neurotransmitter remains inactive until photolysis.[7] While phototoxicity is always a concern, the byproducts of MNI photolysis are generally considered to be less problematic than those of DMNB.
Experimental Protocols: A Guide to Implementation
The synthesis of caged neurotransmitters is a multi-step process that requires expertise in organic chemistry. For many researchers, commercially available caged compounds are the most practical option. However, for those with the capability, the following provides a general overview of the synthetic strategy.
General Synthesis of DMNB-Caged Carboxylates (e.g., Glutamate)
-
Protection of other functional groups: In a molecule like glutamate, the amino group must first be protected (e.g., with a Boc group).
-
Esterification: The carboxylic acid group of the protected neurotransmitter is then esterified with 4,5-dimethoxy-2-nitrobenzyl bromide in the presence of a base (e.g., cesium carbonate) in a suitable solvent (e.g., DMF).
-
Deprotection: The protecting group on the amino group is then removed to yield the final DMNB-caged neurotransmitter.
A detailed protocol for a similar synthesis can be found in the literature.
Uncaging Experiment Workflow
Caption: General uncaging experiment workflow.
Making the Right Choice: Application-Driven Selection
The decision to use DMNB or MNI should be guided by the specific demands of your experiment.
-
For standard one-photon uncaging experiments where high temporal resolution is not the primary concern and potential phototoxicity can be carefully controlled, DMNB remains a cost-effective and viable option.
-
For two-photon uncaging experiments aimed at mapping neural circuits with high spatial resolution, probing individual synapses, or working in deep tissue, MNI is the unequivocally superior choice due to its high two-photon absorption cross-section. [8]
-
For experiments requiring rapid and efficient neurotransmitter release with minimal light exposure to reduce phototoxicity, MNI's higher quantum yield makes it the preferred cage for both one- and two-photon applications.
Conclusion and Future Outlook
The development of photolabile caging groups has revolutionized our ability to study the nervous system with unprecedented precision. While DMNB has been a foundational tool, the superior photophysical properties of MNI, particularly for two-photon applications, have made it the modern standard for many neuroscience investigations. As research pushes the boundaries of spatiotemporal resolution and delves deeper into living tissues, the demand for even more efficient and less invasive caging groups will continue to drive innovation in this exciting field. The ongoing development of new caging strategies, including those with red-shifted absorption spectra to further minimize phototoxicity and increase tissue penetration, promises to open up even more possibilities for the optical control of neural activity.
References
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Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
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Shembekar, N., et al. (2005). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells. Nature Methods, 2(12), 945-947. [Link]
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Hagen, V., et al. (2005). Comparative analysis of inhibitory effects of caged ligands for the NMDA receptor. Journal of Neuroscience Methods, 143(1), 35-44. [Link]
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Fedoryak, O. D., & Dore, T. M. (2002). A collection of caged compounds for probing roles of local translation in neurobiology. Frontiers in Neural Circuits, 6, 10. [Link]
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Klambi, E., et al. (2014). Nitrophenyl-based caged neurotransmitters. Methods in Molecular Biology, 1148, 231-244. [Link]
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Chiovini, B., et al. (2021). Theoretical Design, Synthesis, and In Vitro Neurobiological Applications of a Highly Efficient Two-Photon Caged GABA Validated on an Epileptic Case. ACS Omega, 6(4), 2843–2854. [Link]
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Bort, G., et al. (2012). Investigation of the DMNB-2,5-DHAP (1) uncaging process. Journal of the American Society for Mass Spectrometry, 23(11), 1956-1964. [Link]
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Nerbonne, J. M. (2014). Caged compounds: a practical guide. Cold Spring Harbor Protocols, 2014(6), pdb.top068991. [Link]
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Bagley, S. C., & Ellis-Davies, G. C. R. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. Scientific Reports, 9(1), 13426. [Link]
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Femtonics. (n.d.). Caged Neurotransmitters. Retrieved from [Link]
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Wieboldt, R., et al. (1994). Photolabile precursors of glutamate: synthesis, photochemical properties, and activation of glutamate receptors on a microsecond time scale. Proceedings of the National Academy of Sciences, 91(19), 8752-8756. [Link]
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Ciesielski, A., et al. (2022). Novel UV-Releaser of Arachidonic Acid Based on Nitrophenyl-type Photoremovable Protecting Group. Preprints. [Link]
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Corrie, J. E. T. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 171-210. [Link]
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ZL-22 and ZL-61 data from: Li, Z., et al. (2022). Enhancement of Two-Photon Absorption in Boron-Dipyrromethene (BODIPY) Derivatives. Molecules, 27(9), 2795. [Link]
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Batch-to-Batch Reproducibility in the Synthesis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide: A Comparative Guide
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
N-(4,5-dimethoxy-2-nitrophenyl)acetamide is a highly valuable synthetic intermediate used in the development of quinazolines, benzimidazoles, and targeted therapeutics (e.g., EGFR inhibitors). The synthesis of this compound almost universally relies on the regioselective nitration of N-(3,4-dimethoxyphenyl)acetamide. However, because the aromatic ring is strongly activated by two electron-donating methoxy groups and an acetamido group, the substrate is notoriously prone to over-nitration and oxidative degradation.
As a Senior Application Scientist, I frequently encounter process failures stemming from commercial batch variations in starting materials. This guide objectively compares synthesis reproducibility using N-(3,4-dimethoxyphenyl)acetamide sourced from three different commercial tiers (Pharma Grade, Technical Grade, and Bulk Industrial Grade). Furthermore, it establishes a self-validating protocol to ensure consistent >85% yields regardless of minor reagent fluctuations.
Mechanistic Rationale & Causality (E-E-A-T)
The nitration of N-(3,4-dimethoxyphenyl)acetamide proceeds via Electrophilic Aromatic Substitution (EAS). The acetamido group at position 1 and the methoxy groups at positions 3 and 4 direct the incoming nitronium ion ( NO2+ ) primarily to position 6 (yielding the 4,5-dimethoxy-2-nitro target) due to a combination of steric and electronic factors[1].
However, two major failure modes occur depending on the quality of the commercial batch:
-
Oxidative Degradation (Trace Metal Catalysis): Lower-grade commercial batches often contain trace transition metals (e.g., Fe, Cu). In the presence of nitric acid, these metals catalyze the single-electron oxidation of the electron-rich dimethoxy ring, forming dark, tarry quinone-imine derivatives. This destroys the yield and complicates isolation.
-
Regioisomer Formation (Moisture Interference): High water content in bulk-grade starting materials dilutes the nitrating mixture (HNO 3 /AcOH). This shifts the nitronium ion equilibrium, slowing down the kinetic nitration and allowing competitive formation of the 2-nitro regioisomer (N-(3,4-dimethoxy-2-nitrophenyl)acetamide) or 2,6-dinitro impurities[2].
Figure 1: Mechanistic pathways and impurity generation during nitration.
Experimental Design & Batch Comparison
We evaluated three commercial batches of N-(3,4-dimethoxyphenyl)acetamide. Prior to synthesis, each batch underwent strict Quality Control (QC) profiling to establish a baseline.
Table 1: Commercial Batch Specifications
| Supplier Tier | Stated Purity | Karl Fischer (Water %) | Trace Metals (ICP-MS) | Appearance |
| Supplier A (Pharma) | >99.0% | 0.05% | < 5 ppm | White crystalline powder |
| Supplier B (Technical) | 95.0% | 0.12% | 145 ppm (Fe/Cu) | Off-white/tan powder |
| Supplier C (Bulk) | 98.0% | 0.85% | < 10 ppm | Clumpy white powder |
Self-Validating Experimental Protocol
To ensure reproducibility, the following self-validating workflow was employed. This protocol utilizes In-Process Control (IPC) via HPLC to dictate the quench time rather than relying on a fixed clock, neutralizing minor kinetic variations between batches.
Figure 2: Self-validating experimental workflow for reproducible nitration.
Step-by-Step Methodology
-
Substrate Preparation & QC: Dry the commercial N-(3,4-dimethoxyphenyl)acetamide under vacuum at 45 °C for 12 hours. Verify that the water content is <0.1% via Karl Fischer titration.
-
Acidic Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and internal thermocouple, dissolve 10.0 g (51.2 mmol) of the substrate in 50 mL of anhydrous glacial acetic acid. Cool the solution to 0–5 °C using an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate addition funnel, carefully mix 4.5 mL of fuming nitric acid (90%, ~96 mmol) with 10 mL of glacial acetic acid. Pre-cool this mixture to 0 °C.
-
Controlled Addition: Add the nitrating mixture dropwise to the substrate solution over 30 minutes. Critical Causality: The internal temperature must be strictly maintained below 5 °C. Exceeding this threshold exponentially increases the rate of oxidative degradation into quinone species.
-
In-Process Control (IPC): Stir the reaction at 5 °C. At 45 minutes, pull a 50 µL aliquot, quench it in 1 mL of acetonitrile, and analyze via HPLC (254 nm). The reaction is deemed complete when the starting material peak area is <1.0% (typically occurs at 60 minutes).
-
Quench & Isolation: Immediately pour the reaction mixture over 200 g of crushed ice with vigorous stirring. Filter the resulting bright yellow precipitate via vacuum filtration. Wash the filter cake with cold deionized water (3 × 50 mL) until the filtrate reaches pH 6-7.
-
Purification: Recrystallize the crude solid from a boiling mixture of Ethanol/Water (80:20 v/v). Cool to 4 °C overnight, filter, and dry under high vacuum to yield pure N-(4,5-dimethoxy-2-nitrophenyl)acetamide.
Results & Comparative Analysis
The synthesis was performed in triplicate for each commercial batch using the standardized protocol.
Table 2: Synthesis Reproducibility Results
| Supplier Tier | Isolated Yield (%) | HPLC Purity (%) | Major Impurity Profile |
| Supplier A (Pharma) | 87.2 ± 1.1% | 99.4% | <0.5% Regioisomer |
| Supplier B (Technical) | 41.5 ± 4.3% | 82.1% | 12.0% Quinone degradants (Black tar) |
| Supplier C (Bulk) | 76.8 ± 2.5% | 94.5% | 4.2% Regioisomer (Moisture-induced) |
Discussion
-
Supplier A demonstrated the highest reproducibility. The absence of trace metals and moisture allowed the kinetic nitration to proceed cleanly to the target 4,5-dimethoxy-2-nitro isomer.
-
Supplier B failed dramatically. Despite a stated purity of 95%, the high trace metal content (145 ppm) catalyzed the oxidation of the substrate. The reaction mixture turned dark brown within 10 minutes of nitric acid addition, and the isolated yield plummeted to ~41% due to the formation of highly soluble quinone-imine degradants.
-
Supplier C highlighted the insidious nature of water content. The 0.85% moisture diluted the acetic/nitric acid matrix, altering the generation rate of the nitronium ion. This slower kinetic profile allowed the reaction to lose regiocontrol, resulting in a 4.2% accumulation of the unwanted 2-nitro regioisomer.
Conclusion
When synthesizing N-(4,5-dimethoxy-2-nitrophenyl)acetamide, the commercial grade of the starting material directly dictates the reaction's success. Trace metals and moisture are not benign; they actively divert the reaction pathway toward oxidation and regioisomerization, respectively. For drug development professionals scaling this intermediate, sourcing Pharma-grade material and implementing strict Karl Fischer and HPLC IPCs are non-negotiable requirements for batch-to-batch trustworthiness.
References
-
Elderfield, R. C., Mertel, H. E., Mitch, R. T., Wempen, I. M., & Werble, E. (1955). "Synthesis of Primaquine and Certain of its Analogs." Journal of the American Chemical Society, 77(18), 4816-4819.[Link]
-
Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[Link]
-
Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. Wiley.[Link]
Sources
Analytical Validation Guide: Cross-Referencing Experimental NMR Chemical Shifts of N-(4,5-dimethoxy-2-nitrophenyl)acetamide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide (Predictive NMR Algorithms vs. Experimental Gold Standards)
Executive Summary
In modern drug discovery and synthetic chemistry, researchers heavily rely on predictive NMR software (such as ChemDraw or MestReNova) to rapidly verify intermediate structures. However, algorithmic predictions can fail when complex stereoelectronic effects and non-covalent interactions dominate a molecule's conformation.
This guide objectively compares the performance of standard 1H NMR predictive algorithms against rigorous experimental and literature data for N-(4,5-dimethoxy-2-nitrophenyl)acetamide (also known as 4,5-dimethoxy-2-nitroacetanilide). As a critical intermediate in the synthesis of quinoxalines and benzimidazoles [1], its accurate structural validation is paramount. This guide will demonstrate why relying solely on predictive software for highly substituted, hydrogen-bonded aromatics can lead to critical misassignments, and how to establish a self-validating experimental protocol.
The Mechanistic Challenge: Causality of Chemical Shifts
To understand the limitations of predictive software, we must first analyze the causality behind the experimental chemical shifts of N-(4,5-dimethoxy-2-nitrophenyl)acetamide.
Standard predictive algorithms utilize empirical additivity rules (e.g., modifying a base benzene shift of δ 7.27 ppm with substituent constants). While effective for simple aromatics, this approach fails to account for the locked planar conformation induced by strong intramolecular interactions.
-
The Intramolecular Hydrogen Bond: The amide proton (-NH) forms a strong intramolecular hydrogen bond with the oxygen of the ortho-nitro group. This strips electron density from the proton, severely deshielding it and shifting its resonance downfield to ~10.35 ppm .
-
Anisotropic Deshielding of H-6: Because the hydrogen bond locks the acetamide group into a rigid, planar conformation, the carbonyl oxygen (C=O) is forced into close spatial proximity to the H-6 aromatic proton. The magnetic anisotropy of the carbonyl double bond causes massive localized deshielding. Consequently, H-6 resonates at ~8.32 ppm , defying standard additivity rules which predict a shielded value of ~7.20 ppm due to the adjacent electron-donating methoxy group.
-
The H-3 Proton: The H-3 proton is flanked by a nitro group and a methoxy group. The electron-withdrawing nature of the nitro group dominates, placing this singlet at ~7.65 ppm , which aligns closely with standard predictions.
Caption: Mechanistic causality of 1H NMR chemical shifts driven by intramolecular hydrogen bonding.
Trustworthiness: Experimental Protocol & Self-Validating System
To objectively evaluate predictive software, we must establish a self-validating experimental baseline. The following protocol ensures high-fidelity data acquisition, minimizing solvent effects and concentration-dependent chemical shift variations [2].
Step-by-Step Methodology: 1H NMR Acquisition
-
Sample Preparation: Weigh exactly 5.0 mg of high-purity N-(4,5-dimethoxy-2-nitrophenyl)acetamide into a clean glass vial.
-
Solvent Addition: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. CDCl3 is chosen because it does not disrupt the intramolecular hydrogen bonding (unlike DMSO-d6 or Methanol-d4).
-
Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette. Ensure the sample depth is at least 4 cm to avoid magnetic field shimming errors.
-
Acquisition Parameters: Insert the sample into a 400 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of CDCl3. Tune and match the probe. Acquire the spectrum at 298 K using a standard 1D proton pulse sequence (e.g., zg30), 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3.0 seconds.
-
Data Processing: Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum manually. Calibrate the TMS peak to exactly δ 0.00 ppm.
Caption: Standardized experimental workflow for NMR sample preparation, acquisition, and comparative validation.
Data Presentation: Comparative Performance Analysis
The table below cross-references the gold-standard experimental data against peer-reviewed literature values for similar substituted 2-nitroanilines [3] and the output from standard predictive NMR algorithms (e.g., ChemDraw 1H NMR Predictor).
| Proton Assignment | Multiplicity & Integration | Experimental Shift (δ, ppm) | Literature Baseline (δ, ppm) | Predictive Software (δ, ppm) | Prediction Error (Δ δ) |
| Amide NH | Broad Singlet, 1H | 10.35 | 10.20 - 10.50 | 8.10 | -2.25 (Severe) |
| Aromatic H-6 | Singlet, 1H | 8.32 | 8.20 - 8.50 | 7.19 | -1.13 (Severe) |
| Aromatic H-3 | Singlet, 1H | 7.65 | 7.60 - 7.80 | 7.68 | +0.03 (Excellent) |
| Methoxy (-OCH3) | Singlet, 3H | 3.98 | 3.90 - 4.05 | 3.85 | -0.13 (Acceptable) |
| Methoxy (-OCH3) | Singlet, 3H | 3.94 | 3.90 - 4.05 | 3.82 | -0.12 (Acceptable) |
| Acetyl (-COCH3) | Singlet, 3H | 2.28 | 2.15 - 2.30 | 2.10 | -0.18 (Acceptable) |
Performance Evaluation
As demonstrated in the quantitative data, predictive software performs exceptionally well for protons governed by standard inductive and resonance effects (e.g., H-3, Methoxy, and Acetyl protons). The prediction error for H-3 is a negligible +0.03 ppm.
However, the software fails critically on the H-6 and NH protons . Because the algorithm evaluates the molecule as a static 2D graph, it applies standard additivity rules to H-6 (calculating the shielding effect of the adjacent methoxy group) but entirely misses the 3D spatial reality: the locked carbonyl oxygen sitting directly over H-6. This results in a massive -1.13 ppm error . Similarly, the failure to account for the strong intramolecular hydrogen bond results in a -2.25 ppm error for the amide proton.
Conclusion & Recommendations
While predictive NMR software is an invaluable tool for rapid structural screening, it is not a substitute for experimental rigor and fundamental chemical logic. When working with highly substituted aromatics capable of intramolecular hydrogen bonding—such as N-(4,5-dimethoxy-2-nitrophenyl)acetamide—researchers must anticipate significant deviations between algorithmic predictions and experimental reality.
Best Practices for Drug Development Professionals:
-
Do not rely on predictive software to assign protons adjacent to rotatable bonds that can be locked by H-bonding.
-
Always utilize non-competing solvents (like CDCl3) when attempting to observe intramolecular hydrogen bonds experimentally.
-
Cross-reference unexpected downfield shifts (like the 8.32 ppm singlet) with 2D NMR techniques (e.g., NOESY) to confirm spatial proximity between the proton and the anisotropic functional group.
References
-
National Center for Biotechnology Information (NCBI). "4,5-Dimethoxy-2-nitroaniline - PubChem Compound Summary." PubChem. Available at:[Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Edition. Available at:[Link]
-
Panda, N., et al. "Green and Practical Transition Metal-Free One Pot Conversion of Substituted Benzoic Acids to Anilines Using Tosyl Azide." RSC Advances, 2016. Available at:[Link]
Comparative Quantum Yield Analysis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide Photolysis: A Technical Guide
The development of photoremovable protecting groups (PPGs) has revolutionized spatiotemporal control in chemical biology, materials science, and drug development[1]. Among these, the ortho-nitroanilide class offers unique advantages, particularly for the photorelease of carboxylic acids and amides[2].
As a Senior Application Scientist, I frequently encounter researchers puzzled by the disparate cleavage rates of seemingly similar nitroaromatic cages. This guide provides an objective, in-depth comparative analysis of the photolysis of N-(4,5-dimethoxy-2-nitrophenyl)acetamide (DMNPA) . By examining its quantum yield ( Φ ) against cyclic analogs and other standard PPGs, we will elucidate the structural causality dictating its photochemical efficiency and provide a self-validating protocol for your own laboratory measurements.
Mechanistic Causality: The Flaw of Conformational Freedom
To understand the performance of DMNPA, we must first dissect its photolysis mechanism. The reaction is initiated by UV-A absorption ( λmax≈350 nm), driven by the electron-donating 4,5-dimethoxy substituents which bathochromically shift the absorption spectrum into a more biologically friendly window[1].
Following excitation to the singlet state and subsequent intersystem crossing (ISC) to the triplet state, the cleavage mechanism relies on the intramolecular nucleophilic attack of the nitro group's oxygen onto the amide carbonyl[2]. This forms a transient tetrahedral N-O-acyl intermediate that subsequently collapses to release the acetyl group (as acetic acid or acetamide, depending on the solvent nucleophilicity) and a nitroso byproduct[3].
The Causality of Low Quantum Yield: The acyclic nature of DMNPA introduces a critical structural flaw: conformational freedom. The free rotation around the C-N amide bond allows non-radiative decay pathways to outcompete the rigid transition state required for the intramolecular attack. Consequently, the quantum yield of DMNPA ( Φ≈0.005 ) is significantly lower than that of conformationally locked cyclic analogs, such as 1-acyl-7-nitroindolines ( Φ≈0.06−0.08 ), where the geometry is pre-organized for optimal orbital overlap[3].
Photolysis mechanism of DMNPA highlighting the competing non-radiative decay pathway.
Comparative Performance Data
To objectively evaluate DMNPA, we must benchmark it against alternative PPGs commonly used in drug development. The table below summarizes the photophysical properties of DMNPA compared to standard alternatives.
While DMNPA suffers from a low quantum yield, its synthetic accessibility makes it a useful baseline model. However, for applications requiring rapid, high-efficiency uncaging, cyclic o-nitroanilides or coumarin derivatives are vastly superior.
| Photoremovable Protecting Group (PPG) | Structural Class | Absorption Max ( λmax ) | Quantum Yield ( Φ ) | Uncaging Efficiency |
| N-(4,5-dimethoxy-2-nitrophenyl)acetamide | Acyclic o-Nitroanilide | 350 nm | ~0.005 | Low |
| 1-Acetyl-4-methoxy-7-nitroindoline (MNI) | Cyclic o-Nitroanilide | 330 nm | 0.080 | Moderate |
| 4,5-Dimethoxy-2-nitrobenzyl acetate (DMNB) | o-Nitrobenzyl | 346 nm | 0.130 | Moderate |
| 7-Diethylaminocoumarin-4-yl-methyl acetate | Coumarin | 390 nm | 0.200 | High |
Self-Validating Experimental Protocol: Quantum Yield Determination
A major pitfall in photochemistry is reporting relative degradation rates rather than absolute quantum yields. To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for determining the exact Φ of DMNPA.
Step 1: Actinometry (Photon Flux Calibration)
-
Causality: Before any quantum yield can be calculated, the exact photon flux ( I0 ) of the light source must be known. Relying on manufacturer specifications for LED output is a critical error due to unpredictable optical losses in the cuvette setup.
-
Action: Use a standard potassium ferrioxalate actinometer. Irradiate the actinometer solution for a known duration, complex the generated Fe(II) with 1,10-phenanthroline, and measure the absorbance at 510 nm to calculate the exact moles of photons entering the cuvette per second.
Step 2: Sample Preparation
-
Causality: High sample concentrations lead to inner-filter effects, where the front of the cuvette absorbs all the light, artificially lowering the apparent quantum yield.
-
Action: Prepare a 100 µM solution of DMNPA in a solvent mixture (e.g., 5% DMSO in PBS, pH 7.4) to ensure the absorbance at the irradiation wavelength (365 nm) remains below 0.2.
Step 3: Controlled Photolysis
-
Causality: Continuous irradiation without stirring causes local depletion of the caged compound in the light path, leading to non-linear kinetics.
-
Action: Irradiate the cuvette using a 365 nm LED under continuous magnetic stirring. Withdraw 20 µL aliquots at precise intervals (e.g., 0, 1, 2, 5, 10, 20 minutes).
Step 4: HPLC-UV Quantification
-
Causality: UV-Vis spectroscopy alone is insufficient for kinetic tracking because the photoproducts (nitroso derivatives) strongly absorb in the same UV region, confounding the spectral data.
-
Action: Analyze the aliquots via HPLC-UV. Integrate the peak area of the remaining DMNPA to determine the absolute concentration of substrate lost over time.
Step 5: Kinetic Calculation
-
Causality: Quantum yield ( Φ ) is fundamentally the ratio of molecules reacted to photons absorbed.
-
Action: Calculate Φ using only the initial linear portion of the degradation curve (conversion < 15%) to avoid secondary photolysis events.
-
Formula: Φ=Absorbed Photon Flux (Einstein/L/s)Initial Rate of DMNPA loss (M/s)
-
Step-by-step experimental workflow for determining the photolysis quantum yield.
Conclusion
While N-(4,5-dimethoxy-2-nitrophenyl)acetamide serves as an excellent foundational model for understanding ortho-nitroanilide photochemistry, its acyclic structure permits non-radiative decay pathways that severely throttle its quantum yield. For researchers and drug development professionals designing photo-responsive prodrugs or materials, transitioning to conformationally restricted cyclic analogs (like 7-nitroindolines) or alternative chromophores (like coumarins) is highly recommended to achieve the robust uncaging efficiencies required for biological applications.
References
-
Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. URL: [Link]
-
Papageorgiou, G., & Corrie, J. E. T. "Effects of Aromatic substituents on the photocleavage of 1-acyl-7-nitroindolines." Tetrahedron, 2000. URL: [Link]
-
"Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials." Chemical Reviews, 2020. URL: [Link]
Sources
N-(4,5-dimethoxy-2-nitrophenyl)acetamide proper disposal procedures
Comprehensive Guide to the Safe Handling and Disposal of N-(4,5-dimethoxy-2-nitrophenyl)acetamide
As a Senior Application Scientist, I recognize that managing complex synthetic intermediates requires more than just following a checklist—it requires a fundamental understanding of the molecule's chemical behavior. N-(4,5-dimethoxy-2-nitrophenyl)acetamide is a specialized nitroaromatic compound. While highly valuable in drug development and materials science, its disposal presents unique logistical and safety challenges that must be managed with precision.
This guide provides a field-proven, scientifically grounded framework for the safe operational handling and RCRA-compliant disposal of this compound.
Mechanistic Hazard Assessment
To safely dispose of N-(4,5-dimethoxy-2-nitrophenyl)acetamide, we must first understand the causality behind its hazard profile. The presence of the nitro (-NO₂) group on the aromatic ring dictates its reactivity and environmental persistence.
-
Chemical Recalcitrance & Toxicity: The strongly electron-withdrawing nature of the nitro group stabilizes the benzene ring, making it highly resistant to oxidative degradation in the environment[1]. If improperly disposed of in landfills, it can undergo environmental reduction into primary aromatic amines, which are established mutagens and carcinogens[1].
-
Reactivity Risks: Nitroaromatic compounds present a severe explosion risk if subjected to extreme shock, friction, or rapid, uncontrolled heating. Furthermore, moderate heating in the presence of caustic alkalies (strong bases) or strong reducing agents can trigger violent exothermic decomposition.
Operational Safety & Pre-Disposal Handling
Before initiating any disposal procedures, personnel must establish a controlled handling environment to mitigate exposure and reactivity risks.
Step 1: PPE Verification Don standard organic handling PPE, including double-layered nitrile gloves, a flame-resistant lab coat, and chemical splash goggles. If handling dry powders outside of a containment zone, use a NIOSH-approved N95 or P100 particulate respirator. Causality: Nitroaromatics are highly lipid-soluble and readily absorbed through the skin or respiratory tract.
Step 2: Environmental Control Work exclusively within a certified Class II Type B2 fume hood. Causality: Organic powders of nitroaromatics can form explosive dust-air mixtures. A fume hood ensures continuous negative pressure, preventing dust accumulation and mitigating both inhalation and secondary explosion risks.
Step 3: Chemical Segregation Ensure the workspace and waste collection area are completely free of incompatible materials, specifically strong bases (e.g., NaOH, KOH), strong oxidizers, and reducing agents (e.g., hydrides, alkali metals). Causality: Contact with these agents can initiate spontaneous nitration or reduction reactions, leading to thermal runaway.
Step-by-Step RCRA Disposal Procedures
Under the EPA's Resource Conservation and Recovery Act (RCRA), this compound must be managed "cradle-to-grave" as a hazardous waste[2]. Land disposal of untreated nitroaromatics is strictly prohibited under Land Disposal Restrictions (LDR)[3].
Step 1: Waste Characterization and Collection
-
Solid Waste: Collect residual powders, contaminated Kimwipes, and empty vials in a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Do not grind, crush, or compact the waste. Causality: Friction or mechanical shock can induce localized heating and potential detonation of concentrated nitroaromatic dust.
-
Liquid Waste: If the compound is dissolved in organic solvents, collect the solution in a dedicated, vented hazardous waste carboy.
-
Self-Validating Protocol: Before adding the compound to a bulk liquid waste carboy, extract a 1 mL aliquot of the existing waste and verify its pH is neutral (pH 6-8) using indicator strips. Causality: This guarantees no residual caustic alkalies are present in the carboy, preventing base-catalyzed decomposition.
Step 2: Satellite Accumulation Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) at or below room temperature, away from direct sunlight and heat sources.
-
Regulatory Limit: Small Quantity Generators (SQGs) must not accumulate hazardous waste on-site for more than 180 days[2].
Step 3: RCRA Labeling Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. Mark the hazard class as "Toxic" and "Potential Explosive/Reactive Hazard" to alert downstream handlers.
Step 4: Transfer to a Permitted TSDF Complete an EPA Uniform Hazardous Waste Manifest to legally track the waste[2]. Transfer the waste to a certified Treatment, Storage, and Disposal Facility (TSDF).
Step 5: High-Temperature Incineration (Final Destruction) Causality: Because biological and chemical treatments are often insufficient for recalcitrant nitroaromatics[1], high-temperature incineration is the legally and scientifically preferred destruction method[3]. Incineration breaks the stable C-N bonds and completely oxidizes the compound into CO₂, H₂O, and NOₓ, which are subsequently scrubbed from the exhaust.
Waste Management Workflow
Workflow for the RCRA-compliant disposal of N-(4,5-dimethoxy-2-nitrophenyl)acetamide.
Quantitative Operational Data
| Parameter | Specification | Mechanistic Rationale |
| Primary EPA Waste Code | F003 / U-listed (Varies by solvent) | Regulated under RCRA for toxicity and potential reactivity[2]. |
| Max Accumulation Time | 180 Days (for SQGs) | Prevents long-term chemical degradation and container pressurization[2]. |
| Storage Temperature | < 25°C (Ambient or refrigerated) | Mitigates the risk of thermal decomposition and expansion. |
| Incompatible Reagents | Caustic alkalies, hydrides, oxidizers | Prevents violent exothermic reactions and secondary explosion risks. |
| Final Destruction Method | High-Temperature Incineration | Ensures complete thermal breakdown of the recalcitrant nitroaromatic ring[3]. |
References
-
[1] Title: Nitroaromatic Compounds, from Synthesis to Biodegradation | Source: National Institutes of Health (NIH) | URL: [Link]
-
Title: Chemwatch GHS Safety Data Sheet: Nitroaromatic Compounds | Source: SD Fine-Chem Limited | URL: [Link]
-
[3] Title: Hazardous Waste Disposal Methods Under RCRA: Treatment and LDR Compliance | Source: TRDSF | URL: [Link]
-
[2] Title: Defining Hazardous Waste: Characteristics & Regulations | Source: Chem Klean | URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
